molecular formula C10H11NO3 B181044 Methyl 3-(acetylamino)benzoate CAS No. 52189-36-3

Methyl 3-(acetylamino)benzoate

Cat. No.: B181044
CAS No.: 52189-36-3
M. Wt: 193.2 g/mol
InChI Key: BMBOHBXLLAKPHP-UHFFFAOYSA-N
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Description

Methyl 3-(acetylamino)benzoate (CAS 52189-36-3) is a benzoic acid derivative with the molecular formula C 10 H 11 NO 3 and an average mass of 193.20 g/mol . This compound serves as a versatile chemical building block and intermediate in organic synthesis and pharmaceutical research. Its structure, featuring both an ester and an acetamide group on a benzoate core, makes it a valuable precursor for the development of more complex molecules. In research contexts, methyl benzoate derivatives are recognized for their utility in mixed Claisen condensation reactions, where they can react with ester enolate anions to form β-diketones . Furthermore, structural analogues and derivatives of acetylamino benzoic acid have been investigated for various biological activities, including their potential use in nonsense suppression therapies for the treatment of genetic diseases . Researchers also utilize this family of compounds in the synthesis of novel N-substituted benzamides, which are explored for targeting sodium channels and treating associated disorders . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment in a well-controlled laboratory setting.

Properties

IUPAC Name

methyl 3-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBOHBXLLAKPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343785
Record name Methyl 3-(acetylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52189-36-3
Record name Methyl 3-(acetylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(acetylamino)benzoate from 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Acetamido Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the acetamido group (CH₃CONH–) stands out as a cornerstone functional group, pivotal in sculpting the pharmacological profile of a vast array of therapeutic agents. Its prevalence is not coincidental but rather a testament to its unique ability to modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2][3] The introduction of an acetamido group can enhance a molecule's stability and selectivity, often forming crucial hydrogen bonds with amino acid residues within the active sites of enzymes and receptors.[1][2]

This guide provides an in-depth technical overview of the synthesis of methyl 3-(acetylamino)benzoate, a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The synthetic route proceeds via a robust two-step process commencing with the acetylation of 3-aminobenzoic acid to yield 3-acetamidobenzoic acid, followed by a Fischer esterification to afford the final product. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a detailed mechanistic rationale behind the synthetic strategy, purification techniques, and comprehensive characterization of the synthesized compounds.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of this compound from 3-aminobenzoic acid is strategically divided into two distinct and sequential reactions:

  • Acetylation of the Aromatic Amine: The initial step involves the protection of the nucleophilic amino group of 3-aminobenzoic acid as an acetamide. This is a crucial transformation as it deactivates the amino group, preventing it from interfering with the subsequent esterification reaction. The use of acetic anhydride provides a straightforward and efficient means to achieve this N-acetylation.

  • Fischer Esterification of the Carboxylic Acid: With the amino group protected, the carboxylic acid functionality of the intermediate, 3-acetamidobenzoic acid, is converted to its methyl ester. The Fischer esterification, a classic acid-catalyzed reaction with methanol, is an equilibrium-driven process that is well-suited for this transformation.

This two-step approach ensures a high degree of selectivity and yields a final product of high purity, suitable for further applications in medicinal chemistry research and development.

Mechanistic Insights: Understanding the "Why"

A thorough comprehension of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Acetylation of 3-Aminobenzoic Acid

The acetylation of the primary amino group of 3-aminobenzoic acid with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of an acetate ion as a good leaving group, to form the stable amide bond. The released acetate ion subsequently deprotonates the newly formed amide's nitrogen, yielding the final product, 3-acetamidobenzoic acid, and acetic acid as a byproduct.

Step 2: Fischer Esterification of 3-Acetamidobenzoic Acid

The Fischer esterification of 3-acetamidobenzoic acid is a classic example of an acid-catalyzed nucleophilic acyl substitution. The mechanism can be delineated as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final product, this compound.

This reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, in accordance with Le Châtelier's principle.[4]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.

Part 1: Synthesis of 3-Acetamidobenzoic Acid

Materials and Reagents:

  • 3-Aminobenzoic acid

  • Acetic anhydride

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Sodium acetate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 3-aminobenzoic acid in 100 mL of deionized water containing 10 mL of concentrated hydrochloric acid.

  • To this solution, add a solution of 15 g of sodium acetate in 50 mL of deionized water.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add 12 mL of acetic anhydride to the cooled mixture.

  • Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • A white precipitate of 3-acetamidobenzoic acid will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water (2 x 25 mL).

  • Recrystallize the crude product from hot water to obtain pure 3-acetamidobenzoic acid.

  • Dry the purified crystals in a vacuum oven at 80 °C.

Purification:

Recrystallization from hot water is an effective method for purifying 3-acetamidobenzoic acid. The crude product is dissolved in a minimum amount of boiling water, and any insoluble impurities are removed by hot filtration. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals of the purified product, which are subsequently collected by vacuum filtration.

Characterization of 3-Acetamidobenzoic Acid:

PropertyValueReference
Molecular FormulaC₉H₉NO₃[5]
Molecular Weight179.17 g/mol [5]
Melting Point250 °C[6]
AppearanceWhite to off-white crystalline powder
¹H NMR See PubChem CID: 48847[5][7]
¹³C NMR See PubChem CID: 48847[5]
IR Spectrum See PubChem CID: 48847[5][8]

Synthesis_Workflow_Part1

Part 2: Synthesis of this compound

Materials and Reagents:

  • 3-Acetamidobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g of 3-acetamidobenzoic acid and 100 mL of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add 2.0 mL of concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound as a white solid.

Purification:

The work-up procedure is designed to remove the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts.[9] The final purification by recrystallization is crucial to obtain a product of high purity. The choice of recrystallization solvent is critical; a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Characterization of this compound:

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₃[10]
Molecular Weight193.20 g/mol [10]
Melting PointData not consistently available, requires experimental determination.
AppearanceWhite to off-white solid
¹H NMR See PubChem CID: 592170[10]
¹³C NMR See PubChem CID: 592170[10]
IR Spectrum See PubChem CID: 592170[10]

Synthesis_Workflow_Part2

Conclusion: A Versatile Building Block for Drug Discovery

The synthesis of this compound from 3-aminobenzoic acid is a robust and reliable process that yields a valuable intermediate for the synthesis of a wide range of biologically active molecules. The strategic protection of the amino group followed by esterification of the carboxylic acid provides a high-yielding and selective route to the desired product. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this versatile chemical scaffold. The presence of the acetamido group, as previously discussed, imparts favorable properties for drug design, making this compound and its derivatives attractive starting points for the development of novel therapeutics.

References

  • A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents. PubMed. Available at: [Link]

  • What is Acetamide used for?. Patsnap Synapse. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Process for the preparation of 3-acetamido-5-aminobenzoic acid. Google Patents.
  • Synthesis of 3-amino-benzoic acid. PrepChem.com. Available at: [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 3-Acetamidobenzoic acid. PubChem. Available at: [Link]

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PubMed Central. Available at: [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. Available at: [Link]

  • Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Available at: [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Human Metabolome Database. Available at: [Link]

  • 3-acetamidobenzoic acid. Stenutz. Available at: [Link]

  • Supporting information. Beilstein Journals. Available at: [Link]

  • 3-Acetamidobenzoic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. Homework.Study.com. Available at: [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. NOP. Available at: [Link]

  • Fischer Esterification: Preparation of methyl benzoate. Docsity. Available at: [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. Available at: [Link]

  • Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Adam Cap. Available at: [Link]

  • Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Science Learning Center. Available at: [Link]

  • 3-Acetamidobenzoic Acid. Venkatasai Life Sciences. Available at: [Link]

  • Methyl 3-acetylbenzoate. PubChem. Available at: [Link]

  • Methyl benzoate. Wikipedia. Available at: [Link]

  • Preparation and purification of methyl-3-nitrobenzoate. YouTube. Available at: [Link]

  • IR Spectra of Selected Compounds. Chemistry LibreTexts. Available at: [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Scribd. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. Available at: [Link]

  • methyl benzoate. ChemSynthesis. Available at: [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]

  • Methyl 4-(acetylamino)benzoate. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 3-(acetylamino)benzoate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Utility of a Core Benzamide Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its versatility and the accessibility of its functional groups. Methyl 3-(acetylamino)benzoate, a substituted benzoate ester, represents a quintessential example of such a scaffold. It is not merely a stable, crystalline solid but a carefully arranged set of reactive sites—an ester, a secondary amide, and a meta-substituted aromatic ring—that offer a rich playground for synthetic manipulation. This guide moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of this compound. We will delve into the causality behind its properties, the logic of its synthesis, and the potential it holds as a foundational element in the design of more complex, biologically active molecules. For the drug development professional, understanding this molecule is a lesson in leveraging simple, accessible chemistry to build towards novel therapeutic agents.

Molecular Identity and Structural Elucidation

This compound is an organic compound featuring a central benzene ring substituted with a methyl ester group and an acetylamino (acetamido) group at the 1 and 3 positions, respectively.

IUPAC Name: methyl 3-acetamidobenzoate[1] Synonyms: 3-ACETYLAMINO-BENZOIC ACID METHYL ESTER, methyl 3-acetylaminobenzoate[1] CAS Number: 52189-36-3[1] Molecular Formula: C₁₀H₁₁NO₃[1]

Chemical Structure

The molecule's architecture is key to its reactivity and physical properties. The electron-withdrawing nature of the methyl ester group and the electron-donating (by resonance) yet inductively withdrawing character of the acetylamino group create a specific electronic profile on the aromatic ring.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

The empirical data gathered from physical measurements and spectroscopic analysis provides a definitive fingerprint for the compound, crucial for quality control and reaction monitoring.

Physicochemical Properties

The following properties have been computationally predicted or experimentally determined, offering insights into the compound's behavior in various physical and biological systems.

PropertyValueSource
Molecular Weight 193.20 g/mol PubChem[1]
Appearance Beige Powder/SolidFisher Scientific[2]
Melting Point 76 - 80 °CFisher Scientific[2]
Boiling Point 279 °C (at 760 mmHg)Fisher Scientific[2]
Water Solubility InsolubleFisher Scientific[2]
LogP (Octanol/Water) 1.5PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Spectroscopic Signature

Spectroscopic analysis is fundamental to confirming the structural integrity of this compound.

  • ¹H NMR Spectroscopy: In a solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals: a singlet for the acetyl methyl protons (~2.2 ppm), a singlet for the ester methyl protons (~3.9 ppm), a singlet for the amide proton (variable, ~7.5-8.5 ppm), and a complex multiplet pattern for the four aromatic protons between ~7.2 and 8.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will reveal signals for the two methyl carbons (~24 ppm for acetyl, ~52 ppm for ester), multiple signals in the aromatic region (118-140 ppm), and two distinct carbonyl signals for the amide (~168 ppm) and the ester (~166 ppm).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1]

    • N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.[3]

    • C-O Stretch (Ester): Strong bands in the 1300-1000 cm⁻¹ region.[3]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 193. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the acetyl group (-COCH₃, m/z = 43).[1][4]

Synthesis and Self-Validating Protocol

The most direct and common synthesis of this compound is through the N-acetylation of its primary amine precursor, Methyl 3-aminobenzoate. This reaction is a robust and high-yielding transformation.

Synthetic Workflow

The process involves the reaction of an amine with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a mild base to neutralize the acidic byproduct.

G Start Methyl 3-aminobenzoate + Acetic Anhydride Reaction Reaction Mixture (Stir at RT) Start->Reaction Solvent Solvent (e.g., Ethyl Acetate) Solvent->Reaction Workup Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) Reaction->Workup Quench Dry Drying (Anhydrous Na₂SO₄) Workup->Dry Separate Layers Filter Filtration Dry->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Product Purify Purification (Recrystallization) Evap->Purify End This compound (Pure Product) Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a rationale and an expected observation, allowing the researcher to verify the process is proceeding correctly.

Objective: To synthesize this compound from Methyl 3-aminobenzoate.

Materials:

  • Methyl 3-aminobenzoate (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Ethyl Acetate (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane mixture (for recrystallization)

Procedure:

  • Dissolution: Dissolve Methyl 3-aminobenzoate in ethyl acetate in an appropriately sized round-bottom flask equipped with a magnetic stir bar.

    • Causality: Ethyl acetate is an effective solvent for the starting material and product, and it is immiscible with water, facilitating the subsequent aqueous workup.

  • Reaction Initiation: While stirring at room temperature, add acetic anhydride dropwise to the solution. An exotherm may be observed. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Acetic anhydride is a potent acetylating agent. The reaction forms the amide bond and releases acetic acid as a byproduct.

  • Quenching and Neutralization: Once the reaction is complete, carefully add saturated NaHCO₃ solution to the flask. Stir vigorously until effervescence ceases.

    • Causality: The bicarbonate base neutralizes the acetic acid byproduct and quenches any remaining acetic anhydride. This is a self-validating step; the cessation of gas evolution indicates neutralization is complete.

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (top) layer. Wash the organic layer sequentially with water and then brine.

    • Causality: This removes water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.

  • Drying: Transfer the collected organic layer to a clean Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask until the drying agent no longer clumps together and moves freely.

    • Causality: This removes residual water from the organic solvent, which is critical for obtaining a pure, crystalline product upon solvent removal.

  • Isolation of Crude Product: Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. A solid crude product should be obtained.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by vacuum filtration.

    • Causality: Recrystallization is an excellent method for purifying stable, crystalline solids. The desired compound is soluble in the hot solvent but insoluble upon cooling, leaving impurities behind in the mother liquor. The formation of well-defined crystals is a visual indicator of purity.

Reactivity, Applications, and Safety

Chemical Reactivity
  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Amide Hydrolysis: The amide bond is more robust but can be cleaved under more forcing acidic or basic conditions.

  • Aromatic Ring Substitution: The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the meta-positioned groups will influence the position of substitution.

Applications in Drug Development

The true value of this compound lies in its application as a versatile building block. Its scaffold is present in molecules designed for various therapeutic targets.

A significant application is in the development of enzyme inhibitors for cancer therapy.[5] For instance, derivatives built upon the this compound core have been identified as potent dual inhibitors of malate dehydrogenase 1 (MDH1) and 2 (MDH2).[5] By inhibiting these enzymes, the compounds disrupt cancer cell metabolism, reducing the production of NADH and suppressing mitochondrial respiration. This strategy targets the metabolic vulnerabilities of tumor cells and has shown significant antitumor efficacy in preclinical models.[5] This highlights the molecule's utility as a starting point for rational drug design.

Safety and Handling

As a laboratory chemical, proper handling is essential. The following information is synthesized from available Safety Data Sheets (SDS).

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

  • Precautions:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • Wash skin thoroughly after handling.[6]

    • Use only outdoors or in a well-ventilated area.[6]

    • Store in a well-ventilated place and keep the container tightly closed.[6]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, eye protection, and face protection.[2][6]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[6]

    • If inhaled: Remove person to fresh air.[6]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Conclusion

This compound is more than a simple chemical entry in a catalog. It is a well-characterized, synthetically accessible, and strategically valuable intermediate. Its defined physicochemical properties and clear spectroscopic signatures make it a reliable component in multi-step syntheses. For researchers in drug discovery, its proven utility as a scaffold for developing targeted enzyme inhibitors underscores the importance of understanding such fundamental building blocks. This guide provides the foundational knowledge necessary to handle, synthesize, and strategically deploy this versatile compound in advanced research and development settings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592170, this compound. Retrieved from [Link].

  • Cheméo (2024). Chemical Properties of Benzoic acid, 3-(acetylamino)-, methyl ester (CAS 52189-36-3). Retrieved from [Link].

  • CPAchem Ltd. (2023). Safety Data Sheet for Methyl benzoate. Retrieved from [Link].

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link].

  • Stenutz, R. (n.d.). methyl 3-acetamidobenzoate. Retrieved from [Link].

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 577758, Methyl 4-(acetylamino)benzoate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15094405, Methyl 3-acetylbenzoate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3627900, Methyl 3-(dimethylamino)benzoate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108026, Benzoic acid, 3-(acetylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)-, ion(1-). Retrieved from [Link].

  • ResearchGate (2021). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link].

  • NIST (n.d.). Benzoic acid, 2-(acetylamino)-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

  • Yao, H., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link].

  • Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link].

  • Google Patents (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Brainly (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link].

  • Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link].

  • ResearchGate (2018). How to prepare methyl benzoate from benzoic acid?. Retrieved from [Link].

  • YouTube (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link].

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link].

Sources

A Comprehensive Spectroscopic Guide to Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(acetylamino)benzoate (CAS 52189-36-3), a key chemical intermediate in pharmaceutical synthesis and materials science. As drug development pipelines and quality control standards become increasingly stringent, the unambiguous structural confirmation of such molecules is paramount. This document offers a holistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide, written from the perspective of a seasoned application scientist, delves into the causality behind the spectral features, providing field-proven insights into data interpretation and outlining self-validating protocols for data acquisition. It is intended to serve as a vital resource for researchers, chemists, and quality assurance professionals who require a definitive structural and spectroscopic reference for this compound.

Introduction and Molecular Overview

This compound, with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol , is a disubstituted benzene derivative containing three key functional groups: a methyl ester, a secondary amide (acetamido group), and a meta-substituted aromatic ring.[1] The precise arrangement of these groups dictates the molecule's chemical reactivity and physical properties, making its accurate characterization essential. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecular architecture, confirming not only the presence of these functional groups but also their exact connectivity.

This guide will systematically dissect the data from core spectroscopic techniques, demonstrating how their combined application leads to the unequivocal confirmation of the structure of this compound.

Molecular Structure:

(Chemical structure of this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a quantitative map of all unique hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons giving rise to the signal, and the splitting pattern (multiplicity) describes the number of neighboring protons.

  • Sample Preparation: Accurately weigh 5-20 mg of high-purity this compound.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of CDCl₃ is common for nonpolar to moderately polar organic compounds.[3]

  • Filtration: To ensure magnetic field homogeneity and prevent signal distortion from particulate matter, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, 5 mm NMR tube.[4]

  • Standard: For precise chemical shift referencing, the solvent (CDCl₃) typically contains a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.

  • Acquisition: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to maximize homogeneity. A standard one-dimensional proton pulse program is executed on a spectrometer (e.g., 300 MHz).[1]

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a8.04Singlet (s)1HAromatic (H-2)
H-b7.78Doublet (d)1HAromatic (H-6)
H-c7.60Doublet (d)1HAromatic (H-4)
H-d7.37Triplet (t)1HAromatic (H-5)
H-e7.30 (broad)Singlet (s)1HAmide N-H
H-f3.91Singlet (s)3HEster O-CH₃
H-g2.18Singlet (s)3HAcetyl C-CH₃

Note: Data interpreted from information available in the PubChem database.[1] Actual coupling constants (J) are not provided in the source but can be inferred from the splitting patterns.

  • Aromatic Region (δ 7.3-8.1 ppm): The four protons on the benzene ring are all in distinct chemical environments, giving rise to four separate signals.

    • H-a (δ 8.04, s): This downfield singlet corresponds to the proton at position 2 (H-2), which is situated between the two electron-withdrawing groups (ester and acetamido). This deshielded environment shifts its signal significantly downfield. Its singlet nature suggests minimal coupling to adjacent protons.

    • H-b & H-c (δ 7.78, d and δ 7.60, d): These doublets are assigned to H-6 and H-4, respectively. These protons are ortho to either the ester or the amide group, which deshields them relative to a standard benzene ring (δ 7.26 ppm). They are split into doublets by their single ortho-proton neighbor (H-5).

    • H-d (δ 7.37, t): This signal, appearing as a triplet, is characteristic of a proton with two ortho-neighbors. This corresponds to H-5, which is coupled to both H-4 and H-6.

  • Amide Proton (δ 7.30, br s): The amide proton (H-e) appears as a broad singlet. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable depending on concentration and solvent.

  • Methyl Protons (δ 2.0-4.0 ppm):

    • H-f (δ 3.91, s): This sharp singlet integrating to 3 protons is unequivocally assigned to the methyl ester protons. They are deshielded by the adjacent oxygen atom.

    • H-g (δ 2.18, s): This singlet, also integrating to 3 protons, is assigned to the methyl protons of the acetyl group. It is in a typical chemical shift range for a methyl group attached to a carbonyl carbon.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. Proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.

The sample preparation is identical to that for ¹H NMR, although a higher concentration (e.g., 50-100 mg) is often beneficial to improve the signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[2] A standard proton-decoupled pulse sequence with a sufficient relaxation delay is used.

Chemical Shift (δ, ppm)AssignmentRationale
168.6Amide C =OTypical chemical shift for an amide carbonyl carbon.
166.5Ester C =OTypical chemical shift for an ester carbonyl carbon.[5]
138.8Aromatic C -NHQuaternary carbon attached to the nitrogen atom.
131.2Aromatic C -COOCH₃Quaternary carbon attached to the ester group.
129.2Aromatic C -HAromatic methine carbon.
124.7Aromatic C -HAromatic methine carbon.
124.1Aromatic C -HAromatic methine carbon.
120.2Aromatic C -HAromatic methine carbon.
52.3Ester O-C H₃Methyl carbon attached to an electronegative oxygen.
24.6Acetyl C H₃Aliphatic methyl carbon adjacent to a carbonyl group.

Note: Data interpreted from information available in the PubChem database.[1] Specific assignment of the aromatic C-H signals requires more advanced 2D NMR techniques but the shifts are consistent with a substituted benzene ring.

The spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbons (δ 165-170 ppm): Two signals appear in the downfield region, characteristic of sp²-hybridized carbonyl carbons. The signals at δ 168.6 and δ 166.5 are assigned to the amide and ester carbonyls, respectively.[6][7]

  • Aromatic Carbons (δ 120-140 ppm): Six signals are present in this region, as expected for a disubstituted benzene ring where all carbons are unique. Two of these (δ 138.8 and δ 131.2) are quaternary carbons (C-3 and C-1) directly attached to the substituents. The other four are protonated aromatic carbons.

  • Aliphatic Carbons (δ 20-55 ppm): The two upfield signals correspond to the two methyl groups. The signal at δ 52.3 is assigned to the ester methyl carbon, which is deshielded by the directly attached oxygen atom. The signal at δ 24.6 is assigned to the acetyl methyl carbon, consistent with a methyl group adjacent to a carbonyl.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups, providing a rapid method for qualitative analysis.

The KBr pellet method is a common technique for analyzing solid samples.[8]

  • Drying: Ensure both the sample and spectroscopic-grade Potassium Bromide (KBr) are thoroughly dry, as water shows strong IR absorptions and can obscure the spectrum. KBr is hygroscopic and should be dried in an oven and stored in a desiccator.

  • Grinding: Grind 1-2 mg of this compound into a very fine powder using a clean agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample to ensure uniform dispersion.[8]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. The pressure causes the KBr to flow and form a thin, transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or empty beam path should be run first.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3300Strong, BroadN-H StretchSecondary Amide
~3050MediumC-H Stretch (sp²)Aromatic C-H
~2950MediumC-H Stretch (sp³)Methyl C-H
~1720Strong, SharpC=O StretchEster Carbonyl
~1685Strong, SharpC=O Stretch (Amide I)Amide Carbonyl
~1600, ~1480MediumC=C StretchAromatic Ring
~1540StrongN-H Bend (Amide II)Secondary Amide
~1250StrongC-O StretchEster
~750StrongC-H Bend (out-of-plane)m-Disubstituted Benzene

Note: Frequencies are approximate and based on typical values for these functional groups and data from PubChem.[1][9]

The IR spectrum provides clear evidence for all key functional groups:

  • N-H and C=O Vibrations: The presence of a strong, broad absorption around 3300 cm⁻¹ is definitive for the N-H stretch of a secondary amide. The two strong, sharp peaks at ~1720 cm⁻¹ and ~1685 cm⁻¹ are characteristic of the ester and amide carbonyl (Amide I band) stretches, respectively. The strong band around 1540 cm⁻¹ is the N-H bending vibration, known as the Amide II band, further confirming the secondary amide group.

  • Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ (~3050 cm⁻¹) are typical for C-H stretches of an aromatic ring, while those just below 3000 cm⁻¹ (~2950 cm⁻¹) are from the methyl groups.

  • Ester C-O Stretch: A strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the ester group.

  • Substitution Pattern: The strong absorption around 750 cm⁻¹ is a C-H out-of-plane bending vibration that is highly characteristic of meta-disubstitution on a benzene ring, providing crucial evidence for the isomer identity.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer the structure of the molecule's constituent parts.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[6]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The high temperature of the injection port vaporizes the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, it is bombarded with high-energy electrons (typically 70 eV), which ejects an electron to form a positively charged molecular ion (M⁺•).

  • Fragmentation & Detection: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged pieces. These ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

m/zProposed FragmentFormulaNotes
193[M]⁺•[C₁₀H₁₁NO₃]⁺•Molecular Ion
151[M - C₂H₂O]⁺•[C₈H₉NO₂]⁺•Loss of ketene from the amide group
120[C₈H₈O₂]⁺•[C₇H₆O₂]⁺•Loss of the acetylamino radical
105[C₇H₅O]⁺[C₇H₅O]⁺Loss of a methoxy radical from the m/z 151 fragment

Note: Data interpreted from GC-MS information available in the PubChem database.[1] Fragmentation patterns are proposed based on established chemical principles.[10][11]

  • Molecular Ion Peak: The peak at m/z 193 corresponds to the molecular weight of the compound, confirming its molecular formula C₁₀H₁₁NO₃.[1]

  • Key Fragmentation Pathways:

    • Loss of Ketene (m/z 151): A very common fragmentation for N-acetylated anilines is the loss of a neutral ketene molecule (CH₂=C=O, mass 42) via a McLafferty-type rearrangement. This results in the fragment ion at m/z 151, corresponding to methyl 3-aminobenzoate. This is a highly diagnostic fragmentation.

    • Loss of Acetylamino Group (m/z 120): Cleavage of the C-N bond can lead to the loss of the •NHCOCH₃ radical (mass 58), although this is less common than the loss of ketene.

    • Formation of Benzoyl-type Cations (m/z 105): Further fragmentation of the m/z 151 ion by loss of a methoxy radical (•OCH₃, mass 31) can lead to a fragment at m/z 120. Alternatively, a fragment at m/z 105 is often observed in benzoates, corresponding to the benzoyl cation [C₆H₅CO]⁺.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of an organic compound is a puzzle where each spectroscopic technique provides a unique set of clues. The process is not linear but iterative, with each piece of data reinforcing the others.

Workflow Diagram

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis & Interpretation Sample Pure Sample This compound Prep_NMR Dissolve in CDCl3 (~10mg / 0.6mL) Sample->Prep_NMR Prep_IR Grind with KBr (~1mg sample : 150mg KBr) Sample->Prep_IR Prep_MS Dissolve in CH2Cl2 (~1mg / 1mL) Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR NMR Spectra • Chemical Shifts • Integration • Multiplicity NMR->Data_NMR Data_IR IR Spectrum • Vibrational Frequencies IR->Data_IR Data_MS Mass Spectrum • Molecular Ion (M⁺) • Fragmentation Pattern MS->Data_MS Structure Final Structure Confirmation C₁₀H₁₁NO₃ Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound.

  • NMR established the complete carbon-hydrogen framework, including the number and environment of all protons and carbons, and confirmed the meta-substitution pattern.

  • IR spectroscopy confirmed the presence of all key functional groups: the secondary amide (N-H and C=O stretches), the methyl ester (C=O and C-O stretches), and the aromatic ring.

  • Mass Spectrometry verified the molecular weight (193 g/mol ) and provided a fragmentation pattern consistent with the proposed structure, notably the characteristic loss of ketene.

This comprehensive spectroscopic profile serves as a reliable benchmark for the identification and quality assessment of this compound in research, development, and manufacturing settings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592170, this compound. Retrieved from [Link].

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link].

  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link].

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link].

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link].

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link].

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link].

  • Ivanova, B. B., & Arnaudov, M. G. (2010). Experimental and DFT studies on the IR spectra and structure of 4-acetamidobenzoic acid (acedoben), its oxyanion and dianion. Bulgarian Chemical Communications, 42(4), 332-340. Retrieved from [Link].

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link].

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link].

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

Sources

Solubility of Methyl 3-(acetylamino)benzoate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-(acetylamino)benzoate in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest for researchers in medicinal chemistry and materials science. Given the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and provides a detailed, field-proven protocol for researchers to determine these values empirically.

Introduction to this compound

This compound is an aromatic compound featuring both an amide and a methyl ester functional group. Its structure suggests a moderate polarity, making its interaction with various organic solvents a critical factor in its synthesis, purification, and formulation. Understanding its solubility is paramount for designing efficient reaction conditions, developing crystallization protocols, and formulating solutions for various applications.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₃PubChem[1]
Molecular Weight193.20 g/mol PubChem[1]
XLogP31.5PubChem[1]
Calculated Water Solubility (log₁₀WS)-1.92 (mol/L)Cheméo[2]

The positive XLogP3 value suggests a degree of lipophilicity, while the calculated water solubility indicates it is sparingly soluble in water. These values hint at a preference for organic solvents of intermediate polarity.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound has a nuanced structure that combines polar and non-polar features:

  • Polar Features: The amide (-NHC=O) and methyl ester (-COOCH₃) groups are polar. The amide group is capable of both donating and accepting hydrogen bonds, while the ester group can only accept hydrogen bonds. These interactions are crucial for solubility in protic and polar aprotic solvents.

  • Non-polar Features: The benzene ring and the methyl groups are non-polar, contributing to its solubility in less polar solvents.

Based on these structural characteristics, a qualitative solubility profile can be predicted.

Predicted Solubility Profile in Common Organic Solvents

SolventSolvent ClassPredicted SolubilityRationale
Hexane Non-polarLow / InsolubleThe high polarity of the amide and ester groups will likely make it insoluble in a non-polar alkane.
Toluene Non-polar (aromatic)Low to ModerateThe aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, potentially affording some solubility despite the polarity mismatch.
Dichloromethane Polar aproticModerate to HighDichloromethane is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.
Ethyl Acetate Polar aproticModerate to HighAs an ester, ethyl acetate shares structural similarity with one of the functional groups of the solute and can act as a hydrogen bond acceptor.
Acetone Polar aproticHighThe highly polar carbonyl group of acetone will interact favorably with the polar groups of the solute.
Ethanol Polar proticHighEthanol can act as both a hydrogen bond donor and acceptor, readily solvating the amide and ester functionalities.
Methanol Polar proticHighSimilar to ethanol, methanol is a polar protic solvent that can effectively form hydrogen bonds with the solute.

Disclaimer: This table represents a scientifically grounded prediction. For accurate quantitative data, experimental determination is necessary as outlined in the following section.

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable solubility data, the equilibrium shake-flask method is a robust and widely accepted technique.[4] This protocol provides a self-validating system for researchers to generate accurate solubility values.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_calculation Calculation A Add excess solute to a known volume of solvent in a sealed vial. B Agitate at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C Allow the solution to settle. B->C D Withdraw a clear aliquot of the supernatant. C->D E Filter the aliquot through a syringe filter. D->E F Dilute the filtered aliquot to a known volume. E->F G Measure the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis). F->G H Calculate the original solubility in the solvent, accounting for the dilution factor. G->H

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of each selected organic solvent (e.g., 5 mL).

    • Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically sufficient. Causality Insight: This extended agitation ensures that the dissolution process has reached a steady state, where the rate of dissolution equals the rate of precipitation.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean, dry container. Causality Insight: Filtration is critical to remove any microscopic undissolved particles that could lead to an overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Concentration Analysis:

    • Prepare a series of calibration standards of this compound in the respective solvent.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve and determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S (g/L) = C_measured × Dilution_Factor Where:

      • C_measured is the concentration of the diluted sample (in g/L).

      • Dilution_Factor is the ratio of the final volume after dilution to the initial volume of the aliquot.

Applications in Research and Development

The experimentally determined solubility data for this compound has several practical applications:

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve the reactants is fundamental for achieving optimal reaction kinetics.

  • Purification: Solubility data is essential for developing crystallization and recrystallization protocols to purify the compound. A good solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Drug Development: For pharmaceutical applications, solubility in various solvents, including biorelevant media, is a critical parameter that influences bioavailability and formulation strategies.

By following the detailed protocol in this guide, researchers can confidently generate the necessary solubility data to advance their work with this compound.

References

  • ASTM E1148-02 (2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008,

  • Solubility test for Organic Compounds. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592170, this compound. Retrieved from [Link].

  • LibreTexts. (2021). 2.1: The "Like Dissolves Like" Rule. In Chemistry LibreTexts. Retrieved from [Link]

  • Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 3-(acetylamino)-, methyl ester. Retrieved from [Link]

  • Quora. (n.d.). How can you determine the solubility of organic compounds? Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 3-acetylaminobenzoate (CAS 52189-36-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-acetylaminobenzoate, registered under CAS number 52189-36-3, is a valuable synthetic intermediate in the field of organic and medicinal chemistry. Its bifunctional nature, possessing both a methyl ester and an acetamido group on a benzene ring, makes it a versatile building block for the construction of more complex molecular architectures.[1][2] The strategic placement of these functional groups in a meta-substitution pattern allows for a wide range of chemical transformations, rendering it a useful starting material in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of Methyl 3-acetylaminobenzoate, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The key properties of Methyl 3-acetylaminobenzoate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[]
Molecular Weight 193.20 g/mol []
IUPAC Name methyl 3-acetamidobenzoate[]
Appearance Off-white to light brown solidAvra Synthesis Pvt. Ltd.
Melting Point 136-137 °CAvra Synthesis Pvt. Ltd.
Solubility Soluble in DMSOAvra Synthesis Pvt. Ltd.
LogP (calculated) 1.432Cheméo
Water Solubility (calculated) -1.92 (log10WS, mol/l)Cheméo
Boiling Point (calculated) 640.19 KCheméo

Synthesis and Characterization

The synthesis of Methyl 3-acetylaminobenzoate can be approached through two primary retrosynthetic pathways: the acetylation of a primary amine followed by esterification, or the esterification of a carboxylic acid followed by acetylation. Both routes are viable and the choice often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Workflow

A common and efficient method for the laboratory-scale synthesis of Methyl 3-acetylaminobenzoate involves a two-step process starting from 3-aminobenzoic acid.

Synthesis of Methyl 3-acetylaminobenzoate cluster_0 Step 1: Acetylation cluster_1 Step 2: Esterification (Fischer) 3-Aminobenzoic_Acid 3-Aminobenzoic Acid 3-Acetylaminobenzoic_Acid 3-Acetylaminobenzoic Acid 3-Aminobenzoic_Acid->3-Acetylaminobenzoic_Acid Pyridine (base) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->3-Acetylaminobenzoic_Acid Methyl_3-acetylaminobenzoate Methyl 3-acetylaminobenzoate 3-Acetylaminobenzoic_Acid->Methyl_3-acetylaminobenzoate Reflux Methanol Methanol Methanol->Methyl_3-acetylaminobenzoate H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_3-acetylaminobenzoate Drug_Discovery_Workflow Start Methyl 3-acetylaminobenzoate (CAS 52189-36-3) Hydrolysis Ester Hydrolysis Start->Hydrolysis Amidation Amidation Start->Amidation Carboxylic_Acid 3-Acetylaminobenzoic Acid Hydrolysis->Carboxylic_Acid Amide_Derivatives Amide Derivatives Amidation->Amide_Derivatives Coupling Peptide Coupling / Amide Bond Formation Carboxylic_Acid->Coupling Further_Functionalization Further Functionalization Amide_Derivatives->Further_Functionalization Lead_Compounds Lead Compounds for Biological Screening Coupling->Lead_Compounds Further_Functionalization->Lead_Compounds

Caption: Potential workflow for utilizing Methyl 3-acetylaminobenzoate in drug discovery.

Safety and Handling

Methyl 3-acetylaminobenzoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent the formation of dust. In case of contact, flush the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChem. Methyl 3-(acetylamino)benzoate. [Link]

  • Avra Synthesis Pvt. Ltd. Price List.
  • Agnitio Pharma. Product Catalog. [Link]

  • Cheméo. Benzoic acid, 3-(acetylamino)-, methyl ester. [Link]

Sources

Strategic Synthesis of Methyl 3-(acetylamino)benzoate: A Guide to Starting Material Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: Methyl 3-(acetylamino)benzoate is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its molecular architecture, featuring a meta-substituted aromatic ring with ester and amide functionalities, makes the strategic planning of its synthesis crucial for achieving high purity and yield. This guide provides a detailed analysis of the synthetic pathways leading to this compound, with a primary focus on the critical decision of starting material. We will dissect two primary strategic approaches, evaluating them from the perspective of chemical logic, process efficiency, and practical laboratory execution. A comprehensive, field-tested protocol for the most efficient pathway is provided, complete with mechanistic insights, data tables, and process visualizations to ensure reproducible and scalable results.

Introduction and Strategic Overview

This compound (CAS: 52189-36-3, Molecular Formula: C₁₀H₁₁NO₃) is an aromatic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] The strategic selection of a synthetic route is paramount and is dictated by the availability of precursors, reaction efficiency, and the ease of purification.

The core challenge lies in the selective functionalization of two distinct groups on the benzene ring: an amine and a carboxylic acid. This necessitates a choice between two logical sequences:

  • Route A: Acetylation of the amine, followed by esterification of the carboxylic acid.

  • Route B: Esterification of the carboxylic acid, followed by acetylation of the amine.

A retrosynthetic analysis reveals the common, commercially available precursors and the key transformations required.

G cluster_0 Retrosynthetic Pathways Target This compound Intermediate_A 3-(Acetylamino)benzoic Acid Target->Intermediate_A Esterification Intermediate_B Methyl 3-aminobenzoate Target->Intermediate_B Acetylation Start_A 3-Aminobenzoic Acid Intermediate_A->Start_A Acetylation Start_B 3-Aminobenzoic Acid Intermediate_B->Start_B Esterification

Caption: Retrosynthetic analysis of this compound.

While both routes originate from the same precursor, 3-aminobenzoic acid, the sequence of operations significantly impacts the reaction's success. Route B is generally preferred in a laboratory setting. The intermediate, Methyl 3-aminobenzoate, is a crystalline solid with favorable solubility in common organic solvents, simplifying its handling and purification.[2] Conversely, the intermediate in Route A, 3-(acetylamino)benzoic acid, can be more challenging to work with. Therefore, this guide will focus on the detailed execution of Route B.

Recommended Synthetic Pathway: Fischer Esterification followed by N-Acetylation

This two-step synthesis is efficient, reliable, and provides excellent control over the final product's purity. It begins with the acid-catalyzed esterification of 3-aminobenzoic acid, followed by the selective N-acetylation of the resulting methyl ester.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: N-Acetylation A 3-Aminobenzoic Acid + Methanol B Add H₂SO₄ (cat.) Reflux A->B C Aqueous Workup (Neutralization & Extraction) B->C D Purification (Recrystallization) C->D E Intermediate: Methyl 3-aminobenzoate D->E F Methyl 3-aminobenzoate + Acetic Anhydride E->F G Stir at Room Temp. F->G H Reaction Quench (Ice Water) G->H I Product Isolation (Filtration & Drying) H->I J Final Product: This compound I->J

Caption: Recommended two-step experimental workflow.

Part 1: Synthesis of Methyl 3-aminobenzoate

Principle and Mechanism

This reaction is a classic Fischer esterification. The carboxylic acid is reacted with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid or thionyl chloride.[2][3][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon.[5] This allows the weakly nucleophilic methanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. Using methanol as the solvent drives the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[6]

Experimental Protocol
ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
3-Aminobenzoic Acid137.1413.7 g0.101.0
Methanol32.04250 mL-Solvent
Thionyl Chloride (SOCl₂)118.9721.9 mL0.303.0

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminobenzoic acid (13.7 g).

  • Reagent Addition: Add methanol (250 mL) to the flask and cool the resulting suspension in an ice-water bath to 0°C.

  • Catalyst Addition: While stirring vigorously in the ice bath, slowly add thionyl chloride (21.9 mL) dropwise via an addition funnel over 20-30 minutes. Causality: This exothermic reaction generates HCl gas in situ, which, along with SO₂, protonates the carboxylic acid. The slow addition and cooling are critical to control the reaction rate and prevent side reactions.

  • Reflux: Once the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux and maintain for 24 hours.[3] Causality: Heating provides the necessary activation energy to overcome the reaction barrier, ensuring the reaction proceeds to completion.

  • Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup - Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the cessation of gas evolution (CO₂) and the pH of the solution is neutral or slightly basic (pH 7-8).[3] Causality: Neutralization removes the acidic catalyst and deprotonates the amine group, causing the free ester to precipitate or separate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-aminobenzoate.[3] The product is often obtained as a light beige or brown crystalline solid and can be used in the next step without further purification if desired.[2]

Part 2: Synthesis of this compound

Principle and Mechanism

This step involves the N-acetylation of the aromatic amine. The lone pair of electrons on the nitrogen atom of Methyl 3-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A subsequent deprotonation step yields the stable amide product and acetic acid as a byproduct. The reaction is typically rapid and clean.

Experimental Protocol
ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Methyl 3-aminobenzoate151.1615.1 g0.101.0
Acetic Anhydride102.0911.2 mL0.121.2
Glacial Acetic Acid60.0550 mL-Solvent

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Methyl 3-aminobenzoate (15.1 g) in glacial acetic acid (50 mL) in a 250 mL Erlenmeyer flask.

  • Reagent Addition: To the stirred solution, add acetic anhydride (11.2 mL) in one portion.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is often accompanied by a slight exotherm.

  • Product Precipitation: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A white precipitate of this compound will form. Causality: The product is insoluble in water. This step simultaneously quenches the reaction by hydrolyzing any remaining acetic anhydride and precipitates the desired product.

  • Isolation: Allow the suspension to stir in the ice bath for another 15 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Product Characterization

The final product, this compound, should be a white to off-white crystalline solid. A successful synthesis will yield a product with a sharp melting point and spectral data consistent with its structure.

  • Expected Yield: 85-95% (based on Methyl 3-aminobenzoate)

  • Melting Point: 127-130 °C

  • ¹H NMR: Expect signals corresponding to the methyl ester protons (~3.9 ppm), the acetyl methyl protons (~2.2 ppm), and aromatic protons, as well as an amide N-H proton.

  • IR Spectroscopy (cm⁻¹): Key peaks should include N-H stretching (~3300), ester C=O stretching (~1720), and amide C=O stretching (~1680).

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via a two-step sequence starting from 3-aminobenzoic acid. The strategic choice to perform Fischer esterification prior to N-acetylation leads to a more manageable intermediate and a straightforward purification of the final product. The protocols detailed in this guide are robust and scalable, providing a solid foundation for the production of this key synthetic intermediate for research and drug development applications.

References

  • The mechanism of the reaction involves initial protonation of the carboxyl group... Google Cloud.
  • METHYL 3-AMINOBENZO
  • Methyl 3-(acetylamino)
  • Methyl 3-aminobenzo
  • Esterification (Experiment). Chemistry LibreTexts.
  • Synthesis of Methyl-3-aminobenzo
  • Ester Formation: Preparation of Benzocaine. University of Michigan.
  • 3-(Acetylamino)benzoic acid.

Sources

A Technical Guide to the Synthetic Landscape and Pharmacological Potential of Methyl 3-(acetylamino)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(acetylamino)benzoate is a versatile scaffold in medicinal chemistry, offering multiple avenues for structural modification to generate novel derivatives with diverse pharmacological activities. This in-depth technical guide explores the synthetic potential of this core structure, detailing strategic modifications of its aromatic ring, acetylamino group, and methyl ester moiety. We delve into the rationale behind these derivatizations, providing detailed experimental protocols for key transformations. Furthermore, this guide synthesizes current knowledge and predictive insights into the potential biological activities of these derivatives, including anticancer, antimicrobial, and anti-inflammatory applications, supported by structure-activity relationship (SAR) analyses. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the this compound Scaffold

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. The strategic selection of a core molecular scaffold is paramount to the success of any drug discovery program. This compound presents itself as a highly attractive starting point for chemical exploration. Its structure incorporates three key functional groups amenable to chemical modification: an activated aromatic ring, a secondary amide, and a methyl ester. This trifecta of reactivity allows for a systematic and combinatorial approach to library synthesis, enabling the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will provide a comprehensive overview of the derivatization potential of this compound, structured to empower researchers with the foundational knowledge and practical methodologies required to exploit this scaffold in their drug discovery endeavors.

The Core Structure: Physicochemical Properties

A thorough understanding of the parent molecule is essential before embarking on its chemical modification. This compound possesses the following key physicochemical properties:

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃PubChem
Molecular Weight 193.20 g/mol PubChem
IUPAC Name methyl 3-acetamidobenzoatePubChem
CAS Number 52189-36-3PubChem
Appearance Solid-
XLogP3 1.5PubChem

Synthetic Derivatization Strategies

The synthetic versatility of this compound allows for a multi-pronged approach to generating a diverse library of derivatives. The following sections will detail potential modifications at each of the key functional groups.

Modification of the Aromatic Ring: Electrophilic Aromatic Substitution

The acetylamino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.[1][2] This directing effect, combined with the meta-directing nature of the methyl ester group, provides a predictable framework for introducing new substituents onto the benzene ring.

Nitration of the aromatic ring introduces a nitro group, a versatile handle for further functionalization (e.g., reduction to an amine). The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids.[3]

  • Experimental Protocol: Nitration of this compound

    • In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 1.0 equivalent of this compound to a pre-cooled mixture of concentrated sulfuric acid (5 mL per gram of starting material).

    • Stir the mixture until all the solid has dissolved.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per gram of starting material), maintaining the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of this compound, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • Collect the precipitated product by vacuum filtration, wash with cold water until the washings are neutral, and dry.

    • The primary products expected are methyl 4-nitro-3-(acetylamino)benzoate and methyl 2-nitro-3-(acetylamino)benzoate. These can be separated by column chromatography.

Halogenation (e.g., bromination, chlorination) introduces a halogen atom onto the aromatic ring, which can serve as a handle for cross-coupling reactions to introduce further diversity.

  • Conceptual Workflow: Bromination

This compound This compound Bromination\n(Br₂, Acetic Acid) Bromination (Br₂, Acetic Acid) This compound->Bromination\n(Br₂, Acetic Acid) Methyl 4-bromo-3-(acetylamino)benzoate\n + \nMethyl 2-bromo-3-(acetylamino)benzoate Methyl 4-bromo-3-(acetylamino)benzoate + Methyl 2-bromo-3-(acetylamino)benzoate Bromination\n(Br₂, Acetic Acid)->Methyl 4-bromo-3-(acetylamino)benzoate\n + \nMethyl 2-bromo-3-(acetylamino)benzoate

Caption: Workflow for the bromination of this compound.

Modification of the Acetylamino Group

The acetylamino group offers several opportunities for modification, including N-alkylation, N-acylation, and hydrolysis followed by reaction with different acylating or sulfonylating agents.

N-alkylation or N-acylation can modulate the hydrogen-bonding capacity and lipophilicity of the molecule.[4]

  • Experimental Protocol: N-Alkylation of this compound

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Modification of the Methyl Ester Group

The methyl ester is a versatile handle for introducing a wide range of functional groups, significantly impacting the molecule's polarity and potential for interaction with biological targets.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens the door to a vast array of subsequent modifications.[5][6][7]

  • Experimental Protocol: Basic Hydrolysis of this compound

    • Dissolve this compound (1.0 eq) in methanol.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Dilute the residue with water and acidify with 1M HCl until the pH is ~2-3.

    • Collect the precipitated 3-(acetylamino)benzoic acid by vacuum filtration, wash with cold water, and dry.

The resulting carboxylic acid can be coupled with a diverse range of amines to generate a library of amides, a common functional group in many pharmaceuticals.

  • Conceptual Workflow: Amide Synthesis

3-(Acetylamino)benzoic Acid 3-(Acetylamino)benzoic Acid Amide Coupling\n(e.g., EDC, HOBt, Amine) Amide Coupling (e.g., EDC, HOBt, Amine) 3-(Acetylamino)benzoic Acid->Amide Coupling\n(e.g., EDC, HOBt, Amine) N-Substituted 3-(acetylamino)benzamides N-Substituted 3-(acetylamino)benzamides Amide Coupling\n(e.g., EDC, HOBt, Amine)->N-Substituted 3-(acetylamino)benzamides

Caption: General workflow for the synthesis of amide derivatives.

Bioisosteric Replacements

In drug design, bioisosteric replacement of functional groups is a powerful strategy to modulate physicochemical properties and improve metabolic stability.[8][9][10][11][12]

  • Amide Bioisosteres: The acetylamino group can be replaced with bioisosteres such as 1,2,3-triazoles, oxadiazoles, or sulfonamides to enhance metabolic stability and alter hydrogen bonding patterns.[8]

  • Ester Bioisosteres: The methyl ester can be replaced with bioisosteres like tetrazoles or other acidic functional groups to improve oral bioavailability and reduce susceptibility to hydrolysis by esterases.[9]

Potential Pharmacological Activities of Derivatives

Derivatives of this compound, belonging to the broader class of benzanilides and substituted benzoates, have the potential to exhibit a wide range of biological activities.

Anticancer Activity

Many benzamide and benzanilide derivatives have been investigated for their anticancer properties. For instance, some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[13] The structural features of this compound derivatives can be tailored to interact with the active site of enzymes like HDAC1.

Antimicrobial and Antifungal Activity

Benzanilide and related structures have shown promising antimicrobial and antifungal activities.[14][15][16][17] The mechanism of action can vary, but some derivatives are known to inhibit essential microbial enzymes or disrupt cell membrane integrity. The introduction of hydrophobic and electronically diverse substituents can enhance these activities.

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) often contain an aromatic carboxylic acid or a related functional group.[18][19] Derivatives of this compound, particularly the carboxylic acid obtained after hydrolysis, could be explored for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Other Potential Activities

The benzanilide scaffold has been associated with a variety of other pharmacological effects, including:

  • Spasmolytic activity [20][21]

  • Potassium channel activation [22]

  • Tyrosinase inhibition [23]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.

Modification SitePotential Impact on ActivityRationale
Aromatic Ring Substitution Modulation of potency and selectivityIntroduction of electron-withdrawing or -donating groups can alter the electronic properties of the molecule, affecting its binding to target proteins.[24]
N-Alkylation/Acylation Altered hydrogen bonding and lipophilicityModification of the amide NH can disrupt or create new hydrogen bonds with the target, while also affecting the overall solubility and permeability of the compound.
Ester to Amide Conversion Improved metabolic stability and target interactionsAmides are generally more resistant to hydrolysis than esters. The amide NH can also provide an additional hydrogen bond donor.[9]
Bioisosteric Replacement Enhanced pharmacokinetic profileReplacing metabolically labile groups with more stable bioisosteres can improve oral bioavailability and duration of action.[8][11]

Conclusion

This compound represents a promising and synthetically tractable starting point for the development of novel therapeutic agents. Its three distinct functional handles provide a rich platform for chemical diversification. By systematically exploring modifications to the aromatic ring, the acetylamino group, and the methyl ester, researchers can generate extensive libraries of compounds for screening against a wide array of biological targets. The insights into potential pharmacological activities and structure-activity relationships presented in this guide are intended to facilitate the rational design of new and effective drug candidates based on this versatile scaffold.

References

  • Synthesis of benzanilide derivatives as dual acting agents with alpha 1-adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity. (1998). Bioorganic & Medicinal Chemistry Letters, 8(21), 2967-2972. [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry, 63(19), 10637-10686. [Link]

  • What is the role of bioisosterism in drug design?. Patsnap. [Link]

  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2014). Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Application of Bioisosteres in Drug Design. (2012). Department of Chemistry, The Scripps Research Institute. [Link]

  • Synthesis, spasmolytic activity and structure-activity relationship study of a series of polypharmacological thiobenzanilides. (2011). European Journal of Pharmaceutical Sciences, 42(1-2), 37-44. [Link]

  • Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. (1981). Journal of the Chemical Society, Perkin Transactions 2, (2), 244-249. [Link]

  • Heterocyclic Analogs of Benzanilide Derivatives as Potassium Channel Activators. IX. Il Farmaco, 58(10), 819-828. [Link]

  • Electrophilic Aromatic Substitution. University of Arizona. [Link]

  • Acetanilide is less reactive than aniline toward electrophilic substitution. Explain.. Study.com. [Link]

  • Benzanilides with spasmolytic activity: Chemistry, pharmacology, and SAR. ResearchGate. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Molecules, 28(13), 5028. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Catalysts, 13(5), 898. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Mini-Reviews in Medicinal Chemistry, 15(11), 937-944. [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Modern Chemistry & Applications, 4(4). [Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. (2023). RSC Medicinal Chemistry, 14(5), 903-913. [Link]

  • How to prepare methyl benzoate from benzoic acid?. ResearchGate. [Link]

  • The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. (1993). Canadian Journal of Chemistry, 71(10), 1646-1655. [Link]

  • Process for the n-alkylation of acyl anilides halogen substituted in the nucleus.
  • Hydrolysis and saponification of methyl benzoates. (2002). Green Chemistry, 4(4), 364-366. [Link]

  • Can methyl benzoate be hydrolyzed?. Quora. [Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. (2023). RSC Medicinal Chemistry, 14(5), 903-913. [Link]

  • Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). International Journal of Molecular Sciences, 24(20), 15309. [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate?. Homework.Study.com. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2021). Molecules, 26(23), 7248. [Link]

  • This compound. PubChem. [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. ResearchGate. [Link]

  • Acetanilide (N-phenylacetamide) Preparation NCERT guide. YouTube. [Link]

  • Acetanilide. Wikipedia. [Link]

  • Ortho-alkylation of acetanilides using alkyl halides and palladium acetate. Journal of the American Chemical Society. [Link]

  • Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Anti-inflammatory drugs as potential antimicrobial agents: a review. (2022). Frontiers in Pharmacology, 13, 1035475. [Link]

  • Antimicrobial Activity of Non-steroidal Anti-inflammatory Drugs on Biofilm: Current Evidence and Potential for Drug Repurposing. (2021). Frontiers in Microbiology, 12, 659205. [Link]

  • anti-inflammatory, antimicrobial activity and qsar studies of anthranilic acid derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2014). Journal of Pharmaceutical Technology, Research and Management, 2(1), 39-53. [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis of Methyl 3-(acetylamino)benzoate to 3-(acetylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hydrolysis of methyl 3-(acetylamino)benzoate to its corresponding carboxylic acid, 3-(acetylamino)benzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed in the modification of pharmaceutical intermediates and other fine chemicals. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven experimental protocols, and outlines robust analytical methods for the characterization of the final product, ensuring scientific integrity and reproducibility.

Strategic Overview: The Choice of Hydrolytic Pathway

The conversion of an ester to a carboxylic acid is a classic nucleophilic acyl substitution reaction.[1] The core strategic decision in hydrolyzing this compound lies in the choice between acidic and basic catalysis.[2] Each pathway presents distinct mechanistic features, advantages, and disadvantages that must be weighed based on the substrate's stability, desired purity, and process scale.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Pathway to High Yield

Saponification, the hydrolysis of an ester using a stoichiometric amount of a strong base like sodium hydroxide, is often the preferred method for preparative purposes.[1][3] The key advantage of this pathway is its irreversibility.[4] The reaction proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[3] This intermediate then collapses, expelling the methoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt.[3] This acid-base reaction is highly exergonic and drives the overall reaction to completion.[4] A final acidification step during the workup is required to protonate the carboxylate and yield the desired 3-(acetylamino)benzoic acid.[1][3]

Acid-Catalyzed Hydrolysis: A Reversible Equilibrium

Acid-catalyzed hydrolysis, the reverse of Fischer esterification, utilizes a catalytic amount of a strong acid, such as sulfuric or hydrochloric acid, in the presence of excess water.[2][5] The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[6] A weak nucleophile, water, can then attack the activated carbonyl group to form a tetrahedral intermediate.[5] Following a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is formed after deprotonation regenerates the acid catalyst.[6][7] A significant drawback of this method is the reversible nature of the reaction.[5][7] To achieve high conversion, a large excess of water is typically required to shift the equilibrium towards the products.[5]

For the hydrolysis of this compound, the presence of the amide functional group warrants consideration. While amides can also be hydrolyzed under both acidic and basic conditions, the reaction generally requires more forcing conditions (higher temperatures and longer reaction times) than ester hydrolysis. Therefore, under typical ester hydrolysis conditions, the acetylamino group is expected to remain largely intact.

Mechanistic Pathways Visualized

To elucidate the distinct steps in both catalytic cycles, the following diagrams illustrate the flow of electrons and the key intermediates.

Base_Catalyzed_Hydrolysis cluster_0 Base-Catalyzed Hydrolysis (Saponification) Start This compound + OH⁻ Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic Attack Products1 3-(acetylamino)benzoic acid + CH₃O⁻ Intermediate1->Products1 Elimination of Methoxide FinalProduct 3-Acetamidobenzoate + Methanol Products1->FinalProduct Proton Transfer (Irreversible) Workup Acidic Workup (H₃O⁺) FinalProduct->Workup FinalAcid 3-(acetylamino)benzoic acid Workup->FinalAcid

Caption: Workflow for Base-Catalyzed Hydrolysis.

Acid_Catalyzed_Hydrolysis cluster_1 Acid-Catalyzed Hydrolysis Start_Acid This compound + H₃O⁺ ProtonatedEster Protonated Ester (Activated) Start_Acid->ProtonatedEster Protonation Intermediate_Acid Tetrahedral Intermediate ProtonatedEster->Intermediate_Acid Nucleophilic Attack by H₂O ProtonTransfer Proton Transfer Intermediate_Acid->ProtonTransfer Elimination Elimination of Methanol ProtonTransfer->Elimination FinalProduct_Acid 3-(acetylamino)benzoic acid + H₃O⁺ Elimination->FinalProduct_Acid Deprotonation

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks and clear endpoints.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred for its high yield and irreversible nature.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in methanol.

  • Addition of Base: To the stirring solution, add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate of 3-(acetylamino)benzoic acid should form.

  • Isolation of Product: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure 3-(acetylamino)benzoic acid.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative that avoids the use of a strong base.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1 equivalent) in a mixture of water and a co-solvent like dioxane if solubility is an issue.

  • Addition of Acid: Add a catalytic amount of concentrated sulfuric acid (e.g., 10-20 mol%).

  • Reflux: Heat the reaction mixture to reflux for an extended period (4-12 hours). Monitor the reaction progress by TLC. Due to the reversible nature of the reaction, a large excess of water is used to drive the reaction to completion.[5]

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath. The 3-(acetylamino)benzoic acid product, being less soluble in the acidic aqueous medium, should precipitate out.

  • Isolation of Product: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Data Presentation and Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(acetylamino)benzoic acid.

PropertyThis compound (Starting Material)3-(acetylamino)benzoic acid (Product)
Molecular Formula C₁₀H₁₁NO₃[8]C₉H₉NO₃[9]
Molecular Weight 193.20 g/mol [8]179.17 g/mol [9]
Melting Point Not readily available247-252 °C[10] or ~250 °C[11]
Appearance SolidBeige or white powder[10]
Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • 3-(acetylamino)benzoic acid: The IR spectrum will show a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer.[12] A strong C=O stretching absorption for the carboxylic acid will appear around 1700-1680 cm⁻¹.[12] The N-H stretch of the amide will be observed around 3300 cm⁻¹, and the amide C=O stretch will be present around 1660 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 3-(acetylamino)benzoic acid: The ¹H NMR spectrum will display characteristic signals for the aromatic protons, the amide N-H proton, the acetyl methyl protons, and the carboxylic acid O-H proton. The aromatic protons will appear as a complex multiplet in the aromatic region. The acetyl methyl group will be a singlet at around 2.1 ppm. The amide N-H proton will be a singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).[13]

Conclusion

The hydrolysis of this compound to 3-(acetylamino)benzoic acid is a robust and well-understood transformation. The choice between base-catalyzed saponification and acid-catalyzed hydrolysis should be made based on the specific requirements of the synthesis. Saponification is generally favored for its irreversibility and typically higher yields. Careful execution of the provided protocols, coupled with diligent product characterization, will ensure the successful and reproducible synthesis of high-purity 3-(acetylamino)benzoic acid for applications in research and drug development.

References

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. 2023. Available from: [Link]

  • Clark, J. Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available from: [Link]

  • YouTube. Mechanism of ester hydrolysis. 2019. Available from: [Link]

  • Wikipedia. Ester hydrolysis. Available from: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • StudySmarter. Base Catalysed Ester Hydrolysis. 2023. Available from: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. 2022. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • Stenutz. 3-acetamidobenzoic acid. Available from: [Link]

  • PubChem. This compound. National Institutes of Health. Available from: [Link]

  • NIST. Benzoic acid, 3-(acetylamino)-. National Institute of Standards and Technology. Available from: [Link]

Sources

Methodological & Application

Synthesis protocol for Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-(acetylamino)benzoate

Abstract

This comprehensive guide details a robust, two-step protocol for the laboratory-scale synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. The synthesis proceeds via the N-acetylation of 3-aminobenzoic acid to yield 3-acetamidobenzoic acid, followed by a Fischer esterification to produce the final methyl ester. This document provides in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines tailored for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

This compound, also known as methyl 3-acetamidobenzoate, is an organic compound with significant utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] Its structure combines an aromatic ring with amide and ester functionalities, making it a versatile precursor.

Compound Profile:

  • IUPAC Name: methyl 3-acetamidobenzoate[1]

  • CAS Number: 52189-36-3[1][3]

  • Molecular Formula: C₁₀H₁₁NO₃[1]

  • Molecular Weight: 193.20 g/mol [1]

The synthetic route outlined herein is a classic and reliable two-step process designed for high purity and educational value.

  • N-Acetylation: The primary amine of 3-aminobenzoic acid is selectively protected as an acetamide. This is a crucial step to prevent side reactions at the amine site during the subsequent esterification. Acetic anhydride is employed as the acetylating agent.

  • Fischer Esterification: The carboxylic acid group of the intermediate, 3-acetamidobenzoic acid, is converted to a methyl ester using methanol in the presence of a strong acid catalyst (sulfuric acid). This is an equilibrium-controlled reaction driven to completion by using an excess of the alcohol reactant.[4][5]

Safety First: Hazard Identification and Precautions

All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]

Reagent/ProductCAS No.Key Hazards
3-Aminobenzoic Acid 99-05-8Irritant; potential sensitizer.
Acetic Anhydride 108-24-7Flammable, corrosive, causes severe skin and eye burns, harmful if inhaled.
Methanol 67-56-1Highly flammable, toxic if swallowed, inhaled, or in contact with skin.
Sulfuric Acid (conc.) 7664-93-9Corrosive, causes severe skin and eye burns, strong oxidizer.
This compound 52189-36-3Causes skin, eye, and respiratory irritation.[3]

Part I: Synthesis of 3-Acetamidobenzoic Acid (Intermediate)

Principle and Mechanism

This step involves the nucleophilic acyl substitution of the amino group on 3-aminobenzoic acid with acetic anhydride. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the stable amide product, 3-acetamidobenzoic acid, and acetic acid as a byproduct.

N-Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R1 3-Aminobenzoic Acid I1 Nucleophilic Attack R1->I1 Step 1 R2 Acetic Anhydride R2->I1 Step 1 I2 Tetrahedral Intermediate I1->I2 I3 Proton Transfer & Elimination I2->I3 P1 3-Acetamidobenzoic Acid I3->P1 Step 2 P2 Acetic Acid I3->P2 Step 2

Caption: Mechanism of N-Acetylation.

Experimental Protocol
  • Setup: Place 5.0 g of 3-aminobenzoic acid into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of deionized water and stir to create a suspension. Add 4.5 mL of concentrated hydrochloric acid to aid dissolution.

  • Buffering: In a separate beaker, prepare a solution of 6.0 g of sodium acetate in 20 mL of water. Add this buffer solution to the flask containing the 3-aminobenzoic acid suspension.

  • Acetylation: While stirring vigorously, add 5.5 mL of acetic anhydride to the reaction mixture.

  • Reaction: Stir the mixture for 15-20 minutes at room temperature. The product will begin to precipitate.

  • Isolation: Cool the flask in an ice-water bath for 20-30 minutes to maximize precipitation.

  • Filtration: Collect the white, solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of 20 mL ice-cold deionized water to remove acetic acid and any unreacted starting materials.

  • Drying: Place the purified 3-acetamidobenzoic acid on a watch glass and dry in an oven at 80-100°C to a constant weight. The expected yield is approximately 80-90%.

Part II: Synthesis of this compound (Final Product)

Principle and Mechanism: Fischer Esterification

This reaction is a classic acid-catalyzed equilibrium process. The mechanism involves several key steps:

  • Protonation: The concentrated sulfuric acid protonates the carbonyl oxygen of the 3-acetamidobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol (the solvent and reactant) acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The departure of water generates a resonance-stabilized carbocation.

  • Deprotonation: Removal of a proton from the remaining hydroxyl group by a base (e.g., water or methanol) regenerates the acid catalyst and yields the final ester product.

The use of a large excess of methanol shifts the reaction equilibrium to the right, favoring product formation, in accordance with Le Châtelier's Principle.[5]

Fischer Esterification Mechanism Fischer Esterification: Key Stages A 1. Carbonyl Protonation (by H₂SO₄) B 2. Nucleophilic Attack (by Methanol) A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E F Final Ester Product E->F

Caption: Key stages of the Fischer Esterification mechanism.

Experimental Protocol
  • Setup: To a 100 mL round-bottom flask containing the dried 3-acetamidobenzoic acid from Part I, add 30 mL of anhydrous methanol.[4]

  • Catalyst Addition: Place the flask in an ice-water bath. While swirling, slowly and carefully add 3.0 mL of concentrated sulfuric acid.[4] Caution: This addition is highly exothermic.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle.[4] Continue refluxing for 1.5 to 2 hours.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing approximately 100 g of crushed ice. The product should precipitate as a white solid.

  • Isolation & Neutralization: Collect the crude product by vacuum filtration. Wash the solid in the funnel with small portions of cold water until the washings are no longer acidic (test with pH paper). This removes the sulfuric acid catalyst.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of a hot 50:50 ethanol/water mixture until the solid just dissolves.[7][8] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Filtration & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them to a constant weight. The expected yield is approximately 70-85%.

Overall Experimental Workflow

The entire process from starting materials to the final purified product is summarized below.

Synthesis Workflow cluster_part1 Part I: N-Acetylation cluster_part2 Part II: Fischer Esterification A 3-Aminobenzoic Acid + Acetic Anhydride B React at RT (20 min) A->B C Precipitate in Ice Bath B->C D Vacuum Filter & Wash C->D E Dry Intermediate: 3-Acetamidobenzoic Acid D->E F Intermediate + Methanol + H₂SO₄ (catalyst) E->F Use in Part II G Reflux (1.5-2 hr) F->G H Precipitate in Ice G->H I Filter & Neutralize H->I J Recrystallize from EtOH/H₂O I->J K Final Product: This compound J->K

Caption: Overall workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks: N-H stretch (~3300 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), and C=O stretch of the amide (~1680 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons, the N-H proton, the methyl ester protons (-OCH₃), and the acetyl methyl protons (-COCH₃).

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, the ester carbonyl, the amide carbonyl, and the two methyl carbons.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Part I Incomplete reaction; product lost during washing.Ensure vigorous stirring during acetylation. Use ice-cold water for washing to minimize product dissolution.
Low Yield in Part II Incomplete reaction (insufficient reflux time); wet starting material.Ensure the intermediate is completely dry. Extend reflux time if necessary. Ensure a sufficient excess of methanol is used.
Oily Product / Fails to Crystallize Presence of impurities; residual solvent.Ensure thorough washing and neutralization. Attempt recrystallization from a different solvent system. Use a seed crystal to induce crystallization.
Broad Melting Point Range Impure product.Repeat the recrystallization step, ensuring the minimum amount of hot solvent is used.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592170, this compound. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Godfrey, J. C., & Sims, H. J. (1974). U.S. Patent No. 3,804,821. Washington, DC: U.S. Patent and Trademark Office.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Esterification: The Synthesis of Methyl Benzoate. Retrieved from [Link]

  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The preparation and purification of methyl-3-nitrobenzoate. Retrieved from [Link]

  • MaChemGuy. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Video]. YouTube. Retrieved from [Link]

  • Allery Chemistry. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Video]. YouTube. Retrieved from [Link]

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2007). 3-(Acetylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2361. Retrieved from [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(8), x230894. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Use of Methyl 3-(acetylamino)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of the efficiency and ultimate success of a drug discovery campaign. Methyl 3-(acetylamino)benzoate has emerged as a particularly valuable building block due to its unique combination of functional groups and their specific spatial arrangement. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile scaffold. We will explore its inherent chemical properties, delve into the rationale behind its use, and provide detailed protocols for its derivatization into medicinally relevant compounds. The benzene ring is a common motif in many pharmaceuticals, and the 1,3-disubstitution pattern of this compound offers a key architectural element for constructing molecules that can effectively interact with biological targets.[1][2][3]

Physicochemical Properties and Strategic Advantages

This compound is a commercially available compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[4] Its key structural features – a methyl ester, an acetylated amine, and their meta-disposition on a benzene ring – provide a unique set of handles for synthetic manipulation and impart desirable characteristics to the resulting molecules.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₃PubChem CID 592170[4]
Molecular Weight193.20 g/mol PubChem CID 592170[4]
IUPAC Namemethyl 3-acetamidobenzoatePubChem CID 592170[4]
CAS Number52189-36-3PubChem CID 592170[4]

The Strategic Importance of the meta-Substitution Pattern:

The 1,3-disubstitution pattern of this compound is not a trivial feature. In drug design, the geometry of a molecule is paramount for its interaction with the intricate three-dimensional structures of biological targets like enzymes and receptors. The meta arrangement provides a distinct vector for substituents compared to ortho or para isomers, allowing medicinal chemists to probe different regions of a binding pocket. This can be crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, the meta orientation can introduce a "kink" in the molecular structure, which can be advantageous for fitting into non-linear binding sites.

Core Synthetic Transformations and Protocols

This compound is amenable to a variety of chemical transformations, making it a versatile starting point for the synthesis of diverse compound libraries. The primary reactive sites are the methyl ester and the acetylated amino group.

Hydrolysis of the Methyl Ester to the Carboxylic Acid

The conversion of the methyl ester to a carboxylic acid is a fundamental step to enable subsequent amide bond formation, a cornerstone of medicinal chemistry. This transformation is typically achieved through saponification.

Protocol: Saponification of this compound

  • Materials: this compound, Sodium Hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (1.1 to 1.5 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3.

    • The resulting precipitate of 3-(acetylamino)benzoic acid is collected by vacuum filtration, washed with cold water, and dried.[6]

Causality and Self-Validation: The use of excess hydroxide ensures complete saponification. The reaction is monitored by TLC to confirm the disappearance of the starting material, and the final product's identity can be confirmed by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The precipitation upon acidification is a key indicator of successful hydrolysis.

G start This compound reagents NaOH, MeOH/H₂O Reflux start->reagents Saponification acidification HCl (aq) reagents->acidification Work-up product 3-(acetylamino)benzoic acid acidification->product

Workflow for the hydrolysis of this compound.
Amide Bond Formation

With the carboxylic acid in hand, a wide array of amines can be coupled to introduce diverse side chains. This is a critical step in the synthesis of many bioactive molecules, including the targeted inhibitors discussed later.

Protocol: Amide Coupling of 3-(acetylamino)benzoic acid

  • Materials: 3-(acetylamino)benzoic acid, desired amine (primary or secondary), a coupling agent (e.g., HBTU, HATU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA or Et₃N), and an appropriate solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve 3-(acetylamino)benzoic acid (1 equivalent) in the chosen solvent.

    • Add the coupling agent (1.1 equivalents) and the base (2-3 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude amide, which can be purified by column chromatography or recrystallization.[7][8]

Causality and Self-Validation: The choice of coupling agent and base is crucial for efficient amide bond formation while minimizing side reactions and racemization (if chiral amines are used). The progress of the reaction is tracked by the disappearance of the carboxylic acid starting material and the appearance of the higher Rf amide product on TLC. The final product's structure and purity are confirmed by NMR and mass spectrometry.

Application in the Synthesis of Bioactive Molecules

This compound and its derivatives are key intermediates in the synthesis of several classes of therapeutic agents.

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases, leading to changes in gene expression and cell death in cancer cells. Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[9] The 3-aminobenzoic acid scaffold, derived from this compound, is frequently used as a part of the cap group or linker.

Illustrative Synthetic Route to a Benzamide-Type HDAC Inhibitor:

The synthesis of N-(2-aminophenyl)benzamide derivatives, a class of HDAC inhibitors, often starts from a substituted benzoic acid.[10] By hydrolyzing this compound to 3-(acetylamino)benzoic acid, and then coupling it with a suitable diamine, one can construct the core of these inhibitors.

G cluster_0 Activation & Coupling MAB This compound AABA 3-(acetylamino)benzoic acid MAB->AABA Hydrolysis Coupling Amide Coupling (e.g., HBTU, DIPEA) AABA->Coupling HDACi HDAC Inhibitor Precursor Coupling->HDACi Reaction with o-phenylenediamine

Sources

The Strategic Repurposing of Methyl 3-(Acetylamino)benzoate for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenge of meta-Substitution

Methyl 3-(acetylamino)benzoate is a readily available aromatic compound characterized by a methyl ester and an acetylamino group in a meta relationship on a benzene ring. While its constituent functional groups are common handles in organic synthesis, their relative 1,3-disposition presents a significant strategic challenge for the direct synthesis of widely sought-after fused heterocyclic systems like quinazolinones or benzodiazepines. These structures typically necessitate ortho (1,2) relationships between reacting moieties for intramolecular cyclization to be facile.

However, for the resourceful researcher, this substitution pattern is not a barrier but an invitation for strategic innovation. This technical guide moves beyond the absence of direct, one-pot cyclization protocols. Instead, it provides a forward-looking perspective on how to chemically modify and strategically activate this compound, transforming it into a versatile precursor for a variety of valuable heterocyclic cores. We will explore multi-step synthetic pathways, grounded in established chemical principles, to unlock the latent potential of this humble starting material for applications in medicinal chemistry and drug discovery.

Part 1: Strategic Blueprints for Heterocycle Construction

The core challenge in utilizing this compound lies in the need to introduce additional functionality at specific positions on the aromatic ring to enable cyclization. The existing acetylamino and methyl ester groups exert directing effects on electrophilic aromatic substitution, which can be harnessed to install new reactive handles.

Strategy A: Pathway to Fused Nitrogen Heterocycles via Ring Activation

A primary strategy involves introducing a new functional group, such as an amine, ortho to one of the existing substituents. This creates the necessary arrangement for the construction of fused ring systems. A logical, albeit multi-step, approach is outlined below.

Conceptual Workflow: From meta-Substituted Precursor to a Fused Heterocycle Core

G cluster_0 Strategy A: Fused Heterocycle Synthesis A This compound B Step 1: Nitration (HNO3, H2SO4) A->B Electrophilic Aromatic Substitution C Nitrated Intermediates (Ortho/Para isomers) B->C D Step 2: Nitro Group Reduction (e.g., SnCl2, HCl or H2/Pd-C) C->D E Diaminobenzoate Precursor D->E F Step 3: Cyclization (e.g., with Formic Acid) E->F G Fused Heterocycle (e.g., Quinazolinone derivative) F->G

Caption: A multi-step strategy to convert this compound into a fused heterocyclic system.

Causality Behind the Experimental Choices:

  • Step 1: Regiocontrolled Nitration. The acetylamino group is a moderately activating, ortho, para-director, while the methyl ester group is a deactivating meta-director. In this competitive scenario, the powerful activating effect of the amide nitrogen will dominate. Electrophilic nitration is therefore predicted to occur primarily at the positions ortho and para to the acetylamino group (C2, C4, and C6). The positions ortho to the acetylamino group (C2 and C4) are the most synthetically useful for subsequent cyclization. Judicious choice of nitrating agents and reaction conditions can influence the regioselectivity of this step.

  • Step 2: Selective Reduction. Following successful nitration, the nitro group must be reduced to a primary amine. Common methods include catalytic hydrogenation (H₂ over Palladium on carbon) or metal-acid combinations like tin(II) chloride in hydrochloric acid. These methods are generally high-yielding and chemoselective, leaving the ester and amide functionalities intact. The resulting product is a substituted 2,3- or 3,4-diaminobenzoate derivative—a highly valuable precursor for various heterocyclic systems.

  • Step 3: Cyclization to Form the Heterocyclic Core. With an ortho-diamine system in hand, a plethora of cyclization reactions become accessible. For instance, heating the diamine precursor with formic acid or formamide is a classic method for constructing the quinazolinone ring system[1]. The choice of the cyclizing partner dictates the substitution pattern of the newly formed heterocyclic ring.

Strategy B: Synthesis of Non-fused Heterocycles via Functional Group Transformation

An alternative approach is to leverage the existing acetylamino and ester groups to react with bifunctional reagents, leading to the formation of non-fused heterocyclic rings like pyrazoles or pyrimidines. This strategy typically requires initial modification of the existing functional groups.

Conceptual Workflow: Synthesis of a Pyrazole Derivative

G cluster_1 Strategy B: Non-fused Heterocycle Synthesis A This compound B Step 1: Hydrolysis (e.g., NaOH, H2O/MeOH) A->B Amide & Ester Cleavage C 3-Aminobenzoic Acid B->C D Step 2: Diazotization & Sandmeyer Reaction (NaNO2, HCl then CuCN) C->D E 3-Cyanobenzoic Acid D->E F Step 3: Reaction with Hydrazine (N2H4) E->F G Aminopyrazole Derivative F->G

Caption: A hypothetical pathway for converting this compound into a non-fused aminopyrazole derivative.

Rationale for the Synthetic Sequence:

  • Step 1: Functional Group Hydrolysis. To prepare for subsequent transformations, both the amide and ester groups can be hydrolyzed under basic conditions (e.g., refluxing with aqueous sodium hydroxide) to yield 3-aminobenzoic acid.

  • Step 2: Installation of a Reactive Handle. The resulting amino group can be converted into a more versatile functional group. For example, a Sandmeyer reaction—involving diazotization with sodium nitrite and hydrochloric acid, followed by treatment with a copper(I) salt like CuCN—can replace the amino group with a nitrile (cyano) group. This yields 3-cyanobenzoic acid.

  • Step 3: Cyclization with a Binucleophile. The nitrile and carboxylic acid groups are now positioned to react with a binucleophile like hydrazine (N₂H₄). Such reactions are known to produce aminopyrazole derivatives[2]. The hydrazine will first react with the carboxylic acid to form a hydrazide, which can then undergo intramolecular cyclization with the nitrile group to form the pyrazole ring.

Part 2: Foundational Experimental Protocols

The following are detailed, generalized protocols for the key transformations described in the strategic pathways above. These protocols are based on standard, well-established procedures in organic synthesis and should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: General Procedure for Aromatic Nitration

  • Objective: To introduce a nitro group onto the benzene ring of this compound.

  • Trustworthiness: This protocol is a standard method for the nitration of activated aromatic rings. The reaction must be performed with extreme caution due to the use of strong acids and the exothermic nature of the reaction.

  • Methodology:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 equivalents) to 0 °C in an ice-water bath.

    • Slowly add this compound (1 equivalent) to the cooled sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, maintaining a temperature of 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, keeping the internal temperature of the reaction mixture between 0 and 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate, a mixture of nitrated isomers, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

    • The isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for the Reduction of an Aromatic Nitro Group using SnCl₂

  • Objective: To convert a nitro-substituted aminobenzoate derivative to the corresponding diamino compound.

  • Expertise & Experience: The use of tin(II) chloride is a classic and reliable method for the reduction of aromatic nitro groups in the presence of other reducible functional groups like esters and amides.

  • Methodology:

    • Dissolve the nitrated starting material (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) to the solution.

    • Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

    • The resulting mixture is then filtered through a pad of celite to remove tin salts.

    • The filtrate is extracted several times with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diamino product, which can be purified further if necessary.

Protocol 3: General Procedure for Ester and Amide Hydrolysis

  • Objective: To convert this compound to 3-aminobenzoic acid.

  • Methodology:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 10-20%, 3-4 equivalents of NaOH).

    • Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 by the careful, dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.

    • The precipitated 3-aminobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Part 3: Data Presentation and Visualization

The successful application of the strategies outlined above relies on careful monitoring and characterization at each step. The following table summarizes the expected transformations and suggests appropriate analytical techniques for monitoring.

Table 1: Summary of Proposed Synthetic Transformations

Strategy Step Transformation Reactants/Reagents Expected Product Type Monitoring Technique
A 1Aromatic NitrationHNO₃, H₂SO₄Nitrated BenzoateTLC, LC-MS
2Nitro ReductionSnCl₂, HCl or H₂/Pd-CDiaminobenzoateTLC, LC-MS, ¹H NMR
3CyclizationFormic AcidFused HeterocycleTLC, LC-MS, ¹H NMR
B 1HydrolysisNaOH, H₂O/MeOHAminobenzoic AcidTLC, ¹H NMR
2Sandmeyer ReactionNaNO₂, HCl; CuCNCyanobenzoic AcidTLC, IR (for C≡N)
3CyclizationN₂H₄AminopyrazoleTLC, LC-MS, ¹H NMR

Conclusion

While this compound is not a direct precursor for common fused heterocycles due to its meta-substitution pattern, it should not be overlooked as a starting material in synthetic campaigns. Through strategic, multi-step sequences involving well-established reactions such as electrophilic aromatic substitution, functional group reduction, and hydrolysis, it can be converted into highly valuable intermediates. These intermediates, in turn, open the door to a wide array of both fused and non-fused heterocyclic systems. The key to unlocking its potential lies in understanding the directing effects of its substituents and employing a logical, stepwise approach to install the necessary reactivity for cyclization. This guide provides the conceptual framework and foundational protocols to empower researchers to creatively and effectively utilize this compound in the synthesis of novel compounds for drug discovery and development.

References

  • Synthesis of Pyridazines. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrimidines. Organic Chemistry Portal. [Link]

  • Synthesis of Quinazolines. Organic Chemistry Portal. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central (PMC). [Link]

  • Synthesis of Some New Hydrazones from Quinazolinone Moiety. Journal of Applicable Chemistry. [Link]

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. RepositóriUM - Universidade do Minho. [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of Methyl 3-(acetylamino)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The Methyl 3-(acetylamino)benzoate core structure represents a fascinating and versatile scaffold in medicinal chemistry. Its synthetic tractability, arising from the reactive sites on the aromatic ring and the ester and amide functionalities, allows for the generation of diverse chemical libraries. This inherent adaptability makes it an attractive starting point for drug discovery campaigns targeting a wide array of pathological conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and characterize the biological activities of novel this compound derivatives. We will delve into the rationale behind screening for specific therapeutic areas, provide detailed, field-proven protocols for key assays, and offer insights into the interpretation of the generated data. The methodologies outlined herein are designed to be robust and self-validating, ensuring the scientific integrity of your findings.

The Rationale for Screening: Targeting Key Pathophysiological Pathways

The decision to screen a new chemical entity against a particular biological target is a critical step in the drug discovery process. For derivatives of this compound, the existing literature on structurally related compounds provides a logical foundation for exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity: Exploiting Metabolic Vulnerabilities

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. One such pathway is the malate dehydrogenase (MDH) cycle, which is crucial for cellular energy and biosynthesis. Notably, a derivative of this compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenases.[1] This compound demonstrated significant in vivo antitumor efficacy, providing a strong rationale for screening new derivatives against cancer cell lines and specific metabolic enzymes.[1]

The general workflow for anticancer activity screening of these derivatives begins with an assessment of their cytotoxic effects on a panel of cancer cell lines, followed by more in-depth mechanistic studies for the most promising candidates.

Anticancer Screening Workflow A Synthesized Derivative Library B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Hit Identification (IC50 Determination) B->C Active Compounds D Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) C->D E Lead Optimization D->E

Caption: High-level workflow for anticancer drug discovery with this compound derivatives.

Anti-inflammatory Activity: Modulating Immune Responses

Inflammation is a complex biological response implicated in a multitude of diseases. Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are well-established drug targets. The structural motifs present in this compound derivatives are found in various known anti-inflammatory agents. Furthermore, a recent study has shown that 3-substituted 5-amidobenzoate derivatives can act as potent antagonists of the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory processes.[2] This highlights the potential of this chemical class to modulate immune responses and provides a strong impetus for screening against inflammatory targets.

Antimicrobial Activity: Combating Infectious Diseases

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The amide and ester functionalities within the this compound scaffold are common features in many existing antibiotics. Screening new derivatives against a panel of pathogenic bacteria and fungi is a logical step to identify potential new leads in the fight against infectious diseases.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a detailed guide for the biological screening of your synthesized this compound derivatives. It is imperative to include appropriate positive and negative controls in all assays to ensure data validity.

In Vitro Anticancer Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2] It is a widely used method for initial cytotoxicity screening of novel compounds.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assays: A Deeper Mechanistic Insight

For compounds that show significant cytotoxicity, it is crucial to investigate their mechanism of action. Based on the literature, screening for inhibition of enzymes like malate dehydrogenase (for anticancer activity) or cyclooxygenases (for anti-inflammatory activity) is a logical next step.

2.2.1. Malate Dehydrogenase (MDH) Inhibition Assay

Principle: MDH catalyzes the interconversion of malate and oxaloacetate using NAD+ as a cofactor. The activity of the enzyme can be monitored by measuring the change in absorbance at 340 nm due to the reduction of NAD+ to NADH.

Protocol:

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), NAD+, and the test compound at various concentrations.

  • Enzyme Addition: Add a purified solution of MDH1 or MDH2 to each well to initiate the reaction.

  • Substrate Addition: Start the reaction by adding the substrate, malate.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive).[1]

2.2.2. Cyclooxygenase (COX) Inhibition Assay

Principle: COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins. Commercially available kits are often used to measure the peroxidase activity of COX, where a chromogenic substrate is oxidized in the presence of the prostaglandin G2 produced by the enzyme.

Protocol:

  • Reagent Preparation: Prepare all reagents as per the instructions of a commercial COX inhibitor screening assay kit.

  • Inhibitor and Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, a purified solution of either COX-1 or COX-2, and the test compound at various concentrations. Incubate for a specified time at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction, followed by the addition of the colorimetric substrate.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) will indicate the selectivity of the compound for COX-2.

Enzyme_Inhibition_Pathway cluster_0 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Inhibitor This compound Derivative Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by bioactive derivatives.

Antimicrobial Susceptibility Testing: The Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[3]

Protocol:

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, an aliquot from the wells with no visible growth is sub-cultured onto an agar plate. The lowest concentration that shows no growth on the agar plate after incubation is the MBC/MFC.

Data Presentation and Interpretation

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound IDHCT116 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
MAB-D115.2 ± 1.825.6 ± 2.331.4 ± 3.1
MAB-D25.8 ± 0.710.1 ± 1.212.5 ± 1.5
MAB-D3> 100> 100> 100
Doxorubicin0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Enzyme Inhibitory Activity of Lead Compounds

Compound IDMDH1 IC50 (µM)MDH2 IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
MAB-D28.3 ± 0.95.1 ± 0.650.2 ± 4.510.7 ± 1.14.7
Celecoxib--> 1000.5 ± 0.05> 200

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Active Derivatives

Compound IDS. aureusE. coliC. albicans
MAB-D4163264
MAB-D581632
Ciprofloxacin10.5-
Fluconazole--4

Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of this compound derivatives. The initial screening cascade, from broad cytotoxicity and antimicrobial assessments to more focused enzyme inhibition assays, allows for the efficient identification of promising lead compounds. The causality behind the selection of these assays is rooted in the structural alerts within the parent scaffold and the reported activities of analogous compounds.

It is crucial to remember that assay development and validation are ongoing processes. The protocols provided here should be optimized and validated for your specific laboratory conditions and the chemical nature of your derivatives. For promising "hit" compounds, further studies, including in vivo efficacy and toxicity assessments, will be necessary to advance them through the drug discovery pipeline. The versatility of the this compound scaffold, coupled with a rigorous and logical screening approach, holds significant promise for the development of novel therapeutic agents.

References

  • Yang, X., Song, X., et al. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 61(17), 7977–7990. [Link]

  • Persefoni, G., et al. (2021). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 26(11), 3193. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1641. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 58, 336-344. [Link]

  • Tozkoparan, B., et al. (2007). Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones. Arzneimittelforschung, 57(5), 253-258. [Link]

  • Li, Y., et al. (2019). Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Derivatives. Molecules, 24(18), 3366. [Link]

  • Siddiqui, N., et al. (2007). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Archiv der Pharmazie, 340(10), 528-534. [Link]

  • Wang, Y., et al. (2016). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Bioorganic & Medicinal Chemistry Letters, 26(15), 3567-3571. [Link]

  • Kumar, A., et al. (2020). Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Molecules, 25(11), 2539. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and biomedical activities of novel multifunctional benzodipyrone-based derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(1), 1-10. [Link]

  • Sharma, P., et al. (2013). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 5(1), 162-171. [Link]

  • Wikipedia. (2023). Methyl benzoate. [Link]

  • Kumar, P., & Kumar, V. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 87-101. [Link]

  • Al-Jaff, S. A., et al. (2023). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. Baghdad Science Journal, 20(3), 1109-1118. [Link]

  • de Oliveira, A. C., et al. (2020). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. Brazilian Journal of Microbiology, 51(4), 1837-1845. [Link]

  • Kim, J., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Biological Chemistry, 63(1), 1-8. [Link]

  • Li, Y., et al. (2024). Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. Journal of Medicinal Chemistry. [Link]

  • Acar, Ç., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275-1283. [Link]

  • Kim, J., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Biological Chemistry, 63(1), 9. [Link]

  • Côté, M., et al. (2020). Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential. Molecules, 25(21), 5038. [Link]

  • Leechaisit, R., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Molecules, 26(16), 4994. [Link]

  • Ravikumar, S., et al. (2008). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF FATTY ACID METHYL ESTERS OF THE BLIND-YOUR-EYE MANGROVE FROM INDIA. Brazilian Journal of Microbiology, 39(4), 739-742. [Link]

  • Jo, A., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8563-8579. [Link]

  • Khan, K. M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6520. [Link]

  • Ertik, O., et al. (2024). Synthesis of some benzocoumarin and benzochromone: Antielastase, antihyaluronidase, anticollagenase and antidiabetic activities and in silico ADME and molecular docking studies. Indian Journal of Chemistry, 63(3), 334-343. [Link]

  • Chemsrc. (n.d.). Methyl benzoate. [Link]

  • Acar, Ç., et al. (2024). 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. Drug Development Research. [Link]

  • Anantharaj, M., et al. (2009). Antimicrobial Activity of Fatty Acid Methyl Esters of Some Members of Chenopodiaceae. Zeitschrift für Naturforschung C, 64(11-12), 810-814. [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

Sources

Application Notes and Protocols for Investigating Methyl 3-(acetylamino)benzoate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the investigation of Methyl 3-(acetylamino)benzoate as a potential enzyme inhibitor. While direct inhibitory roles for this specific compound are not yet extensively documented, its structural motifs are present in known bioactive molecules, suggesting its potential as a valuable scaffold in drug discovery. These application notes offer a structured approach, from chemical synthesis to a suite of robust enzymatic assays for screening and characterization. We present detailed, field-proven protocols for the synthesis of this compound and for assessing its inhibitory activity against a panel of rationally selected potential enzyme targets: Malate Dehydrogenase (MDH), Neuraminidase, α-Glucosidase, and Protein Phosphatases. Furthermore, this guide details the requisite data analysis methodologies to characterize the inhibitory potency and mechanism of action.

Introduction: The Rationale for Investigating this compound

This compound is a small organic molecule featuring a central benzene ring substituted with a methyl ester and an acetamido group at the meta-position. Its chemical structure is presented in Table 1. The presence of the acetamidobenzoate core is significant, as this scaffold is found in a variety of compounds with demonstrated biological activity. For instance, a structurally related compound, Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a dual inhibitor of Malate Dehydrogenase 1 and 2 (MDH1/2), enzymes implicated in cancer metabolism[1]. This precedent provides a strong rationale for exploring the enzyme inhibitory potential of the simpler this compound scaffold.

These application notes are designed to empower researchers to systematically evaluate the potential of this compound as an enzyme inhibitor. We provide a logical workflow, beginning with the synthesis of the compound, followed by a series of robust protocols for in vitro enzyme inhibition assays against rationally selected targets, and concluding with a guide to data analysis and interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name methyl 3-acetamidobenzoate[2]
CAS Number 52189-36-3[2]
Molecular Formula C₁₀H₁₁NO₃[2]
Molecular Weight 193.20 g/mol [2]
LogP 1.5[2]

Synthesis and Purification of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the acetylation of the amino group of methyl 3-aminobenzoate. Alternatively, if starting from 3-acetamidobenzoic acid, a Fischer esterification can be performed. Below are detailed protocols for both synthetic routes.

Protocol 1: Acetylation of Methyl 3-aminobenzoate

This protocol is recommended if methyl 3-aminobenzoate is the available starting material. The acetylation reaction is typically high-yielding and straightforward.

Materials:

  • Methyl 3-aminobenzoate

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-aminobenzoate (1.0 eq) in dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Fischer Esterification of 3-Acetamidobenzoic Acid

This protocol is suitable if 3-acetamidobenzoic acid is the starting material. The use of a large excess of methanol drives the equilibrium towards the ester product.

Materials:

  • 3-Acetamidobenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3-acetamidobenzoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator.

    • Purify the crude product by recrystallization (e.g., from methanol or ethanol/water) to obtain pure this compound.

Synthesis_Workflow cluster_0 Route 1: Acetylation cluster_1 Route 2: Fischer Esterification Methyl 3-aminobenzoate Methyl 3-aminobenzoate Dissolve in DCM Dissolve in DCM Methyl 3-aminobenzoate->Dissolve in DCM Yields Add Pyridine Add Pyridine Dissolve in DCM->Add Pyridine Yields Add Acetic Anhydride Add Acetic Anhydride Add Pyridine->Add Acetic Anhydride Yields Reaction & Monitoring Reaction & Monitoring Add Acetic Anhydride->Reaction & Monitoring Yields Work-up & Purification Work-up & Purification Reaction & Monitoring->Work-up & Purification Yields Methyl 3-(acetylamino)benzoate_1 Final Product Work-up & Purification->Methyl 3-(acetylamino)benzoate_1 Yields 3-Acetamidobenzoic acid 3-Acetamidobenzoic acid Suspend in Methanol Suspend in Methanol 3-Acetamidobenzoic acid->Suspend in Methanol Yields Add H2SO4 Add H2SO4 Suspend in Methanol->Add H2SO4 Yields Reflux Reflux Add H2SO4->Reflux Yields Work-up & Purification_2 Work-up & Purification_2 Reflux->Work-up & Purification_2 Yields Methyl 3-(acetylamino)benzoate_2 Final Product Work-up & Purification_2->Methyl 3-(acetylamino)benzoate_2 Yields

Caption: Synthetic routes to this compound.

Protocols for Enzyme Inhibition Assays

Based on the structural features of this compound and the known activities of similar compounds, we propose screening against the following enzyme classes. For each, a detailed protocol for a standard in vitro inhibition assay is provided.

Malate Dehydrogenase (MDH) Inhibition Assay

Rationale: As previously mentioned, a complex derivative of the subject compound is a known MDH inhibitor[1]. MDH is a key enzyme in the citric acid cycle and the malate-aspartate shuttle.

Principle: The activity of MDH is monitored by measuring the rate of NADH oxidation to NAD⁺ at 340 nm. The reaction catalyzed is the conversion of oxaloacetate to malate.

Materials:

  • Human recombinant MDH1 or MDH2

  • Oxaloacetic acid

  • NADH

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • This compound (test compound)

  • Known MDH inhibitor (e.g., gossypol) as a positive control

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of NADH in assay buffer.

    • Prepare a solution of MDH enzyme in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer.

    • Enzyme Control (100% activity): Enzyme solution and DMSO (at the same final concentration as in the test wells).

    • Test Wells: Enzyme solution and serial dilutions of the test compound.

    • Positive Control: Enzyme solution and a known MDH inhibitor.

  • Pre-incubation: Add the enzyme to the wells containing the test compound or controls and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a freshly prepared solution of oxaloacetic acid to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes at 37°C.

Neuraminidase Inhibition Assay

Rationale: Derivatives of 4-acetamido-3-aminobenzoic acid have been investigated as potential neuraminidase inhibitors, suggesting the acetamido-benzoate scaffold may interact with this enzyme class[3]. Neuraminidase is a key enzyme for many viruses, including influenza.

Principle: This is a fluorometric assay that uses the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone, which can be measured.

Materials:

  • Neuraminidase (e.g., from Clostridium perfringens or influenza virus)

  • MUNANA substrate

  • Assay Buffer: e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5

  • Stop Solution: e.g., 0.1 M glycine, pH 10.4

  • This compound (test compound)

  • Known neuraminidase inhibitor (e.g., Oseltamivir carboxylate) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions in assay buffer.

  • Assay Setup:

    • Add serial dilutions of the test compound, enzyme control (with DMSO), and positive control to the wells.

    • Add the neuraminidase enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add the MUNANA substrate solution to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Measurement: Read the fluorescence at the appropriate wavelengths.

α-Glucosidase Inhibition Assay

Rationale: Benzoate derivatives have been explored as α-glucosidase inhibitors, making this a plausible target. α-Glucosidase is involved in carbohydrate digestion and is a target for anti-diabetic drugs.

Principle: This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-Glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm.

Materials:

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • pNPG substrate

  • Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 6.8

  • Stop Solution: e.g., 0.2 M sodium carbonate (Na₂CO₃)

  • This compound (test compound)

  • Known α-glucosidase inhibitor (e.g., Acarbose) as a positive control

  • 96-well clear microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of the test compound in assay buffer.

  • Assay Setup:

    • Add the enzyme solution to wells containing serial dilutions of the test compound, enzyme control (with DMSO), and positive control.

  • Pre-incubation: Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the pNPG substrate solution to all wells.

  • Incubation: Incubate for 20-30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Measurement: Measure the absorbance at 405 nm.

Protein Phosphatase Inhibition Assay

Rationale: Substituted benzoic acid derivatives have been identified as inhibitors of protein phosphatases like Slingshot, which are involved in cell signaling and cytoskeletal dynamics[4].

Principle: A common colorimetric assay for protein phosphatases (e.g., PP1 or PP2A) uses p-nitrophenyl phosphate (pNPP) as a substrate. The phosphatase removes the phosphate group from pNPP, generating the chromogenic product p-nitrophenol, which is measured at 405 nm.

Materials:

  • Protein Phosphatase (e.g., recombinant human PP1)

  • pNPP substrate

  • Assay Buffer: e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, 1 mM MnCl₂, pH 7.4, with 0.1% β-mercaptoethanol and 0.1 mg/mL BSA added fresh.

  • This compound (test compound)

  • Known phosphatase inhibitor (e.g., Okadaic acid) as a positive control

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock and serial dilutions of the test compound in assay buffer.

  • Assay Setup:

    • Add serial dilutions of the test compound, enzyme control, and positive control to the wells.

    • Add the phosphatase enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate for 10 minutes at 30°C.

  • Reaction Initiation: Add the pNPP substrate solution to all wells.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Measurement: Measure the absorbance at 405 nm. No stop solution is typically required if reading kinetically or at a fixed endpoint where the reaction is linear.

Experimental_Workflow cluster_assays Enzyme Assay Panel Start Start Synthesize_Compound Synthesize & Purify This compound Start->Synthesize_Compound Prepare_Stock Prepare Stock Solution (in DMSO) Synthesize_Compound->Prepare_Stock Serial_Dilution Prepare Serial Dilutions Prepare_Stock->Serial_Dilution Enzyme_Assays Perform Enzyme Inhibition Assays Serial_Dilution->Enzyme_Assays MDH_Assay MDH Assay (Absorbance @ 340nm) Enzyme_Assays->MDH_Assay Neuraminidase_Assay Neuraminidase Assay (Fluorescence) Enzyme_Assays->Neuraminidase_Assay Glucosidase_Assay α-Glucosidase Assay (Absorbance @ 405nm) Enzyme_Assays->Glucosidase_Assay Phosphatase_Assay Phosphatase Assay (Absorbance @ 405nm) Enzyme_Assays->Phosphatase_Assay Data_Analysis Data Analysis Conclusion Determine Inhibitory Potential & Mechanism Data_Analysis->Conclusion MDH_Assay->Data_Analysis Neuraminidase_Assay->Data_Analysis Glucosidase_Assay->Data_Analysis Phosphatase_Assay->Data_Analysis

Caption: General experimental workflow for evaluating enzyme inhibition.

Data Analysis and Interpretation

Accurate data analysis is critical for determining the inhibitory potential of this compound. The primary goals are to calculate the IC₅₀ value and to gain insight into the mechanism of inhibition.

Calculation of Percent Inhibition

For each concentration of the test compound, the percentage of enzyme inhibition should be calculated using the following formula:

% Inhibition = [ (Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control ] * 100

Where "Rate" refers to the change in absorbance or fluorescence per unit time (ΔOD/min or ΔRFU/min).

Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R, or Python libraries).

  • The IC₅₀ value is determined from the fitted curve.

Table 2: Hypothetical IC₅₀ Data

Enzyme TargetThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
Malate DehydrogenaseTo be determinede.g., Gossypol: ~5 µM
NeuraminidaseTo be determinede.g., Oseltamivir: ~0.001 µM
α-GlucosidaseTo be determinede.g., Acarbose: ~750 µM[5]
Protein Phosphatase 1To be determinede.g., Okadaic Acid: ~0.0002 µM
Mechanistic Studies: Michaelis-Menten and Lineweaver-Burk Plots

To understand how this compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed.

  • Michaelis-Menten Kinetics: Measure the initial reaction velocity (v₀) at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

  • Lineweaver-Burk Plot: Plot 1/v₀ (Y-axis) versus 1/[Substrate] (X-axis). This double reciprocal plot linearizes the Michaelis-Menten kinetics.

    • Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Comp_Plot Comp_Plot Noncomp_Plot Noncomp_Plot Uncomp_Plot Uncomp_Plot

Caption: Lineweaver-Burk plots illustrating different inhibition types.

Conclusion

These application notes provide a comprehensive framework for the synthesis and evaluation of this compound as a potential enzyme inhibitor. By following these detailed protocols, researchers can generate robust and reliable data to characterize the bioactivity of this compound. The proposed panel of enzyme assays offers a rational starting point for screening, and the data analysis guidelines will enable a thorough characterization of any observed inhibitory effects. This structured approach will facilitate the exploration of this and similar chemical scaffolds in the broader context of drug discovery and chemical biology.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienCell. (n.d.). Malate Dehydrogenase Assay (MDH). Retrieved from [Link]

  • Elabscience. (n.d.). Neuraminidases (NA) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Ward, W. W., et al. (1995). Use of a colorimetric protein phosphatase inhibition assay and enzyme linked immunosorbent assay for the study of microcystins and nodularins. Toxicon, 33(11), 1455-1464. Retrieved from [Link]

  • Jeong, H., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646. Retrieved from [Link]

  • Gupta, M. K., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(10), 4629-4636. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl benzoate. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658-666. Retrieved from [Link]

  • Truman State University. (n.d.). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]

  • BioVision. (n.d.). α-Glucosidase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Chen, Y. H., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(9), 1519-1526. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of Methyl 3-(acetylamino)benzoate

This compound, a small molecule with the chemical formula C10H11NO3, belongs to the family of aminobenzoic acid esters.[1][2] While direct and extensive research on its biological activities is emerging, its structural motifs are present in compounds with known pharmacological relevance. Notably, derivatives of (aryloxyacetylamino)benzoic acids have been identified as potent inhibitors of metabolic enzymes, suggesting that this compound could be a valuable scaffold in drug discovery.[3] For instance, a structurally related compound, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, has been characterized as a dual inhibitor of malate dehydrogenase (MDH) 1 and 2, enzymes critical for cancer metabolism.[3] Furthermore, various benzoate derivatives have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the in vitro bioactivity of this compound. The protocols herein are designed to be robust and self-validating, offering a foundational framework for investigating its potential as an enzyme inhibitor, a cytotoxic agent, or an anti-inflammatory compound. We will delve into the causality behind experimental choices, ensuring that each step is grounded in established scientific principles.

Part 1: Foundational Assays - Solubility and Cytotoxicity

A prerequisite for any in vitro study is the determination of the compound's solubility and its general effect on cell viability. These initial screens inform the concentration ranges for subsequent, more specific assays and identify any inherent toxicity that might confound results.

Stock Solution Preparation and Solubility Assessment

Accurate and consistent preparation of the test compound is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder (Molecular Weight: 193.20 g/mol ) using an analytical balance.[1] To prepare 1 mL of a 10 mM stock solution, weigh 1.932 mg of the compound.

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[7] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot at room temperature and vortex briefly.

Note on Solubility: While DMSO is a powerful solvent, it's crucial to observe the maximum solubility. If precipitation is observed upon dilution in aqueous culture media, the stock concentration or the final assay concentration may need to be adjusted. The final DMSO concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

General Cytotoxicity Screening: The Resazurin Assay

The resazurin (AlamarBlue) assay is a widely used, simple, and sensitive method to quantify cell viability. It is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

Protocol 2: Resazurin-Based Cell Viability Assay

  • Cell Seeding: Seed the cells of interest (e.g., HCT116, A549, or RAW 264.7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound from your stock solution in complete culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[7]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[7]

  • Resazurin Addition: Following the incubation period, add 10 µL of a sterile resazurin solution (typically 0.15 mg/mL in PBS) to each well.[7]

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with Compound prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., Resazurin) incubate->assay measure Measure Fluorescence assay->measure analysis Data Analysis and IC50 Determination measure->analysis end End analysis->end

Caption: Workflow for in vitro cytotoxicity testing of the compound.

Part 2: Mechanistic Assays - Exploring Specific Biological Activities

Based on the activities of structurally related molecules, this compound may possess enzyme inhibitory or anti-inflammatory properties. The following protocols are designed to investigate these potential mechanisms of action.

Enzyme Inhibition Assay: Malate Dehydrogenase (MDH)

Given that a similar benzoate derivative inhibits both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenases, this is a logical starting point for mechanistic studies, particularly in the context of cancer research.[3] The assay measures the enzymatic conversion of oxaloacetate to malate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.

Protocol 3: In Vitro Malate Dehydrogenase (MDH1/2) Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 0.2 mM EDTA.

    • Enzyme Solution: Prepare a working solution of recombinant human MDH1 or MDH2 in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes (e.g., 0.25-0.5 nM).[9]

    • NADH Solution: Prepare a 2 mM solution of β-Nicotinamide adenine dinucleotide, reduced form (NADH), in assay buffer.

    • Oxaloacetate Solution: Prepare a 4 mM solution of oxaloacetic acid in assay buffer. Prepare this solution fresh before each experiment.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of this compound at various concentrations (prepared by serial dilution in assay buffer with a constant percentage of DMSO). For control wells, add 10 µL of assay buffer with DMSO.

    • Add 20 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.[9]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of a pre-mixed solution containing NADH and oxaloacetate (1:1 volume ratio of the 2 mM and 4 mM stock solutions, respectively).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.

MDH_Inhibition cluster_reaction MDH Catalyzed Reaction OAA Oxaloacetate MDH MDH1/MDH2 OAA->MDH NADH NADH + H+ NADH->MDH Malate Malate MDH->Malate NAD NAD+ MDH->NAD Inhibitor This compound Inhibitor->MDH Inhibition

Sources

Application Notes and Protocols: Derivatization of Methyl 3-(acetylamino)benzoate for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of methyl 3-(acetylamino)benzoate, a versatile scaffold for the synthesis of novel compounds with potential biological activity. We present detailed protocols for several key chemical transformations, including hydrolysis, amidation, and N-alkylation, to generate a library of diverse analogs. The rationale behind these synthetic strategies is discussed in the context of structure-activity relationship (SAR) studies. Furthermore, we provide standardized protocols for a panel of in vitro biological assays, including cytotoxicity screening, antimicrobial evaluation, and enzyme inhibition assays, to facilitate the biological characterization of the synthesized compounds. This guide is intended for researchers in medicinal chemistry, drug discovery, and chemical biology, offering a practical framework for the exploration of the chemical and biological space surrounding the this compound core.

Introduction: The Rationale for Derivatization

This compound is a readily available and structurally interesting starting material.[1][2][3] Its molecular framework contains three key functional groups amenable to chemical modification: an ester, an amide, and an aromatic ring. This trifecta of reactivity provides a rich platform for generating chemical diversity. The parent molecule itself shares structural similarities with known bioactive compounds, such as benzocaine, a widely used local anesthetic.[4][5][6][7][8] Analogues of benzocaine have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5][6] This precedent suggests that derivatives of this compound could exhibit a broad spectrum of pharmacological effects.

The strategic derivatization of this core scaffold allows for the systematic exploration of the structure-activity relationship (SAR). By modifying specific functional groups, researchers can probe the impact of steric, electronic, and physicochemical properties on biological activity. For instance, converting the methyl ester to a series of amides introduces new hydrogen bond donors and acceptors, potentially altering target binding affinity and solubility. Similarly, alkylation of the amide nitrogen can modulate lipophilicity and metabolic stability.

This application note outlines a logical workflow, from the strategic synthesis of a focused compound library to its subsequent biological evaluation. The provided protocols are designed to be robust and reproducible, enabling researchers to efficiently generate and screen novel chemical entities.

Chemical Derivatization Strategies and Protocols

The chemical derivatization of this compound can be approached through several key transformations targeting the ester and amide functionalities. The following protocols provide detailed, step-by-step instructions for these modifications.

Workflow for Chemical Synthesis

The overall synthetic workflow is depicted below, starting from the central scaffold, this compound.

G A This compound B Hydrolysis (Protocol 2.2) A->B Step 1 F N-Alkylation (Protocol 2.4) A->F Step 2b H Direct Amidation (Alternative Route) A->H Alternative C 3-(Acetylamino)benzoic Acid B->C D Amidation (Protocol 2.3) C->D Step 2a E Amide Derivatives D->E G N-Alkyl Amide Derivatives F->G I Amide Derivatives H->I

Caption: Synthetic workflow for derivatization.

Protocol 1: Hydrolysis of the Methyl Ester

Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental first step. The resulting carboxylic acid is a versatile intermediate that can be readily converted to a variety of amides and other ester derivatives. Basic hydrolysis (saponification) is often employed for its high efficiency.[9][10][11]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (1.5 eq) in water to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 3-(acetylamino)benzoic acid should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield the desired carboxylic acid.

Protocol 2: Amidation of 3-(Acetylamino)benzoic Acid

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The conversion of the carboxylic acid to a diverse set of amides allows for the introduction of various substituents, enabling a thorough exploration of SAR. This protocol utilizes a standard coupling agent, such as EDC/HOBt, to facilitate the reaction between the carboxylic acid and a primary or secondary amine.

Materials:

  • 3-(Acetylamino)benzoic acid

  • A primary or secondary amine of choice (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-(acetylamino)benzoic acid (1.0 eq), the chosen amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the reagents, followed by the addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: N-Alkylation of the Amide

Rationale: N-alkylation of the amide nitrogen can significantly impact the compound's properties by increasing lipophilicity and potentially blocking metabolic degradation at that site. This protocol describes a method for the N-alkylation of acetanilide-type compounds.[12][13][14]

Materials:

  • This compound or an amide derivative

  • An alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add a solution of the starting amide (1.0 eq) in anhydrous THF.

  • Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated derivative.

Biological Evaluation Protocols

A panel of in vitro assays is essential to profile the biological activity of the newly synthesized derivatives. The following protocols are standard methods for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition.

Workflow for Biological Testing

The synthesized compounds should be subjected to a tiered screening approach, starting with broad cytotoxicity assessment, followed by more specific assays based on the desired therapeutic area.

G A Synthesized Derivatives B Cytotoxicity Screening (MTT Assay - Protocol 3.2) A->B Primary Screen C Antimicrobial Assay (MIC Determination - Protocol 3.3) A->C Targeted Screen D Enzyme Inhibition Assay (COX Assay - Protocol 3.4) A->D Targeted Screen E Data Analysis (IC50 / MIC Values) B->E C->E D->E

Caption: Biological evaluation workflow.

Protocol 4: Cytotoxicity Screening using the MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] It is a crucial first step to identify compounds that are toxic to mammalian cells and to determine the concentration range for subsequent cell-based assays. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[18][19]

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[16]

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][18]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a plate reader.[15]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21] This broth microdilution method is a standard technique for determining the antimicrobial efficacy of new compounds.[22][23]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[24]

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL[23]

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Incubator (37°C)

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50-100 µL.[20]

  • Add an equal volume of the standardized bacterial inoculum to each well.[20]

  • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubate the plate at 37°C for 18-24 hours.[23]

  • After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[20]

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Protocol 6: Enzyme Inhibition Assay - Cyclooxygenase (COX) Inhibition

Rationale: Cyclooxygenase (COX) enzymes are important targets in the development of anti-inflammatory drugs.[25] This protocol describes a colorimetric assay to screen for inhibitors of COX-1 and COX-2. The assay measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[25]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[25]

  • Heme cofactor[25]

  • Arachidonic acid (substrate)[25]

  • TMPD (colorimetric substrate)

  • Test compounds

  • Positive control inhibitor (e.g., indomethacin, celecoxib)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 590-610 nm[25]

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.[25]

  • Add the test compounds at various concentrations to the inhibitor wells. Include a positive control inhibitor and a no-inhibitor control.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD to all wells.

  • Monitor the change in absorbance at 590 nm over time using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Calculate the IC₅₀ value for each compound against both COX-1 and COX-2 to determine potency and selectivity.[26]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₃[1]
Molecular Weight193.20 g/mol [1]
XLogP31.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]

Table 2: Summary of Biological Activity Data

Compound IDModificationCytotoxicity IC₅₀ (µM)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Parent ->100>128>128>100>100
Deriv-01 Amide (Aniline)85.26412875.450.1
Deriv-02 Amide (Benzylamine)63.7326442.821.5
Deriv-03 N-Methyl>100>128>128>100>100
.....................

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. By systematically exploring the chemical space around this versatile scaffold, researchers can identify novel compounds with potentially valuable therapeutic properties. The provided methodologies are intended to be a starting point, and further optimization of both the synthetic and biological protocols may be necessary depending on the specific research goals.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Roveda, J. F., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 2316-2320. Retrieved from [Link]

  • Wójcik, M., et al. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Baltekin, Ö., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center/Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Barnes, L. V., et al. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Roveda, J. F., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-(acetylamino)-, methyl ester (CAS 52189-36-3). Retrieved from [Link]

  • Khair-ul-Bariyah, S., et al. (2020). Benzocaine: Review on a Drug with Unfold Potential. Mini-Reviews in Medicinal Chemistry, 20(1), 3-11. Retrieved from [Link]

  • Kun, H., et al. (1993). N-ALKYLATION OF ACETANILIDE UNDER ULTRASONIC IRRADIATION. Chinese Journal of Applied Chemistry, 0(3), 105-106. Retrieved from [Link]

  • Khair-ul-Bariyah, S., et al. (2020). Benzocaine: Review on a Drug with Unfold Potential. PubMed. Retrieved from [Link]

  • Khair-ul-Bariyah, S., et al. (2020). Benzocaine: Review on a Drug with Unfold Potential. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US3178473A - Process for the n-alkylation of acyl anilides halogen substituted in the nucleus.
  • Wang, Y., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzocaine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-acetylbenzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzocaine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Google Patents. (n.d.). CN109456221B - Synthetic method of acetanilide derivative.
  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

  • Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Eureka. Retrieved from [Link]

  • Alemán, P. A., et al. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

  • PubMed. (2022, April 22). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • PubMed. (n.d.). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-(acetylamino)benzoate as a Versatile Scaffold in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery by enabling the rapid generation of large, diverse chemical libraries. The choice of a central scaffold upon which to build molecular complexity is a critical determinant of a library's quality and relevance. This document details the strategic application of Methyl 3-(acetylamino)benzoate as a versatile and readily functionalizable scaffold for the solid-phase synthesis of substituted benzamide libraries. While direct literature on the solid-phase application of this specific molecule is nascent, this guide provides robust, field-proven protocols adapted from well-established methodologies for structurally analogous aminobenzoic acid derivatives. We will explore the immobilization of this scaffold, on-resin diversification strategies, and traceless cleavage to yield final products of high purity, suitable for high-throughput screening.

Introduction: The Rationale for Employing an Aminobenzoic Acid Scaffold

In the quest for novel therapeutic agents, the design of molecular scaffolds that are both "drug-like" and amenable to combinatorial diversification is of paramount importance. Aminobenzoic acids and their derivatives have emerged as privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] Their inherent functionality—a carboxylic acid and an amino group on an aromatic ring—provides orthogonal points for chemical modification.

This compound, in particular, offers several strategic advantages for SPOS:

  • Dual Functionality for Orthogonal Chemistry: The methyl ester and the acetylamino group provide two distinct handles for chemical reactions. The ester can be saponified to a carboxylic acid for attachment to a solid support, while the acetylamino group and the aromatic ring are available for further diversification.

  • Structural Rigidity and Defined Vectorial Space: The benzene ring provides a rigid core, ensuring that substituents are projected into well-defined regions of three-dimensional space, which is crucial for structure-activity relationship (SAR) studies.

  • Access to Diverse Chemical Space: The aromatic ring can be further substituted, and the acetylamino group can be modified or even removed to reveal a primary amine, opening up a vast array of possible chemical transformations.

  • Potential for Traceless Cleavage: As will be detailed, synthetic strategies can be designed to cleave the final product from the solid support in a "traceless" manner, meaning no residual atoms from the linker remain on the final molecule.[2][3][4][5]

This application note will provide a comprehensive guide to leveraging these advantages in a practical laboratory setting.

The Synthetic Workflow: A Conceptual Overview

The solid-phase synthesis of a substituted benzamide library using a this compound-derived scaffold can be conceptualized in three main stages: Immobilization , On-Resin Diversification , and Cleavage . The overall strategy is depicted in the workflow diagram below.

sps_workflow cluster_0 Stage 1: Immobilization cluster_1 Stage 2: On-Resin Diversification cluster_2 Stage 3: Traceless Cleavage start This compound saponification Saponification start->saponification LiOH, THF/H₂O coupling Amide Coupling saponification->coupling 3-(Acetylamino)benzoic acid resin Amino-functionalized Resin (e.g., Rink Amide Resin) resin->coupling immobilized Immobilized Scaffold coupling->immobilized diversification Diversification Reactions (e.g., Aromatic Substitution, N-Alkylation) immobilized->diversification diversified Diversified Resin-Bound Product diversification->diversified cleavage Cleavage Cocktail (e.g., TFA-based) diversified->cleavage product Final Substituted Benzamide Library cleavage->product

Caption: General workflow for solid-phase synthesis using a this compound derived scaffold.

Detailed Protocols and Methodologies

The following protocols are based on established procedures for analogous chemical transformations in solid-phase synthesis.[6][7][8] Researchers should optimize these conditions for their specific substrates and equipment.

Stage 1: Scaffold Preparation and Immobilization

The first step involves attaching the scaffold to the solid support. This is achieved by first hydrolyzing the methyl ester of the starting material to the corresponding carboxylic acid, which is then coupled to an amino-functionalized resin.

Protocol 3.1.1: Saponification of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(acetylamino)benzoic acid.

Protocol 3.1.2: Immobilization onto Rink Amide Resin

  • Rationale: Rink Amide resin is a popular choice as it allows for the cleavage of the final product as a primary amide under acidic conditions, a common functional group in bioactive molecules.

  • Swell Rink Amide resin (1.0 eq) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, pre-activate the 3-(acetylamino)benzoic acid (3.0 eq) with a coupling agent such as HBTU (2.9 eq) and a base like N,N-diisopropylethylamine (DIPEA, 6.0 eq) in DMF for 10 minutes.

  • Add the activated carboxylic acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), dichloromethane (DCM, 3x), and methanol (3x).

  • Dry the resin under vacuum.

Reagent/ParameterQuantity/ConditionPurpose
Rink Amide Resin1.0 eqSolid support
3-(Acetylamino)benzoic acid3.0 eqScaffold to be immobilized
HBTU2.9 eqCoupling agent
DIPEA6.0 eqBase for activation
DMFSolventSwelling and reaction medium
Reaction Time4 hoursTo ensure complete coupling
Stage 2: On-Resin Diversification

With the scaffold securely attached to the resin, a variety of chemical transformations can be performed to build a library of diverse molecules. The following are illustrative examples.

Protocol 3.2.1: On-Resin N-Acetylation of a 3-Aminobenzoate Scaffold

  • Rationale: This protocol is provided as an alternative starting point, where 3-aminobenzoic acid is first immobilized and then acetylated on the resin. This approach can be advantageous for creating libraries with diversity at the acyl group.

  • Starting with resin-bound 3-aminobenzoic acid, swell the resin in DCM.

  • Add a solution of acetic anhydride (5.0 eq) and pyridine (5.0 eq) in DCM.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the solution and wash the resin with DCM (3x), DMF (3x), and methanol (3x).

  • Dry the resin under vacuum.

Caption: On-resin N-acetylation of an immobilized 3-aminobenzoate scaffold.

Stage 3: Traceless Cleavage

The final step is the release of the synthesized molecules from the solid support. A key advantage of many solid-phase strategies is the ability to perform a "traceless" cleavage.

Protocol 3.3.1: Acid-Mediated Cleavage from Rink Amide Resin

  • Rationale: The Rink Amide linker is designed to be cleaved under acidic conditions, yielding a primary amide. This is a form of traceless cleavage as the point of attachment to the final molecule is a common and desirable functional group.

  • Swell the dried, diversified resin in DCM.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to collect the solid, wash with cold ether, and dry under vacuum.

  • The crude product can be purified by preparative HPLC.

ComponentPercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleavage reagent
Water2.5%Scavenger
Triisopropylsilane (TIS)2.5%Scavenger for reactive cations

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the solid-phase synthesis of diverse benzamide libraries. The protocols outlined in this application note, derived from established methodologies for analogous compounds, provide a robust starting point for researchers in drug discovery. The versatility of the scaffold allows for the introduction of multiple points of diversity, enabling the systematic exploration of structure-activity relationships. Future work could involve the development of novel on-resin reactions to further expand the chemical space accessible from this scaffold, as well as the application of these libraries in high-throughput screening campaigns against a range of biological targets.

References

  • A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. PubMed. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]

  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. ACS Publications. [Link]

  • Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. PubMed. [Link]

  • Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Wiley Online Library. [Link]

  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PubMed. [Link]

  • Molecular, Crystal, and Surface Chemistry of p -Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. ResearchGate. [Link]

  • Solid Phase Synthesis of Benzamidine-Derived Sulfonamide Libraries. PubMed. [Link]

  • Traceless solid-phase synthesis of substituted benzimidazoles via a base-cleavable linker. PubMed. [Link]

  • A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. ResearchGate. [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Traceless solid-phase synthesis of substituted benzimidazoles via a base-cleavable linker. Semantic Scholar. [Link]

  • Traceless and Multifunctional Linkers for the Generation of Small Molecules on Solid Supports. ResearchGate. [Link]

  • Solid phase synthesis of acylated peptides.
  • Combinatorial Liquid-Phase Synthesis of Structurally Diverse Benzimidazole Libraries. PubMed. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship betweenIts Solution-Phase Crystallization and Solid-Form Selectivity: A Review. R Discovery. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Center for Biotechnology Information. [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. ResearchGate. [Link]

  • Ribosomal Elongation of Aminobenzoic Acid Derivatives. ResearchGate. [Link]

  • N-Acylation in combinatorial chemistry. Arkivoc. [Link]

  • Aminobenzoic acid derivatives obstruct induced fit in the catalytic center of the ribosome. bioRxiv. [Link]

Sources

Application Note: A Comprehensive Guide to the N-Acylation of Methyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylation in Medicinal Chemistry

The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. This chemical modification serves multiple critical functions, from protecting reactive amino groups during multi-step syntheses to modulating the pharmacological properties of a molecule. Methyl 3-aminobenzoate is a valuable building block, and its acylated derivatives are precursors to a wide array of biologically active compounds. This application note provides a detailed, field-proven protocol for the N-acetylation of methyl 3-aminobenzoate, offering insights into the mechanistic underpinnings of the reaction and robust procedures for synthesis and purification.

Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway

The acylation of methyl 3-aminobenzoate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent, such as acetyl chloride. This initial nucleophilic attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the leaving group (in this case, a chloride ion), results in the formation of the stable amide bond.

In this protocol, pyridine is employed as a base. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] This is crucial because the formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the amine.[3][4]

Experimental Protocol: N-Acetylation of Methyl 3-Aminobenzoate

This section details a reliable and reproducible method for the N-acetylation of methyl 3-aminobenzoate using acetyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Methyl 3-aminobenzoateReagentSigma-Aldrich---
Acetyl ChlorideAnhydrousAcros OrganicsHandle in a fume hood with appropriate PPE.[5][6][7][8]
PyridineAnhydrousFisher ScientificStore over molecular sieves.
Dichloromethane (DCM)AnhydrousJ.T. Baker---
1 M Hydrochloric AcidACS GradeVWR---
Saturated Sodium Bicarbonate Solution---Prepared in-house---
Brine (Saturated NaCl Solution)---Prepared in-house---
Anhydrous Magnesium Sulfate---EMD Millipore---
Ethanol200 ProofDecon LabsFor recrystallization.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Detailed Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM, approximately 15 mL per gram of the amine).

  • Addition of Base: To the stirring solution, add anhydrous pyridine (1.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. It is critical to maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, being more polar, will have a lower Rf value than the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 50 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[9]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10]

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol.[9]

    • Dry the crystals in a vacuum oven to obtain pure methyl 3-acetamidobenzoate.

Quantitative Data Summary
ParameterValue
Molar Mass of Methyl 3-aminobenzoate151.16 g/mol
Molar Mass of Acetyl Chloride78.49 g/mol
Molar Mass of Methyl 3-acetamidobenzoate193.20 g/mol [11]
Typical Scale5.0 g of Methyl 3-aminobenzoate
Expected Yield85-95%
Melting Point of Product128-130 °C

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 3-aminobenzoate and Pyridine in DCM add_acetyl_chloride Add Acetyl Chloride at 0 °C start->add_acetyl_chloride 1 react Stir at Room Temperature (1-2 hours) add_acetyl_chloride->react 2 wash_hcl Wash with 1 M HCl react->wash_hcl 3 wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize 4 filter_dry Filter and Dry recrystallize->filter_dry final_product Pure Methyl 3-acetamidobenzoate filter_dry->final_product

Caption: Workflow for the synthesis and purification of methyl 3-acetamidobenzoate.

Characterization of the Final Product

The identity and purity of the synthesized methyl 3-acetamidobenzoate should be confirmed by spectroscopic methods and melting point analysis.

Infrared (IR) Spectroscopy
  • Methyl 3-aminobenzoate (Starting Material): The IR spectrum will show characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹, a C=O stretch for the ester at approximately 1720 cm⁻¹, and C-N stretching vibrations.[2]

  • Methyl 3-acetamidobenzoate (Product): The IR spectrum of the product will exhibit a distinct N-H stretching band for the secondary amide around 3300 cm⁻¹, a C=O stretch for the amide (Amide I band) around 1680 cm⁻¹, and another C=O stretch for the ester at a similar position to the starting material (~1720 cm⁻¹).[11] The disappearance of the characteristic primary amine stretches confirms the success of the acylation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Methyl 3-aminobenzoate (Starting Material): The ¹H NMR spectrum in CDCl₃ will show a singlet for the methyl ester protons around 3.9 ppm, a broad singlet for the amine protons, and aromatic protons in the range of 6.8-7.4 ppm.[12]

  • Methyl 3-acetamidobenzoate (Product): The ¹H NMR spectrum of the product in CDCl₃ will show a new singlet for the acetyl methyl protons around 2.2 ppm, a singlet for the methyl ester protons around 3.9 ppm, a broad singlet for the amide N-H proton, and a downfield shift of the aromatic protons compared to the starting material.[11]

Safety Precautions

  • Acetyl chloride is highly corrosive, flammable, and reacts violently with water.[5][6][7][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a fume hood.

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure all reagents are anhydrous. Increase reaction time or slightly warm the reaction mixture.
Loss of product during work-upBe careful during extractions. Minimize the amount of solvent used for washing the crystals.
Oily ProductImpurities presentRe-purify by recrystallization, ensuring the correct solvent and slow cooling.
"Oiling out" during recrystallizationEnsure the boiling point of the recrystallization solvent is lower than the melting point of the product.
Broad Melting Point RangeImpure productRepeat the recrystallization step.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-acylation of methyl 3-aminobenzoate. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize and purify high-quality methyl 3-acetamidobenzoate, a versatile intermediate for further synthetic endeavors in drug discovery and materials science.

References

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

  • PubChem. Methyl 3-(acetylamino)benzoate. [Link]

  • eSaral. What is the role of pyridine in the acylation. [Link]

  • Reddit. What is the role of pyridine in the acetylations of alcohols?[Link]

  • askIITians. Pyridine acts as a base and a solvent in the acylation of amines. It. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Chemistry Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol?[Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • Centers for Disease Control and Prevention. ACETYL CHLORIDE. [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Pearson. Show how you would use appropriate acyl chlorides and amines to s...[Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • YouTube. EAS Nitration Experiment & Recrystallization. [Link]

  • ChemEd Xchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • YouTube. Synthesis of Methyl Benzoate Lab. [Link]

  • Royal Society of Chemistry. Preparation of methyl 3-nitrobenzoate. [Link]

  • PubChem. Methyl 4-(acetylamino)benzoate. [Link]

  • Chemistry LibreTexts. 3.2: Purification of Products. [Link]

  • Stenutz. methyl 3-acetamidobenzoate. [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...[Link]

  • Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Google Patents.
  • Google Patents.
  • NIST. Methyl 3-amino-4-hydroxybenzoate. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of aromatic amides is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and fine chemical industries.[1] Methyl 3-(acetylamino)benzoate, in particular, is a valuable intermediate. The N-acetylation of primary and secondary amines is a fundamental transformation, often employed to protect amine functionalities during multi-step syntheses or to introduce the acetamido group, which can be a key pharmacophore in bioactive molecules.[2]

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound from Methyl 3-aminobenzoate and acetic anhydride. Moving from a laboratory-scale procedure to a larger, pilot-plant or industrial-scale synthesis presents unique challenges, including heat management of exothermic reactions, ensuring homogenous mixing, and efficient purification of larger quantities of material.[3][4] This guide addresses these challenges by providing a detailed protocol, insights into process optimization, and robust safety procedures.

Reaction Mechanism and Scientific Principles

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary aromatic amine (Methyl 3-aminobenzoate) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, with the loss of an acetate ion as a leaving group, to form the stable amide product.

The reaction is typically carried out in the presence of a mild base to neutralize the acetic acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Safety Operating Guide

1. Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes of corrosive chemicals.

  • Hand Protection: Acid-resistant gloves (e.g., butyl rubber, neoprene) must be worn to prevent skin contact with acetic anhydride and other reagents.

  • Body Protection: A flame-retardant lab coat is essential to protect clothing and skin from spills.

2. Engineering Controls:

  • All operations involving the handling of acetic anhydride must be conducted in a well-ventilated chemical fume hood.[5]

  • An emergency shower and eyewash station should be readily accessible.[5]

3. Chemical Hazard Summary:

ChemicalHazardsSafe Handling Precautions
Acetic Anhydride Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled.[6] Reacts violently with water.[5]Keep containers sealed, dry, and away from ignition sources.[5] Only open and handle in a fume hood.[5]
Methyl 3-aminobenzoate May cause skin, eye, and respiratory irritation.Avoid inhalation of dust. Wear appropriate PPE.
Dichloromethane (DCM) Suspected carcinogen. Causes skin, eye, and respiratory irritation.Handle in a well-ventilated area, preferably a fume hood. Avoid skin and eye contact.

4. Waste Disposal:

  • All chemical waste, both solid and liquid, should be collected in appropriately labeled hazardous waste containers.[6]

  • Acetic anhydride waste should never be poured down the drain.[5] It must be quenched carefully by slowly adding it to a large volume of ice-cold water with stirring to hydrolyze it to acetic acid, which can then be neutralized.[7]

  • Consult and adhere to your institution's and local regulations for chemical waste disposal.[7]

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis of this compound.

Materials and Equipment:

  • Methyl 3-aminobenzoate (100 g, 0.66 mol)

  • Acetic Anhydride (75.5 mL, 0.80 mol, 1.2 eq)

  • Dichloromethane (DCM), ACS grade (1 L)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (500 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Large crystallizing dish

  • Büchner funnel and vacuum flask

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup cluster_3 Purification and Isolation A Dissolve Methyl 3-aminobenzoate in DCM in a 2L flask B Cool the solution to 0-5 °C using an ice bath A->B Cooling C Slowly add Acetic Anhydride (exothermic, maintain T < 10 °C) B->C Reagent Addition D Warm to room temperature and stir for 1-2 hours C->D Reaction E Monitor reaction by TLC D->E In-process Control F Quench with saturated NaHCO₃ solution E->F Quenching G Separate the organic layer F->G Extraction H Wash with brine G->H Washing I Dry over anhydrous MgSO₄ H->I Drying J Filter and concentrate the organic layer I->J Isolation K Recrystallize the crude product from ethanol J->K Purification L Filter, wash with cold ethanol, and dry the pure product K->L Final Product

Caption: Experimental workflow for the scale-up synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve Methyl 3-aminobenzoate (100 g) in dichloromethane (1 L).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Efficient cooling is crucial for managing the exothermicity of the reaction.[8]

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (75.5 mL) dropwise to the stirred solution via the dropping funnel over a period of 60-90 minutes. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. A rapid addition can lead to a dangerous temperature spike.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material (Methyl 3-aminobenzoate) indicates the completion of the reaction.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 500 mL of a vigorously stirred, saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct and any unreacted acetic anhydride. Be cautious as this will evolve CO₂ gas.

  • Workup - Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 100 mL of DCM. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 200 mL of saturated aqueous sodium chloride (brine) solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

  • Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol.[8] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Process Optimization and Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Inadequate mixing.- Extend the reaction time and monitor by TLC.- Ensure the reaction is allowed to warm to room temperature.- Verify efficient stirring to ensure homogeneity.
Low Yield - Loss of product during workup.- Inefficient recrystallization.- Ensure complete extraction from the aqueous layer.- Use a minimal amount of hot solvent for recrystallization to avoid product loss in the mother liquor.
Product Purity Issues - Presence of unreacted starting material.- Formation of di-acylated product (less common).- Ensure the reaction goes to completion by TLC.- A thorough wash with saturated sodium bicarbonate solution during workup is crucial to remove acidic impurities.
Uncontrolled Exotherm - Too rapid addition of acetic anhydride.- Inadequate cooling.- Immediately slow down or stop the addition of acetic anhydride.- Ensure the cooling bath is maintained at 0-5 °C and that the flask is adequately submerged.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical MethodExpected Results
Melting Point Literature value: 128-131 °C. A sharp melting point close to the literature value indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methyl ester protons, the acetyl methyl protons, and the amide N-H proton.
¹³C NMR The spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule.[9]
FTIR The spectrum should exhibit characteristic absorption bands for the N-H stretch, the amide C=O stretch, the ester C=O stretch, and aromatic C-H stretches.[9]
HPLC A single major peak should be observed, with purity typically >98% by area normalization.[10]

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. By carefully controlling the reaction parameters, especially the temperature during the addition of acetic anhydride, and by following the detailed workup and purification procedures, researchers can consistently obtain a high yield of pure product. The principles and techniques described herein are applicable to the scale-up of other similar acylation reactions, providing a valuable resource for professionals in the chemical and pharmaceutical industries.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules.
  • BenchChem. (2025).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Acetic Anhydride - Safety D
  • BenchChem. (n.d.). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. (2016, March 9). Semantic Scholar.
  • IsoLab. (n.d.). Acetic Anhydride.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica.
  • BenchChem. (2025). Proper Disposal of Acetic Propionic Anhydride: A Step-by-Step Guide.
  • An eco-friendly and simple route to synthesis of acetanilide from aniline. (n.d.). International Journal of Trend in Scientific Research and Development.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. (2025, August 6). Request PDF.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER.
  • Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)
  • COMMON SOLVENTS FOR CRYSTALLIZ
  • BenchChem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Large-Scale m-Tolualdehyde Synthesis.
  • Methyl 3-(cyanomethyl)benzoate synthetic method. (n.d.).
  • Synthesis Of Methyl 3 Nitrobenzo
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd.
  • Thermo Fisher Scientific. (n.d.).
  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Chemistry Stack Exchange.
  • Acetylation of aniline. (2020, September 10). YouTube.
  • TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. (1995). PubMed.
  • Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors. (n.d.).
  • EAS Nitration Experiment & Recrystalliz
  • Methyl 3-(cyanomethyl)benzoate synthetic method. (n.d.).
  • Chemistry 102 - Experiment 3. (2009, September 10).
  • Preparation of Methyl Benzo
  • Methyl 3-(methylsulfonamido)
  • Supporting inform
  • Aromatic 3b.
  • Preparation method of methyl benzoate compound. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(acetylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of this important chemical intermediate.

Introduction

The synthesis of this compound, also known as N-(3-(methoxycarbonyl)phenyl)acetamide[1], is a fundamental N-acylation reaction. It involves the acetylation of the amino group of methyl 3-aminobenzoate. While seemingly straightforward, achieving a high yield of a pure product requires careful control over reaction conditions and a thorough understanding of potential side reactions and purification challenges. This guide provides a comprehensive resource to navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered during the synthesis of this compound.

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and efficient method is the N-acylation of methyl 3-aminobenzoate using an acetylating agent such as acetic anhydride or acetyl chloride.[2][3] Acetic anhydride is often preferred due to its lower cost and ease of handling compared to the more reactive and corrosive acetyl chloride.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to unreacted starting material. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial.[2]

  • Side Reactions: The formation of byproducts, such as diacetylated compounds or hydrolysis of the ester group, can significantly reduce the yield of the desired product.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can leave an excess of the limiting reagent, thus lowering the theoretical maximum yield.

  • Mechanical Losses: Product loss during workup and purification steps, such as transfers, filtration, and recrystallization, can contribute to a lower overall yield.

Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be?

The most probable side products in this reaction are:

  • Diacetylated Product: The formation of a diacetyl compound can occur, although it is generally less common with primary amines. This byproduct can often be hydrolyzed back to the desired mono-acetylated product during aqueous workup or recrystallization from an aqueous solvent mixture.

  • Hydrolysis of the Ester: The methyl ester group of both the starting material and the product can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction is performed under harsh acidic or basic conditions or if there is excessive water present.[4]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of methyl 3-aminobenzoate in the final product mixture.

Q4: What is the best method for purifying the crude this compound?

Recrystallization is a highly effective technique for purifying the crude product.[5][6][7] The choice of solvent is critical for successful recrystallization. Ethanol or a mixture of ethanol and water is commonly used.[7][8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Reagents Verify the purity and integrity of methyl 3-aminobenzoate and the acetylating agent. Acetic anhydride can hydrolyze over time if not stored properly.Use fresh, high-purity reagents. Ensure acetic anhydride is stored in a tightly sealed container in a cool, dry place.
Insufficient Reaction Temperature Monitor the internal reaction temperature. The reaction is often exothermic, but may require gentle heating to initiate or complete.If the reaction is sluggish, consider gentle warming (e.g., to 40-50 °C) and monitor by TLC. Avoid excessive heat to prevent side reactions.
Poor Mixing Observe the reaction mixture for heterogeneity. Inadequate stirring can lead to localized concentration gradients and incomplete reaction.Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Problem 2: Product Contamination and Impurities
Potential Cause Diagnostic Check Recommended Solution
Presence of Starting Material Analyze the crude product by TLC, HPLC, or NMR spectroscopy to identify unreacted methyl 3-aminobenzoate.[4]Increase the reaction time or consider a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents). Ensure the reaction goes to completion as monitored by TLC.
Formation of Diacetylated Product Look for a less polar spot on the TLC plate compared to the desired product. Characterize by NMR or mass spectrometry if necessary.Use a controlled amount of the acetylating agent (close to a 1:1 molar ratio). The diacetylated product can often be converted back to the desired product during workup by washing with a mild aqueous base.
Ester Hydrolysis Acidify the aqueous workup layers and check for the precipitation of 3-(acetylamino)benzoic acid. Analyze the crude product for the presence of a carboxylic acid peak in the IR spectrum.Avoid harsh acidic or basic conditions during the reaction and workup. Use anhydrous solvents to minimize water content.[4]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acetic anhydride is corrosive and a lachrymator.[7]

Detailed Synthesis Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Methyl 3-aminobenzoate

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-aminobenzoate (1.0 equivalent) in glacial acetic acid.

  • Addition of Acetic Anhydride: While stirring, slowly add acetic anhydride (1.1 equivalents) to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80-100 °C) for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing crushed ice with stirring. A white precipitate of the crude product should form.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Characterization
  • Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy: Confirm the structure of the product using IR and NMR spectroscopy. The IR spectrum should show characteristic peaks for the amide and ester functional groups. The ¹H NMR spectrum should show a singlet for the acetyl methyl group, a singlet for the ester methyl group, and the characteristic splitting pattern for the aromatic protons.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Methyl 3-aminobenzoate + Acetic Anhydride + Acetic Acid react Reflux (1-2h) start->react quench Pour onto Ice react->quench Cool to RT filter1 Vacuum Filtration quench->filter1 wash Wash with Cold Water filter1->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize Crude Product filter2 Vacuum Filtration recrystallize->filter2 dry Dry Product filter2->dry end end dry->end Pure Methyl 3-(acetylamino)benzoate

Caption: Workflow for the synthesis and purification of this compound.

Optimizing for Yield: A Deeper Dive

Achieving a high yield requires a systematic approach to optimizing reaction parameters.

Stoichiometry and Reagent Addition

While a slight excess of acetic anhydride (1.1-1.2 equivalents) can help drive the reaction to completion, a large excess should be avoided as it can promote the formation of the diacetylated byproduct and complicates the purification process. Slow, controlled addition of the acetylating agent, especially if using the more reactive acetyl chloride, can help manage the exothermicity of the reaction and minimize side product formation.[2]

Temperature and Reaction Time

The acetylation of anilines is generally a rapid reaction. However, gentle heating is often employed to ensure the reaction goes to completion in a reasonable timeframe.[9] It is essential to monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can lead to the degradation of the product or an increase in side reactions such as ester hydrolysis.

The following decision tree can guide the optimization process based on TLC analysis:

Optimization cluster_outcomes TLC Analysis Outcomes cluster_actions Corrective Actions start Run initial reaction and analyze by TLC complete Reaction Complete (No starting material) start->complete incomplete Incomplete Reaction (Starting material remains) start->incomplete side_products Significant Side Products start->side_products proceed Proceed to Workup complete->proceed increase_time Increase reaction time or temperature incomplete->increase_time check_reagents Check reagent purity/activity incomplete->check_reagents optimize_stoichiometry Adjust stoichiometry (slight excess of acylating agent) incomplete->optimize_stoichiometry decrease_temp Decrease reaction temperature side_products->decrease_temp control_addition Control rate of addition side_products->control_addition

Caption: Decision tree for optimizing reaction conditions based on TLC analysis.

Conclusion

The successful synthesis of this compound with high yield and purity is readily achievable through careful attention to experimental details. By understanding the underlying chemical principles, anticipating potential side reactions, and employing systematic troubleshooting, researchers can confidently optimize this important synthetic transformation. This guide serves as a comprehensive resource to support those endeavors.

References

  • Syahrani, A., Panjaitan, T. S., Indrayanto, G., & Wilkins, A. L. (2000). N-acetylation and N-formylation of M-Aminobenzoic Acid by Cell Suspension Cultures of Solanum Laciniatum.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C−H Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the reaction conditions in the synthesis of.... Retrieved from [Link]

  • MDPI. (2023).
  • backend2.chilli.ee. (n.d.).
  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025). Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)
  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
  • BenchChem. (n.d.). Optimizing reaction conditions (temperature, time)
  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • (2009). Chemistry 102 - Experiment 3.
  • ResearchGate. (n.d.). Optimization of reaction conditionsa. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1149.

Sources

Purification of Methyl 3-(acetylamino)benzoate by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purification of Methyl 3-(acetylamino)benzoate by Recrystallization

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding of the processes you employ in the lab. This guide is dedicated to the purification of this compound, a common intermediate in pharmaceutical and chemical synthesis. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1][2][3] By carefully selecting a solvent system, an impure solid can be dissolved in a hot solvent and then allowed to slowly cool, promoting the formation of a pure crystal lattice that excludes impurities.[4]

This document provides a comprehensive, step-by-step protocol, followed by an in-depth troubleshooting guide and frequently asked questions to address the specific challenges you may encounter.

Core Experimental Workflow: Recrystallization

The following protocol is a self-validating system designed for robust and reproducible purification of this compound. The rationale behind each step is explained to empower you to adapt the methodology to your specific experimental context.

Step 1: Solvent System Selection

The success of recrystallization hinges on the choice of solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1][2][4] For this compound, a mixed solvent system of ethanol and water is often effective. Ethanol dissolves the compound well, while water acts as an anti-solvent in which it is poorly soluble.

Solvent CharacteristicRationale & Importance
High Temperature Coefficient The compound must be highly soluble when hot but sparingly soluble when cold to ensure high recovery yield.[4]
Impurity Solubility Profile Impurities should either be insoluble in the hot solvent (removed by hot filtration) or highly soluble in the cold solvent (remain in the mother liquor).[2][5]
Chemical Inertness The solvent must not react with the compound being purified.[4][5]
Volatility The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[4][5]
Step 2: Dissolution
  • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (ethanol) and heat the mixture gently on a hot plate. Use boiling chips to ensure smooth boiling.

  • Add the hot solvent dropwise until the solid just dissolves completely.[6][7] It is crucial to use the minimum amount of hot solvent required to create a saturated solution; using too much will significantly reduce the final yield.[6]

Step 3: Hot Filtration (If Necessary)

If you observe insoluble impurities (e.g., dust, insoluble by-products) or if the solution is colored and requires decolorizing carbon, a hot filtration step is necessary.[8][9]

  • Set up a gravity filtration apparatus with a short-stemmed or stemless funnel and fluted filter paper.[10]

  • Preheat the entire apparatus by pouring a small amount of boiling solvent through it. This prevents premature crystallization in the funnel.[9]

  • If using decolorizing carbon, add a very small amount (spatula tip) to the hot solution, swirl, and then pour the boiling mixture through the preheated filtration setup into a clean Erlenmeyer flask.

  • Rinse the original flask and the filter paper with a small amount of hot solvent to recover any residual product.[10]

Step 4: Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it gives molecules time to arrange into a crystal lattice, excluding impurities.[7][11] Rapid cooling can trap impurities.[5]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[7]

Step 5: Crystal Collection and Washing
  • Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold anti-solvent (water) or the ice-cold solvent mixture. This removes any adhering soluble impurities from the crystal surfaces.[12] Using cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.[3]

  • Continue to pull a vacuum for several minutes to partially dry the crystals.

Step 6: Drying
  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or, for faster results, in a vacuum oven at a temperature well below the compound's melting point.[13]

dot graph TD; subgraph "Recrystallization Workflow" direction LR; A[Crude Solid] --> B{Dissolve inMinimum Hot Solvent}; B --> C{Insoluble Impurities?}; C -- Yes --> D[Perform Hot Filtration]; C -- No --> E[Allow to Cool Slowly]; D --> E; E --> F[Cool in Ice Bath]; F --> G[Collect Crystals viaVacuum Filtration]; G --> H[Wash withIce-Cold Solvent]; H --> I[Dry Crystals]; I --> J[Pure Product]; end

end

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Q: My compound separated as an oil instead of forming crystals. What is "oiling out" and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[14] This happens when the saturated solution is cooled to a temperature that is still above the melting point of the solute, or when the concentration of the solute is so high that it becomes supersaturated as an immiscible liquid.[14][15] Impurities can also depress the melting point, contributing to this issue.[14]

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (the primary solvent, e.g., ethanol) to lower the saturation point. Then, allow the solution to cool much more slowly.

  • Lower the Solution Temperature Before Saturation: Use a larger volume of solvent to ensure that the solution becomes saturated at a temperature below the compound's melting point. This is often the most reliable solution.

  • Induce Crystallization: If an oil has already formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a "seed crystal" of the pure compound.[15]

Q: My final yield of crystals is very low. What are the likely causes?

A: A low yield is a common problem with several potential causes:

  • Using Too Much Solvent: This is the most frequent error. If an excessive amount of solvent is used during the dissolution step, the solution will not become saturated upon cooling, and much of your compound will remain dissolved.[4][6]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.[8][9] Ensure your filtration apparatus is thoroughly pre-heated.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can result in a significant portion of the compound remaining in the mother liquor.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away some of your product.[3]

Q: My recrystallized product is still colored. How do I remove colored impurities?

A: Colored impurities are often large, polar molecules with extended conjugation. They can sometimes be removed with activated charcoal (decolorizing carbon).

Procedure:

  • After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Adding it to a boiling solution can cause violent bumping.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Remove the charcoal via hot gravity filtration as described in the protocol.[8][9] The resulting filtrate should be colorless or significantly less colored.

Q: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A: The absence of crystal formation indicates that the solution is not supersaturated.

Solutions:

  • Induce Crystallization: First, try to induce crystallization. Scratch the inner surface of the flask with a glass stirring rod just below the surface of the liquid.[16] This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound if available.[16][17]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was added.[16] Gently heat the solution to boiling and evaporate some of the solvent. Then, allow it to cool again.[6][16]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" dropwise—a solvent in which your compound is insoluble. For an ethanol solution, this would be water. Add the anti-solvent until the solution becomes faintly cloudy (the cloud point), then add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly.[6]

dot graph TD; subgraph "Troubleshooting Decision Tree" direction TB; Start((Start)) --> A{Problem Observed}; A --> B{No Crystals Formed}; A --> C{Compound 'Oiled Out'}; A --> D{Low Crystal Yield}; A --> E{Product is Colored};

end

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: How do I definitively assess the purity of my final product?

A: The most common and accessible methods for purity assessment in a synthesis lab are melting point determination and Thin Layer Chromatography (TLC).

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range. Compare your experimental value to the literature value for this compound.

  • TLC: Spot your crude material and your recrystallized product on a TLC plate alongside the starting material (Methyl 3-aminobenzoate). A pure product should appear as a single spot, distinct from any starting material or by-products visible in the crude lane.

Q: What are the likely impurities in my crude this compound sample?

A: Assuming the product was synthesized by the acetylation of Methyl 3-aminobenzoate, the most probable impurities are:

  • Unreacted Starting Material: Methyl 3-aminobenzoate.[18][19]

  • Diacetylated Product: Though less likely under standard conditions, some diacetylation at the amine nitrogen could occur.

  • Hydrolyzed Product: If excess water was present during a workup, some hydrolysis of the methyl ester to 3-(acetylamino)benzoic acid could occur.

Q: Why is an Erlenmeyer flask preferred over a beaker for recrystallization?

A: An Erlenmeyer flask is superior for several reasons:

  • Reduced Evaporation: The narrow neck minimizes solvent evaporation during heating.

  • Prevents Contamination: The narrow opening makes it easier to cover and prevents airborne contaminants from entering the solution.

  • Efficient Swirling: The sloped sides allow for efficient swirling and mixing of the contents without splashing, which is crucial during dissolution.

References

  • Title: Recrystallization Source: University of California, Los Angeles (UCLA) Chemistry Department URL: [Link]

  • Title: 2.5: Hot Filtration Source: Chemistry LibreTexts URL: [Link]

  • Title: 1.5E: Hot Filtration Source: Chemistry LibreTexts URL: [Link]

  • Title: Describe two techniques that can be used to induce crystallization Source: Brainly URL: [Link]

  • Title: Gravity Filtration Source: University of York, Department of Chemistry URL: [Link]

  • Title: Finding the best solvent for recrystallisation student sheet Source: Royal Society of Chemistry (RSC) Education URL: [Link]

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: Crystallisation Techniques Source: University of Canterbury, Department of Chemistry URL: [Link]

  • Title: Hot Filtration Process Source: Chemical Education Xchange URL: [Link]

  • Title: Crystallization Source: Wikipedia URL: [Link]

  • Title: 3.5: Inducing Recrystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy Source: A-Crystal URL: [Link]

  • Title: Recrystallization Source: Wired Chemist URL: [Link]

  • Title: List the most important criteria for selecting a recrystallization.docx Source: SlideShare URL: [Link]

  • Title: Hot Filtration & Recrystallization Source: Kyoto University URL: [Link]

  • Title: Recrystallization-1.pdf Source: Skidmore College URL: [Link]

  • Title: Process Flow Chart of Crystal Wash Source: Garments Merchandising URL: [Link]

  • Title: fastest way to dry crystals? Source: Reddit URL: [Link]

  • Title: Protocol for Running Your "Crystal" on a Gel Source: University of California, Berkeley URL: [Link]

  • Title: Chemical Properties of Benzoic acid, 3-(acetylamino)-, methyl ester (CAS 52189-36-3) Source: Cheméo URL: [Link]

  • Title: How To Clean Quartz Crystals (A Crystal Cleaning Video Tutorial) Source: YouTube URL: [Link]

  • Title: this compound | C10H11NO3 | CID 592170 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: Recrystallization - a CLASSIC technique to purify a SOLID Source: YouTube URL: [Link]

  • Title: Organic Chemistry Lab: Recrystallization Source: YouTube URL: [Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development URL: [Link]

  • Title: Nitration of methyl benzoate Source: Royal Society of Chemistry (RSC) Education URL: [Link]

Sources

Technical Support Center: Purification of Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-(acetylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the expertise to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a low melting point and appears discolored. What are the likely impurities?

A low melting point and discoloration are classic indicators of impurities. The most common culprits depend on your synthetic route, but typically include:

  • Unreacted Starting Materials: If you synthesized this compound via acetylation of Methyl 3-aminobenzoate, residual starting material is a likely impurity.[1][2]

  • Hydrolysis Products: The ester or amide functional groups in your product can undergo hydrolysis, leading to the formation of 3-(acetylamino)benzoic acid or 3-aminobenzoic acid.[3]

  • Byproducts of Synthesis: Depending on the specific reagents and conditions used, various side-reactions can introduce byproducts. For instance, if the synthesis involved nitration followed by reduction and acetylation, residual nitro-intermediates could be present.[4][5]

Q2: I'm struggling to choose the right purification technique. When should I use recrystallization versus column chromatography?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when you have a relatively pure product (typically >90%) with small amounts of impurities that have different solubility profiles from your desired compound. It is a cost-effective and scalable method for final polishing.

  • Column Chromatography is the preferred method when dealing with complex mixtures containing multiple impurities or when the impurities have similar solubility to your product. It offers high-resolution separation but is more time-consuming and requires more solvent.[6]

Q3: After purification, how can I confidently assess the purity of my this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests the absence of major impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can provide a precise purity value (e.g., >99.5%) and detect trace impurities.

  • Spectroscopic Methods (NMR, IR): 1H NMR and 13C NMR are excellent for confirming the chemical structure and identifying impurities with distinct signals. IR spectroscopy can confirm the presence of the expected functional groups.

Troubleshooting Guides

Issue 1: Recrystallization Failure - Oiling Out or No Crystal Formation

"Oiling out," where the compound separates as a liquid instead of crystals, is a common problem. Here’s how to troubleshoot it:

Causality: Oiling out occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. It can also be caused by the presence of impurities that inhibit crystal lattice formation.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not immediately place it in an ice bath, as rapid cooling encourages oiling out.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth.

  • Seed Crystals: If available, add a few seed crystals of pure this compound to induce crystallization.

  • Solvent System Modification: If the issue persists, your solvent system may be inappropriate. Refer to the solvent selection table below and consider a different solvent or solvent pair.

Issue 2: Poor Separation in Column Chromatography

Causality: Poor separation, evidenced by overlapping spots on TLC or mixed fractions, is usually due to an incorrect choice of eluent, improper column packing, or overloading the column.

Solutions:

  • Optimize the Eluent System: The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate. Test various solvent mixtures of differing polarities. A common starting point for compounds like this compound is a mixture of hexane and ethyl acetate.[4]

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band. Overloading the column with too much sample will lead to broad peaks and poor separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed for the final purification of this compound that is already relatively pure.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent pair from the table below. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

Data Presentation: Recrystallization Solvent Selection

Solvent/Solvent SystemPolaritySuitability for this compoundNotes
WaterHighPoor as a single solvent, good as an anti-solventThe compound has low solubility in water. Can be used in combination with a miscible organic solvent like ethanol or methanol.[7][8]
Ethanol/WaterMedium-HighExcellentDissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool.[7]
MethanolMedium-HighGoodA common choice for recrystallizing polar organic compounds.[4]
Ethyl Acetate/HexaneMediumVery GoodDissolve the compound in a minimal amount of hot ethyl acetate and add hexane as an anti-solvent until turbidity is observed.[9]
Acetone/WaterMediumGoodSimilar to ethanol/water, dissolve in hot acetone and add water as the anti-solvent.[9]
Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from a complex mixture of impurities.

Step-by-Step Methodology:

  • Eluent Selection (TLC): Develop a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent mixture and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the less polar solvent mixture. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexane to 30%, then 50%).[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6]

Visualization of Workflows

Purification_Workflow cluster_start Start cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude Crude Methyl 3-(acetylamino)benzoate Purity_Check Assess Purity (TLC, Melting Point) Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization >90% Pure Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography <90% Pure or Complex Mixture Pure_Product Pure Methyl 3-(acetylamino)benzoate Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for selecting the appropriate purification method.

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., Diethyl Ether) add_hcl Wash with aq. HCl start->add_hcl separate1 Separate Layers add_hcl->separate1 aqueous1 Aqueous Layer (Protonated Basic Impurities) separate1->aqueous1 organic1 Organic Layer (Product + Acidic/Neutral Impurities) separate1->organic1 add_naoh Wash with aq. NaOH organic1->add_naoh separate2 Separate Layers add_naoh->separate2 aqueous2 Aqueous Layer (Deprotonated Acidic Impurities) separate2->aqueous2 organic2 Organic Layer (Product + Neutral Impurities) separate2->organic2 dry_evaporate Dry and Evaporate Solvent organic2->dry_evaporate product Partially Purified Product dry_evaporate->product

Caption: Workflow for removing acidic and basic impurities via acid-base extraction.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Fieser, L. F., & Williamson, K. L. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-acetylbenzoate. PubChem. Retrieved from [Link]

  • Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Eureka. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Acetamidobenzoic acid. PubChem. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • CAS. (n.d.). Methyl 3-aminobenzoate. CAS Common Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(Acetylamino)benzoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). methyl 3-acetamidobenzoate. Retrieved from [Link]

  • YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(acetylamino)benzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during the experiment. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot and optimize your synthesis.

Core Synthesis Overview

The target reaction is the N-acetylation of Methyl 3-aminobenzoate. This is a classic nucleophilic acyl substitution where the amino group of the starting material attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is valued for its efficiency and is often used as a protective step for the amino group in multi-step syntheses.[1]

The general transformation is as follows:

However, achieving a high yield of pure product requires careful control of reaction conditions to mitigate the formation of several potential byproducts. This guide will focus on identifying, understanding, and preventing these side reactions.

Primary Reaction Mechanism: N-Acetylation

The accepted mechanism involves the nucleophilic amine attacking the acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling acetate as a stable leaving group, followed by a proton transfer to yield the final amide product.[2][3]

N-Acetylation Mechanism Reactants Methyl 3-aminobenzoate + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Collapse & Proton Transfer Byproduct Acetic Acid Intermediate->Byproduct

Caption: Mechanism of N-acetylation.

Troubleshooting Guide: Common Side Reactions & Issues

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of this compound.

Q1: My final yield is low and my NMR shows multiple products. What is the most likely side reaction?

A1: The most common issues leading to a complex product mixture are di-acetylation and hydrolysis of the methyl ester.

1. Di-acetylation:

  • What it is: The amide product, this compound, reacts with a second molecule of acetic anhydride to form Methyl 3-(diacetylamino)benzoate.

  • Why it happens: Although the amide nitrogen is significantly less nucleophilic than the starting amine due to resonance, this reaction can be forced under harsh conditions.[4] Key contributors are:

    • High Temperature: Excess thermal energy can overcome the activation barrier for the second acetylation.

    • Large Excess of Acetic Anhydride: Le Châtelier's principle dictates that a high concentration of the acetylating agent can drive the formation of the di-acetylated product.

    • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed increases the probability of the less-favorable second acetylation.

  • How to prevent it:

    • Maintain a moderate reaction temperature (e.g., 50-80°C, depending on the solvent). Avoid aggressive refluxing for extended periods.

    • Use a modest excess of acetic anhydride (typically 1.1 to 1.5 equivalents).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting amine is consumed, proceed with the workup.

2. Ester Hydrolysis:

  • What it is: The methyl ester group (-COOCH₃) is hydrolyzed to a carboxylic acid (-COOH), forming 3-(acetylamino)benzoic acid.

  • Why it happens: This occurs if the reaction or workup is performed under strongly acidic or basic conditions, particularly with heating.[5][6]

    • Basic Workup: Using strong bases like NaOH or KOH to neutralize the acetic acid byproduct can saponify the ester.[7]

    • Acidic Conditions: While less common during this specific reaction, any prolonged exposure to strong acid at high temperatures can catalyze hydrolysis.

  • How to prevent it:

    • Use a mild base for workup, such as aqueous sodium bicarbonate (NaHCO₃), to neutralize the acetic acid.

    • Keep workup and extraction temperatures low. If a basic wash is necessary, perform it quickly with a cold solution.

Q2: My reaction seems incomplete. I still have a significant amount of starting material (Methyl 3-aminobenzoate) present.

A2: An incomplete reaction is typically due to reagent deactivation, insufficient activation energy, or poor reaction setup.

  • Cause 1: Hydrolysis of Acetic Anhydride: Acetic anhydride reacts with water to form two equivalents of inactive acetic acid. If your reagents or glassware are not reasonably dry, a significant portion of the acetylating agent can be consumed before it reacts with the amine.[8]

    • Solution: Ensure your starting materials are of good quality and your reaction flask is dry. While the reaction can sometimes be run in water, the stoichiometry must account for the competing hydrolysis.[8][9]

  • Cause 2: Insufficient Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently warm the reaction mixture. A temperature of 50-60°C is often sufficient to drive the reaction to completion within a reasonable timeframe. Monitor via TLC.

  • Cause 3: Poor Mixing: If the reactants are not properly mixed, localized concentration gradients can lead to an incomplete reaction.[8]

    • Solution: Ensure efficient stirring throughout the reaction, especially if it is biphasic or if solids are present.

Q3: The isolated product is a brownish or yellowish solid. How can I get a clean, white product?

A3: Discoloration often arises from oxidation of the starting amine or impurities present in the reagents. Aniline and its derivatives are susceptible to air oxidation, which can form highly colored polymeric impurities.

  • Prevention:

    • Use high-purity Methyl 3-aminobenzoate. If the starting material is already discolored, consider purifying it first (e.g., by recrystallization or column chromatography).

    • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is run at a higher temperature for a prolonged period.

  • Purification:

    • Recrystallization: This is the most effective method for removing colored impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is typically effective.[9][10] The desired product should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities remain in solution.

    • Activated Carbon: If recrystallization alone is insufficient, a small amount of activated carbon can be added to the hot solution before filtering. The carbon will adsorb the highly conjugated, colored impurities. Use it sparingly, as it can also adsorb some of your product.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues in the synthesis.

Troubleshooting_Workflow Start Analysis of Crude Product (NMR, LCMS, TLC) P1 Low Yield & Multiple Products Start->P1 P2 Incomplete Reaction (Starting Material Present) Start->P2 P3 Product Discolored Start->P3 C1a Di-acetylation P1->C1a C1b Ester Hydrolysis P1->C1b C2a Reagent Hydrolysis P2->C2a C2b Low Temperature P2->C2b C3a Oxidation P3->C3a S1a Reduce Temp/Time Use less Ac₂O C1a->S1a S1b Use Mild Base (NaHCO₃) Avoid Heat in Workup C1b->S1b S2a Use Dry Glassware Check Reagent Quality C2a->S2a S2b Gently Warm Reaction (50-60°C) C2b->S2b S3a Recrystallize (consider activated carbon) C3a->S3a

Caption: Decision tree for troubleshooting synthesis.

Data Summary Table

Issue / Side ProductProbable CauseKey Analytical Signature (¹H NMR)Prevention Strategy
Di-acetylation High temp, excess anhydrideDisappearance of N-H proton signal; additional acetyl signal (~2.2 ppm)Use 1.1-1.5 eq. anhydride; maintain temp <80°C; monitor by TLC.
Ester Hydrolysis Strong base/acid workupDisappearance of methyl ester singlet (~3.9 ppm); appearance of broad -COOH proton (>10 ppm).Neutralize with NaHCO₃; perform cold workup.
Incomplete Reaction Reagent decomposition; low tempPersistence of starting material signals (e.g., amine -NH₂ signal).Use dry reagents/glassware; warm reaction to 50-60°C.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

Safety Note: Acetic anhydride is corrosive and a lachrymator. Concentrated acids are highly corrosive. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminobenzoate (5.0 g, 33.1 mmol).

  • Dissolution: Add 30 mL of glacial acetic acid and stir until the solid is fully dissolved.

  • Reagent Addition: While stirring, slowly add acetic anhydride (3.7 mL, 39.7 mmol, 1.2 equiv.) to the solution dropwise over 5 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture in an oil bath at 60°C for 1 hour. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting material spot.

  • Quenching: After the reaction is complete, cool the flask in an ice-water bath. Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of crushed ice and water. Stir the mixture vigorously. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove acetic acid and other water-soluble impurities.

  • Drying: Leave the product under vacuum to air dry for 30 minutes. For final drying, place the solid in a vacuum oven at 50°C overnight. This crude product can be purified further by recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Preparation: Prepare a solvent mixture of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This should be done on a hot plate with stirring.

  • Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystals of the pure product should form. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water (1:1) solution.

  • Drying: Dry the crystals in a vacuum oven at 50°C to a constant weight. Assess purity by measuring the melting point.

References

  • N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib. [Link]

  • Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011). Chem 216 S11 Notes - Dr. Masato Koreeda. [Link]

  • Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. [Link] (Note: While the direct link is to the publisher, the content describes the general mechanism applicable here).

  • Why is acetylation performed before nitration of aniline? (2025). askIITians. [Link]

  • Mechanism of acylation of aniline with acetic anhydride? (2016). Reddit r/chemhelp. [Link]

  • What is the mechanism of Acetanilide? (2024). Patsnap Synapse. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • Mechanism of aniline acetylation reaction (Koreeda, 2011). ResearchGate. [Link]

  • acetylation aniline. (2021). YouTube. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Benzoic acid, 3-amino-, methyl ester. PubChem, National Institutes of Health. [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Scribd. [Link]

  • Hydrolysis and saponification of methyl benzoates. (1999). Green Chemistry, 1, 65-68. Royal Society of Chemistry. [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022). YouTube. [Link]

Sources

Technical Support Center: Acylation of Methyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of methyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of this common but sometimes tricky transformation.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the acylation of methyl 3-aminobenzoate, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my reaction showing a low yield or failing to go to completion?

Answer:

Low conversion in the acylation of methyl 3-aminobenzoate can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. The electron-withdrawing nature of the methyl ester group deactivates the aniline nitrogen, making it less nucleophilic than aniline itself.

Causality and Troubleshooting Steps:

  • Insufficiently Reactive Acylating Agent: While acetic anhydride is a common choice, for a less reactive amine like methyl 3-aminobenzoate, a more electrophilic acylating agent like acetyl chloride may be necessary to drive the reaction to completion.

  • Inadequate Base: The choice and amount of base are critical.

    • Schotten-Baumann Conditions: Using an aqueous base like NaOH neutralizes the HCl byproduct from acyl chlorides, driving the reaction forward.[1][2] However, prolonged reaction times or high temperatures can lead to hydrolysis of the methyl ester.

    • Organic Bases: Pyridine or triethylamine (Et₃N) can act as both a base and a catalyst.[3] Pyridine is often more effective than triethylamine in acylation reactions as its nucleophilic catalysis forms a highly reactive acylpyridinium intermediate.[4] Triethylamine is a stronger, non-nucleophilic base, which can be advantageous in preventing certain side reactions but may be less effective at activating the acylating agent.

  • Suboptimal Temperature: While heating can increase the reaction rate, it can also promote side reactions. For Schotten-Baumann conditions, starting at a low temperature (0-5 °C) during the addition of the acylating agent is recommended to control the initial exothermic reaction.[5] The reaction can then be allowed to warm to room temperature.

  • Poor Reagent Quality: Ensure that the acylating agent has not been hydrolyzed by atmospheric moisture. Use freshly opened or properly stored reagents.

ParameterRecommendation for Low ReactivityRationale
Acylating Agent Acetyl Chloride > Acetic AnhydrideIncreased electrophilicity of the carbonyl carbon.
Base (Anhydrous) PyridineActs as a nucleophilic catalyst, forming a highly reactive acylpyridinium salt.[4]
Base (Aqueous) 10% NaOH (Schotten-Baumann)Effectively neutralizes the HCl byproduct, driving the equilibrium.[1]
Temperature Start at 0 °C, then warm to RTControls the initial exotherm and minimizes side reactions.

dot

Caption: Troubleshooting logic for low reaction yield.

Question 2: I'm observing the formation of a significant amount of a byproduct. How can I identify and prevent it?

Answer:

The two most common side reactions in the acylation of methyl 3-aminobenzoate are diacylation and hydrolysis of the methyl ester.

1. Diacylation:

  • Identification: Diacylation results in the formation of a diacetylated product. This compound will have a higher molecular weight and will likely be less polar than the desired mono-acylated product, resulting in a higher Rf value on a TLC plate.

  • Prevention:

    • Stoichiometry: Avoid using a large excess of the acylating agent. A molar ratio of 1.1-1.2 equivalents of the acylating agent to the amine is typically sufficient.

    • Reaction Conditions: High temperatures and prolonged reaction times can favor diacylation. Monitor the reaction closely by TLC and quench it once the starting material is consumed.

2. Hydrolysis of the Methyl Ester:

  • Identification: Hydrolysis of the methyl ester group leads to the formation of 3-acetamidobenzoic acid. This carboxylic acid is significantly more polar than the desired product and will have a much lower Rf value on TLC, often streaking from the baseline. Its presence can be confirmed by an acidic workup followed by extraction, where the carboxylic acid will remain in the aqueous basic layer.

  • Prevention:

    • Schotten-Baumann Conditions: When using aqueous NaOH, keep the reaction temperature low and the reaction time as short as possible.[6]

    • Anhydrous Conditions: Employing an organic base like pyridine or triethylamine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) will prevent ester hydrolysis.

    • Workup: During the workup, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture promptly and proceed with extraction.

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Sources

Optimizing reaction conditions for Methyl 3-(acetylamino)benzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for the synthesis of Methyl 3-(acetylamino)benzoate, presented by the BenchChem Technical Support Center. Authored for researchers, scientists, and drug development professionals, this document provides field-proven insights, troubleshooting guides, and detailed protocols to ensure successful synthesis.

Technical Support Center: this compound Synthesis

Introduction

This compound is a valuable intermediate in organic synthesis, frequently used in the development of pharmaceuticals and other fine chemicals. Its synthesis, typically achieved through the N-acetylation of Methyl 3-aminobenzoate, is a foundational example of nucleophilic acyl substitution. While seemingly straightforward, optimizing this reaction for high yield and purity requires careful control over several experimental parameters. This guide provides a comprehensive resource for troubleshooting common issues and refining your synthetic protocol.

Core Reaction Pathway

The primary route for synthesis involves the reaction of Methyl 3-aminobenzoate with an acetylating agent, most commonly acetic anhydride. The reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this N-acetylation reaction?

The reaction is a classic nucleophilic acyl substitution.[1] The nitrogen atom of the primary amine in Methyl 3-aminobenzoate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product.

Q2: Why is acetic anhydride preferred over acetyl chloride or glacial acetic acid?

  • Acetic Anhydride: It is a strong acetylating agent that reacts readily with amines. The reaction is generally clean, and the primary byproduct, acetic acid, is easily removed during workup.[2]

  • Acetyl Chloride: While highly reactive, it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which can be difficult to handle and may lead to unwanted side reactions.

  • Glacial Acetic Acid: This can be used for acetylation, but the reaction is often very slow and may require a catalyst or high temperatures to proceed at a reasonable rate.[3]

Q3: What are the critical safety precautions for this synthesis?

Both Methyl 3-aminobenzoate and acetic anhydride present hazards.

  • Methyl 3-aminobenzoate: Harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[4]

  • Acetic Anhydride: It is corrosive, flammable, and causes severe skin burns and eye damage.[5][6] Inhalation can be harmful. It also reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] An eyewash station and safety shower should be readily accessible.[4]

Q4: What is a typical expected yield and purity for this reaction?

With an optimized protocol, yields can range from 70% to over 90%. The purity of the crude product can be quite high, but recrystallization is typically necessary to remove residual starting materials or byproducts. A sharp melting point close to the literature value (approx. 131-133 °C) is a good indicator of high purity.[9]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a direct question-and-answer format.

Category 1: Low or No Product Yield

Q: My reaction has produced very little or no solid product after the quench. What are the most common causes?

A: This issue typically points to a problem with one of three areas: reagent quality, reaction conditions, or the workup procedure.

  • Reagent Quality: The most common culprit is hydrolyzed acetic anhydride. Acetic anhydride readily reacts with atmospheric moisture to form acetic acid, rendering it ineffective as an acetylating agent. Ensure you are using a fresh bottle or a properly stored reagent.

  • Reaction Conditions: The reaction may not have gone to completion. Verify that the reaction temperature was maintained within the optimal range and that the reaction was allowed to proceed for a sufficient amount of time.

  • Stoichiometry: Double-check your initial calculations to ensure that the molar ratio of acetic anhydride to Methyl 3-aminobenzoate is appropriate. A slight excess of the acetylating agent is common, but a deficiency will result in incomplete conversion.

Q: I suspect my acetic anhydride has gone bad. Is there a way to check?

A: While a quantitative test like titration is definitive, a simple qualitative check is often sufficient. Carefully open the bottle in a fume hood. A sharp, pungent smell of acetic acid (vinegar) indicates significant hydrolysis. Fresh acetic anhydride has a sharp, biting odor but is distinct from pure acetic acid. For best results, always use a newly opened bottle or one that has been stored under an inert atmosphere with a tight-fitting cap.

Q: Could my Methyl 3-aminobenzoate starting material be the problem?

A: Yes. Aromatic amines are susceptible to air oxidation over time, which can manifest as a discoloration (yellowing or browning) of the solid. While minor oxidation may not completely inhibit the reaction, heavily degraded starting material can lead to lower yields and colored impurities. Assess the purity of your starting material by its melting point and appearance. If it is significantly discolored, purification before use may be necessary.

Category 2: Product Purity and Contamination

Q: My final product is off-white or yellow, not pure white. What causes this discoloration?

A: This is almost always due to the presence of oxidized species formed from the starting amine. To minimize this:

  • Use high-purity starting materials.

  • Avoid unnecessarily high reaction temperatures or prolonged reaction times, which can promote side reactions.

  • Ensure the recrystallization process is performed efficiently to purge colored impurities, which often remain in the mother liquor.

Q: My TLC analysis shows multiple spots. What are they likely to be?

A: Besides your desired product spot, you may see:

  • Unreacted Starting Material: A spot corresponding to Methyl 3-aminobenzoate. This indicates an incomplete reaction.

  • Diacetylated Product: With primary amines, there is a small possibility of forming a diacetyl derivative, RN(COCH₃)₂.[2] This is more likely with a large excess of acetic anhydride and higher temperatures. This byproduct is typically hydrolyzed back to the mono-acetylated product during aqueous workup or recrystallization from aqueous solvents.[2]

  • Hydrolyzed Product: A spot corresponding to 3-(acetylamino)benzoic acid. This can occur if the ester group is hydrolyzed by harsh acidic or basic conditions during the workup, especially at elevated temperatures.[10]

Q: The melting point of my recrystallized product is broad and lower than the literature value. What should I do?

A: A broad, depressed melting point is a classic sign of an impure compound. The most likely cause is insufficient purification.

  • Perform a second recrystallization. Ensure you are using the minimum amount of hot solvent to dissolve the solid, as using too much will reduce your recovery.

  • Wash the filtered crystals thoroughly. After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Ensure the product is completely dry. Residual solvent can also depress the melting point. Dry the product thoroughly under vacuum.

Visualized Protocols and Workflows

General Synthesis Workflow

The following diagram outlines the complete process from starting materials to the final, purified product.

SynthesisWorkflow cluster_reagents 1. Reagents cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis Reagents Methyl 3-aminobenzoate Acetic Anhydride Solvent (e.g., Acetic Acid) Reaction Combine & Heat (e.g., 50-60°C, 30 min) Reagents->Reaction Workup Quench (Pour into ice water) Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Crude Crude Product Isolation->Crude Recrystallize Recrystallize (e.g., Ethanol/Water) Crude->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Pure Pure Product Dry->Pure Analyze Analyze (TLC, Melting Point) Pure->Analyze

Caption: Workflow for this compound Synthesis.

Troubleshooting Decision Tree: Low Product Yield

Use this diagram to diagnose the root cause of poor reaction yields.

TroubleshootingYield Start Problem: Low or No Yield Reagent_Check Check Reagent Quality Start->Reagent_Check Condition_Check Check Reaction Conditions Start->Condition_Check Workup_Check Review Workup/Isolation Start->Workup_Check Anhydride Is Acetic Anhydride old or improperly stored? Reagent_Check->Anhydride Amine Is Starting Amine discolored/impure? Reagent_Check->Amine Temp Was temperature too low? Condition_Check->Temp Time Was reaction time too short? Condition_Check->Time Stoich Are calculations correct? Condition_Check->Stoich Loss Did product remain in aqueous layer? Workup_Check->Loss Precip Was precipitation incomplete? Workup_Check->Precip

Caption: Diagnostic tree for troubleshooting low reaction yield.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: In a 100 mL conical flask, dissolve 5.0 g of Methyl 3-aminobenzoate in 15 mL of glacial acetic acid.

  • Reagent Addition: While gently swirling the flask, carefully add 5.5 mL of acetic anhydride dropwise.

  • Reaction: Fit a reflux condenser to the flask and heat the mixture in a water bath at 50-60°C for 30 minutes.

  • Quenching and Precipitation: Allow the mixture to cool slightly, then pour it in a slow, steady stream into a beaker containing ~100 mL of crushed ice and water. Stir the resulting slurry vigorously with a glass rod to break up any large lumps.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is no longer acidic (check with pH paper).

  • Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry or dry in a desiccator.

Protocol 2: Purification by Recrystallization
  • Solvent Preparation: Prepare a recrystallization solvent by mixing ethanol and deionized water. A 1:1 or 1:2 ethanol:water mixture is often a good starting point.

  • Dissolution: Transfer the crude, dry product to a clean Erlenmeyer flask. Add the minimum volume of hot recrystallization solvent dropwise while heating on a hot plate until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat briefly and perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Final Drying: Dry the purified crystals in a vacuum oven at a temperature well below the product's melting point (e.g., 50-60°C) until a constant weight is achieved.

Data Summary Tables

Table 1: Reagent and Product Properties

CompoundFormulaMol. Weight ( g/mol )M.P. (°C)B.P. (°C)
Methyl 3-aminobenzoateC₈H₉NO₂151.1637-39282
Acetic AnhydrideC₄H₆O₃102.09-73140
This compoundC₁₀H₁₁NO₃193.20131-133N/A

Data sourced from PubChem and supplier safety data sheets.[4][5][9]

Table 2: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Reagent Ratio 1.0 : 1.1 (Amine : Anhydride)A slight excess of anhydride ensures complete conversion of the amine.
Solvent Glacial Acetic AcidGood solvent for the starting material; byproduct is acetic acid.
Temperature 50-60 °CProvides a sufficient reaction rate without promoting side reactions.
Reaction Time 30 minutesTypically sufficient for the reaction to reach completion at this temperature.
Quench Method Ice/WaterRapidly cools the reaction and precipitates the less soluble product.

References

  • Lab.7. The general reaction : preparation of acetanilide from aniline or acetylation of aniline. , URL: https://www.chymist.com/Lab%207%20acetanilide.pdf

  • Acetylation of Aniline (Experiment) - Chemistry LibreTexts. , URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/Acetylation_of_Aniline_(Experiment)

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. , URL: https://ymerdigital.com/uploads/YMER221023.pdf

  • An eco-friendly and simple route to synthesis of acetanilide from aniline - IJTSRD. , URL: https://www.ijtsrd.com/papers/ijtsrd49128.pdf

  • Acetylation of Aniline | PDF - Scribd. , URL: https://www.scribd.com/document/360215750/acetylation-of-aniline-1

  • An In-depth Technical Guide to the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - Benchchem. , URL: https://www.benchchem.com/pdf/technical-support-center-synthesis-of-methyl-3-methylamino-4-nitrobenzoate.pdf

  • Technical Support Center: Stability of Methyl 3-aminobenzoate-d4 in Solution - Benchchem. , URL: https://www.benchchem.com/pdf/technical-support-center-stability-of-methyl-3-aminobenzoate-d4-in-solution.pdf

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness.org. , URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=58431

  • SAFETY DATA SHEET - Methyl 3-aminobenzoate - Thermo Fisher Scientific. , URL: https://www.fishersci.com/sds?productName=AC126200050

  • METHYL 3-AMINOBENZOATE synthesis - ChemicalBook. , URL: https://www.chemicalbook.com/synthesispath_4518-10-9.htm

  • Troubleshooting poor recovery of Methyl 3-aminobenzoate-d4 - Benchchem. , URL: https://www.benchchem.com/pdf/troubleshooting-poor-recovery-of-methyl-3-aminobenzoate-d4.pdf

  • SAFETY DATA SHEET - Acetic Anhydride - Thermo Fisher Scientific. , URL: https://www.fishersci.co.uk/chemicalProductData_uk/wercs?itemCode=10332290&lang=EN

  • Safety Data Sheet: Acetic acid anhydride - Carl ROTH. , URL: https://www.carlroth.com/medias/SDB-4483-GB-EN.pdf

  • Acetic Anhydride - Safety Data Sheet. , URL: https://www.chemservice.com/sds/pcat/sds_pdf/N-10023-1ML.pdf

  • This compound | C10H11NO3 - PubChem. , URL: https://pubchem.ncbi.nlm.nih.gov/compound/592170

  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). , URL: https://pubs.rsc.org/en/content/articlelanding/1999/gc/a809670h

  • Can methyl benzoate be hydrolyzed? - Quora. , URL: https://www.quora.com/Can-methyl-benzoate-be-hydrolyzed

Sources

Technical Support Center: HPLC Analysis of a Methyl 3-(acetylamino)benzoate Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-(acetylamino)benzoate reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific challenges you may encounter during the synthesis and purification of this compound, ensuring the integrity and accuracy of your analytical results.

I. Troubleshooting Guide: From Peak Problems to System Stability

This section addresses common issues encountered during the HPLC analysis of this compound and its reaction precursors and potential byproducts.

Peak Shape and Resolution Issues

Poor peak shape and inadequate resolution are among the most frequent challenges in HPLC. They can significantly impact the accuracy of quantification.

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is drawn out, is often indicative of secondary interactions between the analyte and the stationary phase.[1]

  • Causality: For a compound like this compound, which contains a polar amide group, tailing can occur due to interactions with active silanol groups on the surface of C18 columns.[2][3] These interactions are a different retention mechanism from the primary reversed-phase separation, leading to a distorted peak shape.[1]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The amide group in this compound is generally neutral under typical reversed-phase conditions.[4] However, residual starting material, Methyl 3-aminobenzoate, is basic. If the mobile phase pH is not low enough, the amino group can interact with silanols.[3] Lowering the mobile phase pH (e.g., to pH 3.0 with phosphoric acid or formic acid) can suppress the ionization of silanol groups and minimize these secondary interactions.[1]

    • Use of an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups, which significantly reduces peak tailing for polar and basic compounds.[1]

    • Column Contamination: Accumulation of highly retained impurities from the reaction mixture can create active sites on the column.[2] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[1][5] If this fails, replacing the guard column or the analytical column may be necessary.

Q2: I am observing peak fronting for my main product peak. What does this indicate?

A2: Peak fronting, where the beginning of the peak is sloped, is less common than tailing but points to specific problems.[6]

  • Causality: The most common cause of peak fronting is column overload.[6][7][8] This happens when the concentration of the analyte in the injected sample is too high for the stationary phase to handle, leading to some analyte molecules traveling through the column without proper interaction.[6] Another potential cause is a mismatch between the sample solvent and the mobile phase.[7][8]

  • Troubleshooting Steps:

    • Dilute the Sample: The simplest solution is to dilute your sample (e.g., a 1:10 or 1:100 dilution) and reinject.[5][6] If fronting disappears, you have confirmed column overload.

    • Reduce Injection Volume: Alternatively, reduce the volume of sample injected onto the column.[5][7]

    • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.[5] Injecting a sample dissolved in a much stronger solvent can cause the analyte to move too quickly at the head of the column, resulting in a distorted peak.

Q3: I'm seeing broad peaks for all components in my reaction mixture. What should I investigate?

A3: Broad peaks across the entire chromatogram often point to issues outside of the column chemistry itself.

  • Causality: Broadening of all peaks can be caused by excessive extra-column volume (dead volume) in the system, a low flow rate, or a contaminated or failing column.[5]

  • Troubleshooting Steps:

    • Check for Dead Volume: Ensure all tubing connections between the injector, column, and detector are secure and that the tubing has the correct internal diameter and is as short as possible.[3][5] Loose fittings can create small voids where band broadening occurs.[3]

    • Optimize Flow Rate: A flow rate that is too low can lead to diffusion and peak broadening.[5] Ensure your flow rate is appropriate for the column dimensions.

    • Column Health: A contaminated guard column or a void at the head of the analytical column can cause significant peak broadening.[5] Replace the guard column first. If the problem persists, the analytical column may need to be replaced.

Retention Time and Baseline Stability

Consistent retention times and a stable baseline are crucial for reliable identification and quantification.

Q4: The retention time of my this compound peak is shifting between injections. What could be the cause?

A4: Drifting retention times can signal problems with the pump, mobile phase, or column temperature.[9]

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or an improperly equilibrated column can all lead to shifts in retention time.[5][9] Pump malfunctions, such as leaks or faulty check valves, can also cause inconsistent flow rates, directly affecting retention times.[9][10]

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[5][9] This is especially important for gradient methods.

    • Check Mobile Phase Preparation: Inconsistencies in preparing the mobile phase (e.g., incorrect solvent ratios or pH) will lead to retention time shifts.[9] Prepare fresh mobile phase carefully.

    • Degas the Mobile Phase: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates.[5][10] Ensure your mobile phase is adequately degassed.

    • Inspect the Pump: Check for leaks around the pump heads and fittings.[10] If the pressure is fluctuating, the pump's check valves may need cleaning or replacement.[11]

    • Use a Column Oven: Maintaining a constant column temperature is critical for reproducible chromatography.[5] Fluctuations in ambient temperature can affect retention times.

Q5: My baseline is noisy and/or drifting upwards during the run. How can I resolve this?

A5: A noisy or drifting baseline can interfere with the detection and integration of small peaks, such as impurities.

  • Causality: A noisy baseline can be caused by air bubbles in the system, a contaminated detector flow cell, or a failing detector lamp.[5][10] An upward drifting baseline, particularly in gradient elution, often indicates that the mobile phase components have different UV absorbance at the detection wavelength.[11]

  • Troubleshooting Steps:

    • Purge the System: Purge the pump and detector to remove any trapped air bubbles.[5]

    • Use HPLC-Grade Solvents: Ensure you are using high-purity, HPLC-grade solvents to minimize baseline noise from impurities.

    • Clean the Flow Cell: Flush the detector flow cell with a strong, non-buffered solvent like methanol or isopropanol.

    • Check Detector Lamp: A lamp nearing the end of its life can cause increased noise. Check the lamp's energy output.

    • Mobile Phase Absorbance: For gradient analysis, ensure both mobile phase A and B have low and matched UV absorbance at your detection wavelength.[11]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HPLC method for analyzing this compound reaction mixtures.

Q6: What is a good starting HPLC method for analyzing a this compound reaction mixture?

A6: A reversed-phase method is typically suitable for this analysis. Here is a recommended starting point:

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid (pH ~3.0)
Mobile Phase B Acetonitrile or Methanol
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

This method should provide good separation of the non-polar product, this compound, from the more polar starting material, Methyl 3-aminobenzoate, and other potential polar impurities.

Q7: My reaction is the acetylation of Methyl 3-aminobenzoate. How can I ensure I'm separating the product from the starting material?

A7: The product, this compound, is significantly less polar than the starting material, Methyl 3-aminobenzoate, due to the conversion of the basic amino group to a neutral amide. In a reversed-phase system, the less polar product will be retained longer on the C18 column. You should expect the starting material to elute earlier than the product. A gradient elution, as suggested above, will help ensure adequate separation.

Q8: What are the potential impurities I should be looking for in my reaction mixture?

A8: Besides unreacted starting material (Methyl 3-aminobenzoate), you might encounter:

  • Acetic Anhydride/Acetic Acid: These are highly polar and will likely elute in the solvent front.

  • Di-acetylated Product: While less common, it's a possibility. This would be even less polar than the desired product and would have a longer retention time.

  • Degradation Products: Depending on the reaction and workup conditions (e.g., exposure to strong acid or base), hydrolysis of the ester or amide bond could occur. Forced degradation studies can help identify these potential degradants.[12][13][14]

Q9: How can I confirm the identity of the peaks in my chromatogram?

A9: The most straightforward way is to inject pure standards of your starting material and synthesized product. If standards are unavailable, techniques like HPLC-MS (Mass Spectrometry) can be used to obtain the mass of the compound associated with each peak, allowing for confident identification.

Q10: The synthesis of this compound is complete, but my HPLC shows very low product purity. What could have gone wrong in the analysis?

A10: Assuming the synthesis was successful, analytical issues could be the culprit.

  • Incorrect Wavelength: Ensure your UV detector is set to a wavelength where this compound has strong absorbance (e.g., 254 nm). If the wavelength is set incorrectly, your product peak may appear artificially small.

  • Sample Degradation: While generally stable, ensure your sample is not degrading in the sample solvent or on the autosampler over time.[15] This can be checked by performing a time-course study of the sample in the autosampler.

  • Co-elution: An impurity may be co-eluting with your main peak, making it appear broad or asymmetrical and affecting the purity calculation. Modifying the mobile phase composition or gradient slope can help resolve co-eluting peaks.[5]

III. Experimental Protocols & Visualizations

Protocol 1: Standard HPLC Method for Reaction Monitoring
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use 100% HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute it with a 1:1 mixture of water and acetonitrile to a final volume of 1.0 mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Run:

    • Equilibrate the C18 column (150 x 4.6 mm, 5 µm) with the initial mobile phase conditions (e.g., 80% A, 20% B) for at least 15 minutes at 1.0 mL/min.

    • Set the column oven to 30 °C.

    • Set the UV detector to 254 nm.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as specified in the table in Q6.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Tree Problem Poor Peak Shape? Tailing Tailing Problem->Tailing Yes Fronting Fronting Problem->Fronting Yes Broad All Peaks Broad Problem->Broad Yes Sol_Tailing1 Adjust Mobile Phase pH Tailing->Sol_Tailing1 Sol_Tailing2 Use End-Capped Column Tailing->Sol_Tailing2 Sol_Fronting1 Dilute Sample / Reduce Volume Fronting->Sol_Fronting1 Sol_Fronting2 Match Sample Solvent Fronting->Sol_Fronting2 Sol_Broad1 Check for Dead Volume Broad->Sol_Broad1 Sol_Broad2 Replace Guard/Column Broad->Sol_Broad2

Sources

Technical Support Center: Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-M3AB-DS26

Last Updated: January 15, 2026

Introduction

Methyl 3-(acetylamino)benzoate is a fine chemical intermediate crucial in various synthetic pathways in pharmaceutical and materials science research. Its molecular structure, featuring both a methyl ester and an N-acetylated aromatic amine, confers specific stability characteristics. The integrity of this compound is paramount for reproducible and successful downstream applications. Improper drying or storage can lead to moisture absorption, hydrolysis, or oxidative degradation, compromising sample purity and experimental outcomes.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. It is structured in a direct question-and-answer format to address the most common issues encountered during the handling, drying, and storage of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter with your sample of this compound. Each solution is grounded in the chemical principles governing the compound's behavior.

Question 1: My this compound powder is clumpy and difficult to weigh accurately. What is the cause and how do I fix it?

Answer:

Primary Cause: Clumping or caking is a clear indicator of moisture absorption. This compound, while not intensely hygroscopic, can adsorb atmospheric water due to the polar nature of the amide and ester functional groups. This leads to the formation of particle agglomerates held together by hydrogen bonds with water molecules.

Underlying Chemistry: The presence of adsorbed water can act as a plasticizer, reducing the energy barrier for particle-particle adhesion. More critically, it creates a microenvironment where chemical degradation, such as hydrolysis, can be initiated, even at ambient temperatures.

Immediate Solution:

  • Do not use the clumpy material directly. The presence of water means the mass you weigh is not purely your compound, leading to stoichiometric errors in your reactions.

  • Drying is mandatory. The recommended method is to use a vacuum oven. This technique is highly effective as it lowers the boiling point of water, allowing for its removal at temperatures well below the compound's melting point, thus preventing thermal degradation.

  • Protocol: Follow the detailed Vacuum Oven Drying Protocol outlined in the FAQ section below.

Question 2: My once-white sample of this compound has developed a distinct yellow or brownish tint. Is it still usable?

Answer:

Primary Cause: Discoloration is a classic sign of chemical degradation, most commonly through oxidation. Aromatic amines, even when protected by acetylation, can be susceptible to slow oxidation over time, especially when exposed to air (oxygen) and light.

Underlying Chemistry: Oxidation can lead to the formation of highly conjugated chromophores. These molecules absorb light in the blue-violet region of the visible spectrum, causing the compound to appear yellow or brown.[1] The N-acetylation provides significant stability compared to a primary aromatic amine, but it does not entirely prevent oxidation during long-term storage in suboptimal conditions.[1]

Recommended Action:

  • Assess Purity: The compound is likely impure. The usability depends on the tolerance of your specific application to these impurities. For high-precision work like reference standard preparation or kinetic studies, the material should be discarded or repurified.

  • Purity Check: Before use, verify the compound's identity and purity. A melting point determination is a rapid first check; significant depression or a broad melting range indicates impurities. For a more quantitative assessment, techniques like HPLC or NMR spectroscopy are recommended.

  • Repurification (if feasible): If the discoloration is minor and the material is valuable, recrystallization can be an effective purification method. A solvent system must be carefully chosen to ensure high recovery of the desired compound while the colored impurities remain in the mother liquor.

  • Prevention: To prevent recurrence, strictly adhere to the long-term storage protocols detailed in the FAQ section, particularly the use of an inert atmosphere.

Question 3: The melting point of my stored sample is broad and lower than the literature value (~131-133°C). Why did this happen?

Answer:

Primary Cause: A depressed and broad melting point is a definitive sign of impurity. For this compound, the most probable impurity is its hydrolysis product, 3-(acetylamino)benzoic acid, along with residual methanol.

Underlying Chemistry: The methyl ester functional group is susceptible to hydrolysis when exposed to moisture, a reaction that can be catalyzed by trace acidic or basic impurities on glassware or in the atmosphere.[2][3][4] The presence of the hydrolysis product, 3-(acetylamino)benzoic acid, disrupts the crystal lattice of the pure compound. This phenomenon, known as melting point depression, is a colligative property and is a fundamental indicator of reduced purity.

Recommended Action:

  • Confirm Degradation: The presence of the carboxylic acid impurity can often be detected via spectroscopic methods like IR (observing a broad O-H stretch) or NMR spectroscopy.

  • Evaluate Usability: The material is not suitable for applications requiring high purity. Using it will lead to inaccurate measurements and potential side reactions.

  • Prevention: This issue directly stems from improper drying and storage. Ensure the compound is rigorously dried after synthesis and stored in a desiccated, inert environment to prevent contact with moisture.

Frequently Asked Questions (FAQs)

This section provides standardized protocols and best practices for the routine handling of this compound.

Q1: What is the definitive method for drying this compound?

A1: The most reliable and controlled method is drying in a vacuum oven. This method is superior to air-drying as it minimizes exposure to atmospheric oxygen and allows for efficient water removal at lower temperatures.

Experimental Protocol: Vacuum Oven Drying
  • Preparation: Place a thin layer of the this compound powder in a clean, dry glass vessel (e.g., a watch glass or a crystallizing dish) to maximize surface area.

  • Placement: Place the vessel in the vacuum oven.

  • Temperature Setting: Set the oven temperature to 45-50°C. This is safely below the compound's melting point, preventing any phase change while providing sufficient energy to facilitate water evaporation.

  • Vacuum Application: Close the oven door and slowly apply vacuum. A pressure of 20-30 inches of Hg (approx. 677-1016 mbar) is effective.

  • Drying Duration: Dry for 12-24 hours. To confirm dryness, the sample should be dried to a constant weight (i.e., weigh the sample, dry for another 4-6 hours, and re-weigh until the mass no longer changes).

  • Cooling: Once drying is complete, release the vacuum using an inert gas like nitrogen or argon before opening the oven. Allow the sample to cool to room temperature in a desiccator to prevent reabsorption of moisture.

Q2: What are the optimal conditions for the long-term storage of this compound?

A2: To ensure stability over months or years, the goal is to mitigate all potential degradation pathways: hydrolysis and oxidation.

Recommended Long-Term Storage Protocol
  • Container: Use an amber glass vial with a PTFE-lined screw cap. Amber glass protects the compound from light, while the PTFE liner provides an inert and tight seal.

  • Atmosphere: Before sealing, flush the vial with a dry, inert gas (e.g., argon or nitrogen). This displaces air, specifically oxygen and moisture, from the headspace.

  • Secondary Containment: Place the sealed vial inside a laboratory desiccator containing a desiccant such as self-indicating silica gel or Drierite™. This provides a moisture-free secondary environment.

  • Temperature: Store the desiccator in a cool, dark place. For long-term storage (>6 months), refrigeration at 2-8°C is recommended.[5] Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Labeling: Always label the container with the compound name, date received, and date opened.

Q3: How can I quickly verify the purity of my stored this compound before an experiment?

A3: A melting point determination is the fastest and most accessible method. A sharp melting point within the expected range (e.g., 131-133°C) is a good indicator of high purity. A broad range (>2°C) or a depressed value suggests the presence of impurities. Thin Layer Chromatography (TLC) is another rapid technique to qualitatively check for the presence of more polar impurities like the hydrolysis product.

Data & Workflow Summary

Table 1: Recommended Drying and Storage Parameters
ParameterRecommendationRationale & Key Considerations
Primary Drying Method Vacuum OvenEfficiently removes water and volatile solvents at low temperatures, minimizing thermal stress and oxidation risk.
Drying Temperature 45-50°CWell below the melting point (~131°C) to prevent sintering or melting, but warm enough for effective drying.
Drying Pressure <100 mbar (High Vacuum)Significantly lowers the boiling point of water, accelerating its removal.
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.[6][7] Avoid freezing.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the aromatic amine moiety.
Storage Container Amber Glass Vial, PTFE-lined capProtects from light and ensures an inert, tight seal.
Humidity Control Desiccator with active desiccantMaintains a dry environment, preventing hydrolysis of the ester group.
Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process when assessing the quality of a this compound sample.

TroubleshootingWorkflow start Observe Physical State of This compound clumpy Is the powder clumpy or caked? start->clumpy discolored Is the powder discolored (yellow/brown)? clumpy->discolored No dry Material has absorbed moisture. Proceed to Drying Protocol. clumpy->dry Yes mp_check Is the melting point broad or depressed? discolored->mp_check No repurify Oxidative degradation likely. Assess purity (TLC, NMR, HPLC). Consider repurification or disposal. discolored->repurify Yes hydrolysis Hydrolysis has occurred. Compound is impure. Discard or repurify. mp_check->hydrolysis Yes ok Material appears suitable for use. Proceed with experiment. mp_check->ok No dry->discolored repurify->mp_check

Caption: Troubleshooting Decision Tree for this compound.

References

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. Available at: [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Available at: [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]

  • Google Patents. (n.d.). Method of preparing benzoic acid. RU2155184C1.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-(acetylamino)-, methyl ester (CAS 52189-36-3). Available at: [Link]

  • Allen Institute for AI. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Allen Institute for AI. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Available at: [Link]

  • MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Available at: [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Oxford Academic. (2013). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Mutagenesis, 29(1), 47-57. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An Acetyltransferase Conferring Tolerance to Toxic Aromatic Amine Chemicals: MOLECULAR AND FUNCTIONAL STUDIES. PMC. Available at: [Link]

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]

  • MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. PubMed. Available at: [Link]

  • ResearchGate. (2024). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Available at: [Link]

  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 3-(acetylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)-, ion(1-). PubChem Compound Database. Available at: [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of Methyl 3-(acetylamino)benzoate via Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. For researchers synthesizing novel compounds, verifying the precise arrangement of atoms is not merely a procedural step but a critical determinant of a molecule's biological activity and safety profile. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Methyl 3-(acetylamino)benzoate, a common intermediate in organic synthesis. We will contrast its spectral features with its ortho and para isomers, Methyl 2-(acetylamino)benzoate and Methyl 4-(acetylamino)benzoate, to demonstrate how NMR serves as a definitive tool for isomeric differentiation.

This guide moves beyond a simple recitation of spectral data. It delves into the causality behind experimental choices and provides a self-validating framework for analysis, empowering researchers to apply these principles to their own work.

The Imperative of Isomeric Purity in Drug Development

The substitution pattern on an aromatic ring can dramatically alter a molecule's pharmacological properties. For instance, the seemingly subtle shift of a functional group from the meta to the ortho or para position can profoundly impact its binding affinity to a target protein, its metabolic pathway, and its overall efficacy and toxicity. Therefore, confirming the intended isomeric structure is paramount. While techniques like chromatography and mass spectrometry can indicate purity and molecular weight, NMR spectroscopy stands unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure.

Here, we will dissect the ¹H and ¹³C NMR spectra of this compound and demonstrate how its unique spectral signature, when compared to its isomers, leaves no room for ambiguity.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust and reproducible NMR analysis begins with meticulous sample preparation.[1][2][3][4][5] The following protocol outlines the steps to acquire high-quality ¹H, ¹³C, and 2D NMR spectra.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it is a common and effective solvent for many organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and typically do not interfere with the signals of interest.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient.[3][4] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Homogenization: Dissolve the sample completely in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Ensure the solution is homogeneous.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1][2][4]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reference point for all other chemical shifts.

2. NMR Data Acquisition:

  • Instrumentation: The data presented in this guide were acquired on a standard 400 MHz NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.

  • ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • 2D NMR (COSY, HSQC, HMBC) and DEPT-135: These experiments are invaluable for definitive signal assignments and are discussed in detail in the subsequent sections. Standard pulse programs available on modern NMR spectrometers can be utilized.

Comparative Spectral Analysis: Distinguishing the Meta, Ortho, and Para Isomers

The key to confirming the structure of this compound lies in the distinct patterns of its NMR spectra compared to its ortho and para counterparts. The substitution on the benzene ring dictates the chemical environment of each proton and carbon, leading to unique chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns.

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation cluster_2 Structural Confirmation A Prepare Sample (Compound in CDCl₃ + TMS) B Acquire ¹H NMR Spectrum A->B C Analyze Chemical Shifts (ppm) B->C D Analyze Integration (Proton Ratios) B->D E Analyze Splitting Patterns (J-coupling) B->E F Assign Signals to Protons C->F D->F E->F G Compare with Isomer Spectra F->G H Confirm Meta-Substitution G->H

Proton Assignment This compound Methyl 2-(acetylamino)benzoate Methyl 4-(acetylamino)benzoate
-NH ~7.6 ppm (s, 1H)~8.7 ppm (s, 1H)~7.7 ppm (s, 1H)
-C(O)CH₃ ~2.2 ppm (s, 3H)~2.2 ppm (s, 3H)~2.2 ppm (s, 3H)
-OCH₃ ~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)
Aromatic H H2: ~7.9 ppm (s) H4: ~7.7 ppm (d) H5: ~7.4 ppm (t) H6: ~7.6 ppm (d)H3: ~8.1 ppm (d) H4: ~7.1 ppm (t) H5: ~7.5 ppm (t) H6: ~7.9 ppm (d)H2/H6: ~7.9 ppm (d) H3/H5: ~7.6 ppm (d)
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicities are denoted as s (singlet), d (doublet), and t (triplet).

Analysis of this compound:

  • Aromatic Region: The aromatic region of the meta-isomer displays the most complex splitting pattern of the three. We observe four distinct signals for the four aromatic protons, indicating their unique chemical environments. The proton at the 2-position (H2) appears as a singlet or a narrow triplet due to small meta-couplings. The proton at the 5-position (H5) appears as a triplet due to coupling with its two ortho neighbors (H4 and H6). The protons at the 4- and 6-positions each appear as doublets (or more complex multiplets) due to coupling with their respective neighbors.

  • Amide and Methyl Groups: The amide proton (-NH) gives a characteristic singlet, as do the acetyl methyl (-C(O)CH₃) and ester methyl (-OCH₃) groups.

Comparison with Isomers:

  • Methyl 2-(acetylamino)benzoate (ortho): The ortho-isomer also shows four distinct aromatic signals. However, their chemical shifts and coupling patterns differ significantly from the meta-isomer due to the proximity of the substituents. The steric hindrance between the adjacent acetylamino and methyl ester groups can also influence the conformation and, consequently, the chemical shifts.

  • Methyl 4-(acetylamino)benzoate (para): The para-isomer exhibits a much simpler aromatic region in its ¹H NMR spectrum. Due to the molecule's symmetry, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in two distinct signals, both appearing as doublets, a characteristic pattern for para-substituted benzene rings.

This clear difference in the aromatic region of the ¹H NMR spectrum provides a powerful and straightforward method for distinguishing between the three isomers.

¹³C NMR and DEPT-135 Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment further refines this by distinguishing between CH, CH₂, and CH₃ groups.

G A Acquire ¹³C and DEPT-135 Spectra B Positive Signals in DEPT-135 A->B CH and CH₃ groups C Negative Signals in DEPT-135 A->C CH₂ groups D Absent Signals in DEPT-135 (Present in ¹³C) A->D Quaternary Carbons (C) E E B->E Assign CH and CH₃ carbons F F C->F Assign CH₂ carbons G G D->G Assign Quaternary carbons

Carbon Assignment This compound Methyl 2-(acetylamino)benzoate Methyl 4-(acetylamino)benzoate
-C=O (ester) ~167 ppm~168 ppm~167 ppm
-C=O (amide) ~169 ppm~169 ppm~169 ppm
-OCH₃ ~52 ppm~52 ppm~52 ppm
-C(O)CH₃ ~25 ppm~25 ppm~25 ppm
Aromatic C1 ~131 ppm~120 ppm~126 ppm
Aromatic C2 ~120 ppm~141 ppm~131 ppm
Aromatic C3 ~139 ppm~123 ppm~119 ppm
Aromatic C4 ~124 ppm~131 ppm~143 ppm
Aromatic C5 ~129 ppm~122 ppm~119 ppm
Aromatic C6 ~123 ppm~134 ppm~131 ppm
Note: Chemical shifts are approximate and based on data from the Spectral Database for Organic Compounds (SDBS). [SDBS-URL] The numbering of the aromatic carbons corresponds to standard IUPAC nomenclature.

Analysis of this compound:

  • Carbon Count: The ¹³C NMR spectrum of the meta-isomer shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. This lack of symmetry is a key indicator.

  • DEPT-135: In the DEPT-135 spectrum, the methyl carbons (-OCH₃ and -C(O)CH₃) and the four aromatic CH carbons will appear as positive signals. There are no CH₂ groups, so no negative signals will be observed. The quaternary carbons (the two carbonyl carbons and the two aromatic carbons attached to the substituents) will be absent in the DEPT-135 spectrum but present in the broadband-decoupled ¹³C spectrum.

Comparison with Isomers:

  • Methyl 2-(acetylamino)benzoate (ortho): Similar to the meta-isomer, the ortho-isomer is also expected to show ten distinct carbon signals due to the lack of symmetry. However, the chemical shifts of the aromatic carbons will differ significantly due to the different electronic and steric environment.

  • Methyl 4-(acetylamino)benzoate (para): Due to its C₂ symmetry, the para-isomer will exhibit fewer than ten signals in its ¹³C NMR spectrum. The aromatic carbons C2 and C6 will be equivalent, and C3 and C5 will be equivalent, resulting in only eight distinct signals. This reduction in the number of signals is a definitive marker for the para-isomer.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or when definitive proof is required, 2D NMR techniques provide an unparalleled level of structural detail.

1. COSY (COrrelation SpectroscopY):

The COSY experiment reveals proton-proton couplings, typically through two or three bonds. In the context of this compound, a COSY spectrum would show correlations between adjacent aromatic protons, helping to trace the connectivity around the ring and confirm the splitting patterns observed in the 1D ¹H NMR spectrum.

2. HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the molecule.

3. HMBC (Heteronuclear Multiple Bond Correlation):

The HMBC experiment detects long-range correlations between protons and carbons, typically over two to three bonds. This is particularly powerful for assigning quaternary carbons, which have no directly attached protons and are therefore not observed in an HSQC spectrum. For example, in this compound, the protons of the methyl ester (-OCH₃) would show an HMBC correlation to the ester carbonyl carbon, and the aromatic protons would show correlations to the quaternary aromatic carbons.

// HSQC (Directly Bonded) H2 -> C2 [color="#34A853", style=dashed, label="HSQC"]; H4 -> C4 [color="#34A853", style=dashed]; H5 -> C5 [color="#34A853", style=dashed]; H6 -> C6 [color="#34A853", style=dashed]; CH3_amide -> C_CH3_amide [color="#34A853", style=dashed]; OCH3 -> C_OCH3 [color="#34A853", style=dashed];

// HMBC (Long-Range) OCH3 -> CO_ester [color="#EA4335", style=dotted, label="HMBC"]; H2 -> C1 [color="#EA4335", style=dotted]; H2 -> C3 [color="#EA4335", style=dotted]; H2 -> C6 [color="#EA4335", style=dotted]; H4 -> C2 [color="#EA4335", style=dotted]; H4 -> C3 [color="#EA4335", style=dotted]; H4 -> C5 [color="#EA4335", style=dotted]; H5 -> C1 [color="#EA4335", style=dotted]; H5 -> C3 [color="#EA4335", style=dotted]; H6 -> C2 [color="#EA4335", style=dotted]; H6 -> C1 [color="#EA4335", style=dotted]; NH -> C3 [color="#EA4335", style=dotted]; NH -> CO_amide [color="#EA4335", style=dotted]; CH3_amide -> CO_amide [color="#EA4335", style=dotted]; } .dot Figure 3: A representative network of key 2D NMR correlations for this compound.

By systematically analyzing the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby definitively confirming the meta-substitution pattern of this compound.

Conclusion: The Power of a Multi-faceted NMR Approach

The structural confirmation of a synthesized molecule is a non-negotiable aspect of chemical research, particularly in the pharmaceutical industry. This guide has demonstrated that through a systematic and comparative approach, NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound and its distinction from its ortho and para isomers.

The key takeaways for researchers are:

  • ¹H NMR as a Primary Tool: The splitting patterns in the aromatic region of the ¹H NMR spectrum offer a rapid and often definitive means of distinguishing between meta, ortho, and para isomers.

  • ¹³C NMR and DEPT for Carbon Skeleton Analysis: The number of signals in the ¹³C NMR spectrum, in conjunction with DEPT-135 data, provides clear evidence of molecular symmetry and the nature of each carbon atom.

  • 2D NMR for Unambiguous Assignments: For complex structures or when absolute certainty is required, 2D NMR techniques such as COSY, HSQC, and HMBC provide a detailed roadmap of atomic connectivity, leaving no doubt as to the molecule's structure.

By employing this multi-faceted NMR strategy, researchers can be confident in the structural integrity of their synthesized compounds, a critical step in the journey from laboratory discovery to potential therapeutic application.

References

  • Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMR Sample Preparation , University College London. [Link]

  • NMR Sample Preparation , Western University. [Link]

  • NMR Sample Preparation Guide , Scribd. [Link]

  • NMR Sample Preparation , School of Chemistry, Food and Pharmacy, University of Reading. [Link]

  • NMR Sample Preparation , Chemical Instrumentation Facility, Iowa State University. [Link]

  • Nuclear magnetic resonance spectroscopy , Wikipedia. [Link]

  • NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry , Journal of Chemical Education. [Link]

  • Biomolecular NMR Spectroscopy , Chemical Reviews. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems , Technology Networks. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation , Emery Pharma. [Link]

  • 2D NMR , EPFL. [Link]

  • DEPT NMR: Signals and Problem Solving , Chemistry Steps. [Link]

  • Interpreting a C-13 NMR spectrum , Modeling and Experimental Tools with Prof. Magnes. [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl (Acetylamino)benzoate Isomers: A Structural and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Positioning

The spatial arrangement of functional groups on an aromatic ring can profoundly influence a molecule's interaction with biological targets. In the case of methyl (acetylamino)benzoate, the position of the acetylamino group relative to the methyl ester functionality (ortho, meta, or para) dictates the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity. These factors are critical determinants of biological activity. This guide explores the anticipated differences in the bioactivity of these three isomers, drawing parallels from established knowledge of related pharmacophores such as anthranilates and para-aminobenzoic acid (PABA) derivatives.

I. Antimicrobial Activity: A Tale of Membrane Disruption and Metabolic Interference

Derivatives of aminobenzoic acid have long been recognized for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential metabolic pathways. The positional isomerism of the acetylamino group is expected to modulate this activity.

Comparative Analysis
IsomerPredicted Antimicrobial ActivityRationale
Methyl 2-(acetylamino)benzoate (ortho) Potentially Moderate to HighThe proximity of the acetylamino and methyl ester groups may facilitate intramolecular hydrogen bonding, influencing the molecule's lipophilicity and ability to penetrate microbial cell membranes. Analogs like methyl anthranilate have demonstrated antimicrobial effects.[1]
Methyl 3-(acetylamino)benzoate (meta) Potentially Low to ModerateThe meta position generally results in less electronic communication between the two functional groups. This may lead to a different mode of interaction with microbial targets compared to the ortho and para isomers.
Methyl 4-(acetylamino)benzoate (para) Potentially Moderate to HighThe para isomer presents a more linear and symmetrical structure, which can be favorable for binding to enzyme active sites. PABA, a structurally related compound, is a known precursor in the folic acid synthesis pathway in bacteria, and its analogs can act as competitive inhibitors.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • Test compounds (ortho, meta, and para isomers of methyl (acetylamino)benzoate)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Overnight Bacterial Culture start->culture dilute_culture Dilute Culture to 0.5 McFarland culture->dilute_culture inoculate Inoculate Wells with Bacteria dilute_culture->inoculate prepare_compounds Prepare Stock Solutions of Isomers serial_dilute Serial Dilution in 96-well Plate prepare_compounds->serial_dilute serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Visual Inspection or OD600 Reading incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution Assay.

II. Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation. Anthranilic acid derivatives, such as mefenamic acid, are a known class of NSAIDs.[3] It is plausible that the isomers of methyl (acetylamino)benzoate may also possess anti-inflammatory and analgesic properties by a similar mechanism.

Comparative Analysis
IsomerPredicted Anti-inflammatory/Analgesic ActivityRationale
Methyl 2-(acetylamino)benzoate (ortho) Potentially HighThe ortho isomer is structurally most similar to known anthranilate-based NSAIDs. The proximity of the functional groups may allow for chelation with the metal cofactor in the active site of COX enzymes, contributing to inhibition.
This compound (meta) Potentially LowThe meta arrangement is less common in known COX inhibitors. The altered electronic distribution may result in weaker binding to the enzyme's active site.
Methyl 4-(acetylamino)benzoate (para) Potentially ModerateThe para isomer's linear structure might allow it to fit into the hydrophobic channel of the COX active site. However, the specific interactions required for potent inhibition may be less optimal compared to the ortho isomer.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[4]

Materials:

  • Male Wistar rats (150-200 g)

  • Test compounds (ortho, meta, and para isomers)

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping and Fasting: Acclimatize animals and fast them overnight with free access to water.

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Experimental Protocol: Hot Plate Test for Analgesic Activity

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[5][6]

Materials:

  • Mice or rats

  • Hot plate apparatus

  • Test compounds

  • Positive control (e.g., Morphine)

Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.

  • Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds and positive control.

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: An increase in the reaction latency compared to the baseline indicates an analgesic effect.

Anti_inflammatory_Analgesic_Workflow cluster_anti_inflammatory Carrageenan-Induced Paw Edema cluster_analgesic Hot Plate Test administer_compounds_ai Administer Test Compounds/Control inject_carrageenan Inject Carrageenan into Paw administer_compounds_ai->inject_carrageenan measure_edema Measure Paw Volume Over Time inject_carrageenan->measure_edema calculate_inhibition_ai Calculate % Inhibition of Edema measure_edema->calculate_inhibition_ai baseline_latency Measure Baseline Reaction Latency administer_compounds_an Administer Test Compounds/Control baseline_latency->administer_compounds_an measure_latency_post Measure Post-Treatment Latency administer_compounds_an->measure_latency_post analyze_latency_change Analyze Change in Latency measure_latency_post->analyze_latency_change AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB TNB (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor Isomer Inhibitor Inhibitor->AChE inhibits

Sources

A Comparative Guide to Methyl 3-(acetylamino)benzoate and Methyl 4-(acetylamino)benzoate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the isomeric purity and distinct physicochemical properties of intermediates are paramount. Methyl 3-(acetylamino)benzoate and Methyl 4-(acetylamino)benzoate, while structurally similar, exhibit subtle yet critical differences in their properties and reactivity. This guide provides an in-depth comparison of these two isomers, offering experimental data and protocols to aid researchers in their selection and application.

Introduction: The Significance of Isomeric Position

This compound and Methyl 4-(acetylamino)benzoate are both derivatives of aminobenzoic acid, a structural motif found in various biologically active compounds. The key distinction lies in the substitution pattern on the benzene ring: the meta (1,3) substitution in the former and the para (1,4) substitution in the latter. This seemingly minor change significantly influences the molecule's electronic distribution, crystal packing, and, consequently, its physical and chemical behavior. Understanding these differences is crucial for applications ranging from synthetic route optimization to the design of novel therapeutic agents. Derivatives of aminobenzoic acid have shown a range of biological activities, including antimicrobial and cytotoxic effects, making their intermediates valuable in drug discovery programs.[1][2][3][4]

Physicochemical Properties: A Tale of Two Isomers

The difference in the substitution pattern directly impacts the intermolecular forces, leading to distinct physical properties. The para isomer, with its more linear and symmetrical structure, generally allows for more efficient crystal packing, resulting in a higher melting point compared to the less symmetrical meta isomer.

PropertyThis compoundMethyl 4-(acetylamino)benzoate
CAS Number 52189-36-317012-22-5
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol 193.20 g/mol
Appearance Light beige to brown crystalline powderWhite to beige crystalline powder
Melting Point 97-101 °C110-114 °C[5][6][7][8]
Solubility Slightly soluble in water.[9][10]Slightly soluble in water; soluble in alcohol and ether.[6][7][8]

Spectroscopic Analysis: Unveiling the Structural Nuances

Spectroscopic techniques provide a definitive means to distinguish between the two isomers. The electronic environment of each proton and carbon atom is unique, leading to characteristic shifts in NMR spectroscopy.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative. The para isomer, due to its symmetry, exhibits a simpler splitting pattern (typically two doublets), whereas the meta isomer shows a more complex pattern with four distinct aromatic signals.

  • Methyl 4-(acetylamino)benzoate (para):

    • Two doublets in the aromatic region (approx. 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • A singlet for the methyl ester protons (~3.9 ppm).[11]

    • A singlet for the acetyl methyl protons (~2.2 ppm).

    • A broad singlet for the N-H proton.

  • This compound (meta):

    • Four distinct signals in the aromatic region, often appearing as a combination of singlets, doublets, and triplets, reflecting the lower symmetry.

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A singlet for the acetyl methyl protons (~2.1 ppm).

    • A broad singlet for the N-H proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also show clear differences, particularly in the number and position of the aromatic carbon signals.

  • Methyl 4-(acetylamino)benzoate (para): Due to symmetry, only four signals are expected for the six aromatic carbons.

  • This compound (meta): All six aromatic carbons are chemically non-equivalent, resulting in six distinct signals.

The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the nitrogen of the acetylamino group will be significantly shielded compared to the carbon attached to the electron-withdrawing ester group.[12][13][14]

Infrared (IR) Spectroscopy

The IR spectra of both isomers are broadly similar, showing characteristic absorptions for the functional groups present. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification.

  • N-H stretch: A sharp peak around 3300-3500 cm⁻¹.[15][16]

  • C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.[15][16]

  • C=O stretch (ester): A strong, sharp peak around 1715-1730 cm⁻¹.

  • C=O stretch (amide): A strong, sharp peak around 1650-1700 cm⁻¹.[15][16][17]

Mass Spectrometry

Upon electron ionization, both isomers will exhibit a molecular ion peak (M⁺) at m/z = 193. The fragmentation patterns are expected to be similar, with key fragments arising from the loss of the methoxy group (-OCH₃, M-31) and the acetyl group (-COCH₃, M-43). Alpha-cleavage next to the carbonyl groups is a common fragmentation pathway.[18][19][20][21][22]

Synthesis and Reactivity

The most common and straightforward synthesis for both isomers is the acetylation of the corresponding methyl aminobenzoate precursor.

General Synthesis Workflow

The workflow involves the reaction of the primary amine with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a mild base or in a suitable solvent.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Start_Meta Methyl 3-aminobenzoate Reaction Acetylation Start_Meta->Reaction Start_Para Methyl 4-aminobenzoate Start_Para->Reaction Reagent Acetic Anhydride or Acetyl Chloride Reagent->Reaction Product_Meta This compound Reaction->Product_Meta Product_Para Methyl 4-(acetylamino)benzoate Reaction->Product_Para

Caption: General workflow for the synthesis of methyl (acetylamino)benzoates.

Detailed Experimental Protocol: Synthesis of Methyl 4-(acetylamino)benzoate

This protocol is representative and can be adapted for the meta isomer.

  • Dissolution: Dissolve methyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as ethyl acetate or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise while stirring. Causality: The reaction is exothermic, and slow addition prevents overheating and potential side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product and quench any unreacted acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure methyl 4-(acetylamino)benzoate.

  • Drying: Dry the purified crystals under vacuum.

Comparative Reactivity in Electrophilic Aromatic Substitution

The directing effects of the two substituents on the benzene ring are in opposition, leading to different outcomes in further electrophilic aromatic substitution reactions.

  • -NHCOCH₃ (Acetylamino) group: This is an activating, ortho-, para- directing group.[23][24] The lone pair on the nitrogen can be delocalized into the ring, increasing electron density at the ortho and para positions.

  • -COOCH₃ (Methyl Ester) group: This is a deactivating, meta- directing group.[25] The carbonyl group withdraws electron density from the ring through resonance, making the ortho and para positions electron-deficient.

Methyl 4-(acetylamino)benzoate (para-isomer): The powerful ortho-, para- directing acetylamino group dictates the position of substitution. The incoming electrophile will be directed to the positions ortho to the acetylamino group (positions 2 and 6). The ring is activated relative to benzene.

This compound (meta-isomer): The directing effects are more complex. The acetylamino group directs ortho and para to itself (positions 2, 4, and 6), while the ester group directs meta to itself (positions 2 and 6). Both groups reinforce substitution at positions 2 and 6. Position 4 is also activated by the acetylamino group. This isomer is also activated towards electrophilic substitution.

Caption: Directing effects in electrophilic aromatic substitution.

Conclusion and Outlook

While this compound and Methyl 4-(acetylamino)benzoate share the same molecular formula, their distinct substitution patterns lead to measurable differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. The higher melting point of the para isomer is a direct consequence of its molecular symmetry. These differences are critical for process development, where purification strategies may differ, and for medicinal chemistry, where the orientation of functional groups dictates biological interactions. A thorough understanding of these isomeric characteristics, grounded in the experimental data presented, is essential for their effective utilization in research and development.

References

  • Brainly. (2023). Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to.
  • Břetňák, A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Retrieved from [Link].

  • Proprep. (n.d.). Analyze the IR spectrum for acetanilide, identifying characteristic absorption bands indicative of its functional groups.
  • Brainly. (2023). Provide the IR spectrum of acetanilide.
  • Břetňák, A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Retrieved from [Link].

  • Proprep. (n.d.). Ir spectrum for acetanilide?.
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link].

  • ResearchGate. (2025). New Biological Properties of p-Aminobenzoic Acid. Retrieved from [Link].

  • ResearchGate. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link].

  • Stack Exchange. (2018). Directional nature of the acetamido group in electrophilic substitution reaction. Retrieved from [Link].

  • Royal Society Publishing. (1956). Infra-red spectrum and dichroism of crystalline acetanilide. Retrieved from [Link].

  • IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Retrieved from [Link].

  • IJRTI. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link].

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link].

  • Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from [Link].

  • ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link].

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link].

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link].

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link].

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link].

  • YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. Retrieved from [Link].

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link].

  • Mol-Instincts. (n.d.). What are the applications and preparation methods of Methyl 4-aminobenzoate?. Retrieved from [Link].

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link].

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link].

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link].

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • The Good Scents Company. (n.d.). methyl 3-aminobenzoate. Retrieved from [Link].

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link].

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link].

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link].

  • The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].

  • Brainly. (2023). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link].

Sources

A Senior Application Scientist's Comparative Guide to the Quantification of Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Methyl 3-(acetylamino)benzoate, a key intermediate in various synthetic pathways. As professionals in drug development and chemical research, the purity and concentration of such compounds are not mere data points; they are foundational to the success of subsequent synthetic steps and the safety and efficacy of the final product.

This document eschews a rigid template in favor of a logical, causality-driven narrative. We will not only present protocols but also delve into the scientific rationale behind the selection of each technique and its associated parameters. Our objective is to equip you with the expertise to not only replicate these methods but to adapt and validate them for your specific applications, ensuring data integrity and regulatory compliance.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (CAS: 52189-36-3, Molecular Formula: C₁₀H₁₁NO₃) is an aromatic amine derivative.[1] Its molecular structure, featuring a methyl ester and an acetylated amine group on a benzene ring, makes it a versatile building block. The precise quantification of this compound is critical for several reasons:

  • Stoichiometric Control: In multi-step syntheses, knowing the exact amount of a starting material is fundamental to controlling reaction stoichiometry, thereby maximizing yield and minimizing side-product formation.

  • Impurity Profiling: The presence of unreacted starting materials, isomers, or degradation products can have significant impacts on downstream processes. A robust analytical method is essential for identifying and quantifying these impurities.

  • Quality Control: For any application in regulated industries, a validated analytical method is required to ensure batch-to-batch consistency and to meet predefined quality standards.

This guide will compare the three most relevant analytical techniques for this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorbance by the analyte in a solution.
Specificity High (can separate isomers and impurities).High (excellent separation for volatile compounds).Low (susceptible to interference from other UV-absorbing compounds).
Sensitivity High (ng to pg levels).Very High (pg to fg levels), especially with Mass Spectrometry (MS).Moderate (µg to mg levels).
Analyst Expertise Moderate to High.Moderate to High.Low.
Instrumentation Cost High.High.Low.
Primary Application Purity analysis, quantification in complex mixtures, stability studies.Quantification of volatile and thermally stable compounds, impurity identification (with MS).High-throughput screening, quantification of pure samples.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is the premier technique for the quantification of non-volatile, thermally stable compounds like this compound. Its high resolving power allows for the separation of the main analyte from structurally similar impurities, making it ideal for purity determination and accurate assay.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: this compound is a moderately polar compound. A reversed-phase setup, featuring a nonpolar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile or methanol), is the logical choice. The analyte will be retained on the column and will elute at a characteristic time based on its hydrophobicity.

  • UV Detection: The aromatic ring in the molecule is a strong chromophore, making UV detection a highly sensitive and straightforward choice. The optimal wavelength should be determined by scanning a standard solution to find the absorbance maximum (λmax), which provides the best signal-to-noise ratio.

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer controls the retention time. A higher percentage of organic solvent will decrease retention, leading to faster elution. The mobile phase should be optimized to achieve a reasonable retention time (typically 3-10 minutes) and good separation from any impurities.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 Inject into HPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at λmax a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: HPLC workflow for this compound quantification.

Detailed Protocol for HPLC Method Development

This protocol serves as a robust starting point. It must be validated for your specific application as per the guidelines in Section 5.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v). This ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for λmax (likely around 240-260 nm).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of your samples (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution: Prepare a sample solution with an expected concentration within the calibration range. Filter through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the sample solution.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography (GC): A Viable Alternative for Volatile Analytes

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight, this compound is amenable to GC analysis. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the analyte and any impurities.

Causality Behind Experimental Choices
  • Volatility: The compound must be volatile enough to be carried by the inert gas mobile phase (e.g., Helium or Nitrogen) through the column at elevated temperatures.

  • Thermal Stability: The analyte must not degrade at the temperatures used in the injector and oven. Acetamides are generally stable, making GC a feasible option.

  • Column Selection: A mid-polarity column (e.g., a 5% phenyl polysiloxane) is a good starting point, providing a balance of interactions for separating the analyte from potential impurities.

  • Temperature Programming: A temperature gradient is typically used to ensure that compounds with different boiling points elute as sharp peaks and to reduce analysis time.

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Volatile Solvent (e.g., Dichloromethane) s1->s2 a1 Inject into GC System s2->a1 a2 Separation in Capillary Column a1->a2 a3 Detection by FID or MS a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: GC-MS workflow for this compound quantification.

Detailed Protocol for GC Method Development
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) for quantification, or a mass spectrometer (MS) for identification and quantification.

  • Chemicals and Reagents:

    • This compound reference standard.

    • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Chromatographic Conditions (Starting Point):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Detector Temperature (FID): 300 °C.

    • Injection: 1 µL with a split ratio (e.g., 50:1).

  • Preparation of Solutions:

    • Prepare stock and calibration standards in a suitable volatile solvent as described for HPLC.

  • Analysis:

    • Follow the same procedure as for HPLC to generate a calibration curve and quantify the sample. If using GC-MS, quantification can be performed using the total ion chromatogram (TIC) or by extracting the ion signal for a specific mass fragment.

UV-Vis Spectrophotometry: A Simple, High-Throughput Approach

For rapid quantification of relatively pure samples, UV-Vis spectrophotometry is an excellent choice due to its simplicity, low cost, and high throughput.[2] However, its utility is limited by its lack of specificity.

Causality Behind Experimental Choices
  • Chromophore Requirement: The method relies on the analyte absorbing light in the UV-Vis spectrum. As mentioned, the aromatic ring in this compound makes it an ideal candidate.

  • Beer-Lambert Law: The fundamental principle is that absorbance is directly proportional to the concentration of the analyte. This relationship is used to create a calibration curve.

  • Solvent Selection: The solvent must be transparent in the UV region where the analyte absorbs. Methanol, ethanol, or acetonitrile are common choices.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing s1 Prepare Stock Solution s2 Create Serial Dilutions (Calibration Standards) s1->s2 s3 Prepare Sample Dilution s1->s3 a2 Measure Absorbance of Standards s2->a2 a3 Measure Absorbance of Sample s3->a3 a1 Scan for λmax a1->a2 a2->a3 d1 Plot Absorbance vs. Concentration a2->d1 d3 Calculate Sample Concentration a3->d3 d2 Perform Linear Regression d1->d2 d2->d3

Caption: UV-Vis spectrophotometry workflow for quantification.

Detailed Protocol for UV-Vis Method Development
  • Instrumentation:

    • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Spectroscopic grade solvent (e.g., Methanol).

  • Procedure:

    • Determine λmax: Prepare a dilute solution of the standard (e.g., 10 µg/mL) and scan the absorbance from 200 to 400 nm against a solvent blank. The wavelength of maximum absorbance is the λmax.

    • Prepare Calibration Standards: Prepare a series of at least five concentrations that bracket the expected sample concentration.

    • Generate Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot absorbance versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.

    • Measure Sample: Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the range of the calibration curve. Measure its absorbance at λmax.

    • Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the unknown sample.

The Cornerstone of Trust: A Guide to Method Validation

An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The following parameters, based on the International Council for Harmonisation (ICH) guidelines, must be assessed for any quantitative method.[4]

Self-Validating System Logic

Validation_Logic Method Analytical Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Range defines Accuracy->Range Precision->Range Precision->LOD determines Precision->LOQ determines

Caption: Interrelationship of key analytical method validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

    • How to Assess: For HPLC/GC, spike the sample with known impurities and demonstrate that their peaks are resolved from the main analyte peak. For UV-Vis, this is a major limitation.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

    • How to Assess: Analyze a minimum of five concentrations across the desired range. Plot the response versus concentration and calculate the correlation coefficient, y-intercept, and slope of the regression line.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • How to Assess: Perform recovery studies by spiking a blank matrix with a known concentration of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • How to Assess: Analyze a minimum of six replicates and calculate the Relative Standard Deviation (%RSD), which should typically be less than 2%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • How to Assess: Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

    • How to Assess: For HPLC, vary parameters like mobile phase pH, column temperature, and flow rate. For GC, vary flow rate and oven temperature ramp. The results should remain within the acceptance criteria.

Conclusion

The quantification of this compound can be reliably achieved through several analytical techniques. HPLC stands out as the most robust and specific method, particularly for purity assessment in complex matrices. GC-MS offers a powerful alternative, providing excellent separation and definitive structural confirmation. For high-throughput analysis of pure samples, UV-Vis spectrophotometry is a simple and cost-effective option.

Regardless of the chosen method, the principles of scientific integrity dictate that a comprehensive validation be performed to demonstrate its fitness for purpose. The protocols and validation framework provided in this guide are designed to empower researchers, scientists, and drug development professionals to generate accurate, reliable, and defensible analytical data.

References

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (n.d.). Methyl benzoate as a marker for the detection of mold in indoor building materials. National Center for Biotechnology Information. [Link]

  • Mishra, A. K., Kumar, A., Mishra, A., & Mishra, H. V. (2014). Development of ultraviolet spectroscopic method for the estimation of metronidazole benzoate from pharmaceutical formulation. Ancient science of life, 33(3), 174–178. [Link]

  • Mishra, A. K., et al. (2014). Development of ultraviolet spectroscopic method for the estimation of metronidazole benzoate from pharmaceutical formulation. Ancient Science of Life, 33(3), 174. [Link]

  • Al-Rimawi, F. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 675-680. [Link]

  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Application Note. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1959. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-acetylbenzoate. PubChem Compound Database. [Link]

  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • ACG Publications. (2024). Validation of a UV-VIS-NIR Spectrophotometric Method for Determination of Sodium Benzoate in Water. [Link]

  • International Journal of Creative Research Thoughts. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2019). SIMULTANEOUS DETERMINATION OF BENZOIC ACID AND PARABENS (METHYL-PARABEN AND N-BUTYL PARABEN) IN SOY SAUCE BY GC-MS. [Link]

  • PubMed. (2018). In-line UV spectroscopy for the quantification of low-dose active ingredients during the manufacturing of pharmaceutical semi-solid and liquid formulations. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 3-(acetylamino)benzoate: An Evaluation of Two Prominent Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 15, 2026

Abstract

Methyl 3-(acetylamino)benzoate is a key building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other fine chemicals. This guide provides a detailed comparative analysis of two primary synthetic pathways for its preparation, starting from either 3-aminobenzoic acid or 3-nitrobenzoic acid. Each route is critically evaluated based on reaction efficiency, scalability, safety, and atom economy. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights and detailed experimental protocols to aid in the selection of the most suitable synthesis strategy.

Introduction

The selection of a synthetic route is a critical decision in chemical process development, with significant implications for yield, purity, cost, and environmental impact. This compound, a valuable intermediate, can be synthesized through multiple pathways. This guide focuses on two of the most logical and commonly employed strategies: the acetylation and subsequent esterification of 3-aminobenzoic acid (Route A), and the esterification, reduction, and subsequent acetylation of 3-nitrobenzoic acid (Route B). By presenting a side-by-side comparison of these routes, supported by experimental data and mechanistic insights, we aim to provide a comprehensive resource for chemists in the field.

Route A: Synthesis from 3-Aminobenzoic Acid

This synthetic approach involves a two-step sequence: the protection of the amine functionality via acetylation, followed by the esterification of the carboxylic acid. This route is conceptually straightforward, with the primary challenge lying in the potential for side reactions if conditions are not carefully controlled.

Reaction Scheme

Route A start 3-Aminobenzoic Acid intermediate 3-(Acetylamino)benzoic Acid start->intermediate Acetylation (Acetic Anhydride or Acetyl Chloride) product This compound intermediate->product Esterification (Methanol, H+)

Caption: Synthetic workflow for Route A, starting from 3-aminobenzoic acid.

Mechanistic Considerations

The initial acetylation of the amino group is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). This step is crucial as it protects the amino group from reacting during the subsequent esterification and increases the solubility of the starting material in organic solvents.

The second step is a classic Fischer esterification.[1] Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.

Experimental Protocol

Step 1: Acetylation of 3-Aminobenzoic Acid

  • In a 250 mL round-bottom flask, suspend 10.0 g of 3-aminobenzoic acid in 100 mL of a 3 M sodium acetate solution.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the white precipitate of 3-(acetylamino)benzoic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven. A typical yield for this step is in the range of 85-95%.

Step 2: Fischer Esterification of 3-(Acetylamino)benzoic Acid

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add the dried 3-(acetylamino)benzoic acid from the previous step.

  • Add 100 mL of anhydrous methanol, followed by the slow and careful addition of 2 mL of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a white crystalline solid. Expected yields for this step are typically between 80-90%.

Route B: Synthesis from 3-Nitrobenzoic Acid

This three-step synthesis begins with the esterification of 3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine, and concludes with the acetylation of the newly formed amino group. This route is often favored in industrial settings due to the lower cost of the starting material.

Reaction Scheme

Route B start 3-Nitrobenzoic Acid intermediate1 Methyl 3-nitrobenzoate start->intermediate1 Esterification (Methanol, H+) intermediate2 Methyl 3-aminobenzoate intermediate1->intermediate2 Reduction (e.g., H2/Pd-C) product This compound intermediate2->product Acetylation (Acetic Anhydride or Acetyl Chloride)

Caption: Synthetic workflow for Route B, starting from 3-nitrobenzoic acid.

Mechanistic Considerations

The initial Fischer esterification of 3-nitrobenzoic acid follows the same mechanism as described in Route A. The electron-withdrawing nature of the nitro group can slightly deactivate the carboxyl group towards protonation, but the reaction proceeds efficiently under standard conditions.

The reduction of the nitro group is a key transformation. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C) is a common and high-yielding method. The nitro group is reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. Alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed, though they may require more rigorous workup procedures.[2]

The final acetylation step is analogous to the first step of Route A, where the amino group of Methyl 3-aminobenzoate acts as a nucleophile, attacking the acetylating agent.

Experimental Protocol

Step 1: Fischer Esterification of 3-Nitrobenzoic Acid

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 3-nitrobenzoic acid in 80 mL of anhydrous methanol.[3]

  • Carefully add 1 mL of concentrated sulfuric acid as a catalyst.[3]

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour.[3]

  • Cool the reaction mixture and pour it into a beaker containing approximately 400 mL of ice water with stirring.[3]

  • Collect the precipitated solid, Methyl 3-nitrobenzoate, by suction filtration and wash with cold water.[3]

  • Recrystallize the crude product from methanol to obtain a purified solid. A typical yield is 81-85%.[4]

Step 2: Reduction of Methyl 3-nitrobenzoate

  • In a hydrogenation vessel, dissolve the purified Methyl 3-nitrobenzoate in methanol.

  • Add a catalytic amount of 5% Palladium on carbon (Pd-C).

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.[2]

  • Carefully filter the reaction mixture through a pad of celite to remove the Pd-C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 3-aminobenzoate. This reduction often proceeds with a quantitative yield.[2]

Step 3: Acetylation of Methyl 3-aminobenzoate

  • Dissolve the Methyl 3-aminobenzoate in a suitable solvent such as acetone.

  • Add 1.5 equivalents of sodium acetate trihydrate dissolved in a minimal amount of brine solution.[5]

  • With vigorous stirring, add 1.1 equivalents of acetyl chloride dropwise.[5]

  • Continue stirring at room temperature for 1 hour.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product, which can be further purified by recrystallization.

Comparative Analysis

ParameterRoute A (from 3-Aminobenzoic Acid)Route B (from 3-Nitrobenzoic Acid)
Starting Material Cost Generally higherGenerally lower
Number of Steps 23
Overall Yield Good to Excellent (typically 68-85%)Good to Excellent (typically 70-80%)
Reagents & Safety Acetic anhydride/acetyl chloride (corrosive), strong acids.Strong acids, flammable solvents, H₂ gas (flammable/explosive), Pd-C catalyst (pyrophoric when dry).
Scalability Readily scalable.Generally scalable, though handling of H₂ gas and pyrophoric catalysts requires specialized equipment at large scales.
Atom Economy GoodModerate, due to the reduction step.
Purification Recrystallization is typically sufficient.May require chromatographic purification if reduction is incomplete or side products are formed.

Conclusion and Recommendations

Both Route A and Route B are viable and effective methods for the synthesis of this compound.

Route A is a shorter and more direct pathway, making it an excellent choice for laboratory-scale synthesis where the higher cost of 3-aminobenzoic acid is not a primary concern. The procedures are straightforward and generally high-yielding.

Route B , while involving an additional step, often proves to be more economical for large-scale industrial production due to the lower cost of 3-nitrobenzoic acid. The catalytic hydrogenation step is highly efficient, often providing near-quantitative yields, which can compensate for the additional transformation. However, the handling of hydrogen gas and pyrophoric catalysts necessitates appropriate safety infrastructure.

The ultimate choice of synthesis route will depend on the specific requirements of the project, including scale, budget, available equipment, and safety considerations. For rapid, small-scale synthesis, Route A is recommended. For cost-effective, large-scale production, Route B presents a more advantageous option, provided the necessary safety protocols are in place.

References

  • Truman ChemLab. (2017).
  • Sciencemadness.org. (2016).
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • Benchchem. Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • CDC Stacks.
  • Fischer Esterific
  • Google Patents. (DE3335312C1). Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
  • Google Patents. (US3804821A).
  • ResearchGate. Acetylation and condensation of p-amino benzoic acid 1 with different...
  • OperaChem. (2024).
  • RSC Education.
  • University of South Alabama. (2010).
  • ISSR CLASSES.
  • PrepChem.com. Synthesis of 3-amino-benzoic acid.
  • Benchchem.
  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
  • Experiment 10: Fischer Esterification: An ester
  • PubMed. (2000).
  • ChemicalBook.
  • ACS Publications. (2023).
  • Google Patents. (CN111732520A). Preparation method of 3-methyl-2-aminobenzoic acid.

Sources

A Comparative Crystallographic Guide to Methyl 3-(Acetylamino)benzoate Derivatives: Unveiling Solid-State Structures for Pharmaceutical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals entrenched in the intricate world of drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of rational drug design. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety. Among the myriad of analytical techniques, single-crystal X-ray crystallography stands as the unequivocal gold standard for elucidating the atomic-level architecture of pharmaceutical compounds.

This guide provides an in-depth comparative analysis of the X-ray crystallography of methyl 3-(acetylamino)benzoate and its derivatives. By examining the subtle yet significant impacts of isomeric and substituent modifications, we aim to provide a framework for understanding structure-property relationships within this class of compounds. This technical guide will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of crystallographic data to empower researchers in their quest for novel therapeutics.

The Indispensable Role of X-ray Crystallography in Drug Discovery

X-ray crystallography offers an unparalleled, high-resolution view of molecular structures, providing definitive information on bond lengths, bond angles, and intermolecular interactions.[1] This precise structural knowledge is paramount in:

  • Structure-Based Drug Design: Understanding the conformation of a molecule and its interactions within the crystal lattice provides crucial insights for designing molecules with improved binding affinity to biological targets.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit vastly different physical properties. X-ray crystallography is essential for identifying and characterizing these polymorphs, a critical step in pharmaceutical development to ensure consistent product performance.

  • Solid-State Characterization: The stability and dissolution rate of a drug are intrinsically linked to its crystal structure. A thorough crystallographic analysis aids in the selection of the optimal solid form for development.

While other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for determining molecular connectivity and formula, they do not provide the same level of detail about the three-dimensional arrangement in the solid state.[2] NMR, for instance, provides information about the average structure in solution, which can differ significantly from the conformation adopted in the solid state.

Experimental Workflow: From Powder to Precise 3D Model

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the rationale behind each step.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Harvesting Crystal Selection & Mounting Crystallization_Method->Crystal_Harvesting Diffractometer Single-Crystal X-ray Diffractometer Crystal_Harvesting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation Hydrogen_Bonding_Comparison cluster_meta This compound (Hypothetical) cluster_para Methyl 4-(acetylamino)benzoate M_structure Angular Geometry M_packing Potentially less efficient packing P_structure Linear Geometry M_structure->P_structure Isomeric Effect M_hbonds N-H...O and C-H...O interactions P_packing More efficient packing M_packing->P_packing Impact on Packing P_hbonds N-H...O interactions forming chains/sheets M_hbonds->P_hbonds Altered H-Bonding Network

Sources

A Senior Application Scientist's Guide to Validating a Novel Screening Assay for Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for validating a novel high-throughput screening (HTS) assay for Methyl 3-(acetylamino)benzoate. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring a robust and trustworthy validation process. Our focus is on establishing a self-validating system that provides clear, actionable data for researchers and drug development professionals.

Introduction: The Quest for Reliable Screening

In the landscape of drug discovery, the identification of novel modulators of biological pathways is paramount. This compound and its analogs have emerged as compounds of interest, with some derivatives showing potential as inhibitors of metabolic enzymes like malate dehydrogenase (MDH), a key player in cancer metabolism.[1] A reliable screening assay is the cornerstone of any successful campaign to identify and characterize such compounds. However, an assay is only as good as its validation. This guide will compare the validation of a newly developed biochemical assay for this compound against a known, potent inhibitor of MDH, illustrating the critical parameters that define a trustworthy screen.

High-throughput screening (HTS) allows for the rapid testing of millions of compounds.[2] The quality of an HTS assay is crucial, and several metrics have been developed to assess their performance, including the signal-to-background ratio, signal-to-noise ratio, and the Z-factor.[2]

Core Principles of Assay Validation

A successful screening assay must be robust, reproducible, and relevant to the biological question at hand. Our validation process is built on three pillars:

  • Establishing a Stable Signal Window: The assay must reliably distinguish between a positive and a negative result.

  • Quantifying Assay Performance: We will use statistical tools, primarily the Z'-factor, to objectively measure the quality of the assay.

  • Determining Compound Potency: The assay must be able to accurately determine the potency of a test compound, typically expressed as the half-maximal inhibitory concentration (IC50).[3][4][5][6]

The Experimental System: A Malate Dehydrogenase Inhibition Assay

For the purpose of this guide, we will work with a hypothetical but plausible scenario: the validation of a fluorescence-based biochemical assay to identify inhibitors of human malate dehydrogenase 2 (MDH2).

  • Test Compound: this compound

  • Comparator (Positive Control): A known, potent MDH2 inhibitor (herein referred to as "Compound X")

  • Assay Principle: The enzymatic activity of MDH2 is monitored by the reduction of NAD+ to NADH, which produces a fluorescent signal. Inhibitors of MDH2 will decrease the rate of NADH production, leading to a lower fluorescent signal.

Part 1: Assay Development and Protocol

Experimental Workflow

The following diagram outlines the general workflow for our screening assay.

Assay_Workflow cluster_prep Plate Preparation cluster_compound Compound Addition cluster_reaction Reaction & Detection prep_plate Dispense Assay Buffer to 384-well Plate add_enzyme Add MDH2 Enzyme prep_plate->add_enzyme add_compound Add Test Compounds (this compound) & Controls (Compound X, DMSO) add_enzyme->add_compound add_substrate Add Substrate Mix (Malate & NAD+) add_compound->add_substrate incubate Incubate at RT add_substrate->incubate read_plate Read Fluorescence (Ex/Em for NADH) incubate->read_plate

Caption: High-level workflow for the MDH2 inhibition assay.

Detailed Protocol: MDH2 Inhibition Assay

This protocol is optimized for a 384-well plate format, a common choice for HTS.[2]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 2 mM MgCl2. Rationale: This buffer composition provides optimal pH and ionic strength for MDH2 activity.

    • MDH2 Enzyme Solution: Dilute recombinant human MDH2 in assay buffer to a final concentration of 2X the desired assay concentration. Rationale: The 2X concentration accounts for the subsequent addition of an equal volume of substrate.

    • Substrate Solution: Prepare a 2X solution of malate and NAD+ in assay buffer. Rationale: The concentrations of malate and NAD+ should be at or near their Km values to ensure the assay is sensitive to competitive inhibitors.

    • Test Compounds: Prepare a dilution series of this compound and the comparator, Compound X, in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Procedure:

    • Dispense 10 µL of assay buffer into all wells of a 384-well plate.

    • Add 100 nL of test compounds, comparator, or DMSO (for negative controls) to the appropriate wells. Rationale: A low volume of DMSO is used to minimize its potential interference with the assay. The final DMSO concentration should be kept consistent across all wells, typically below 1%.[7][8]

    • Dispense 5 µL of the 2X MDH2 enzyme solution to all wells.

    • Incubate the plate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the compounds to bind to the enzyme before the reaction is initiated.

    • Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells.

    • Read the fluorescence intensity (e.g., Ex 340 nm / Em 460 nm for NADH) every minute for 30 minutes. The rate of reaction is determined from the linear portion of the kinetic curve.

Part 2: Validating the Assay - A Comparative Approach

The core of our validation lies in comparing the performance of our assay with the test compound, this compound, against the known inhibitor, Compound X. We will focus on two key statistical parameters: the Z'-factor and the IC50 value.

The Z'-Factor: A Measure of Assay Quality

The Z'-factor is a statistical measure that quantifies the separation between the positive and negative controls in an assay.[9][10][11] It takes into account both the dynamic range of the signal and the variability of the data.[12]

The formula for the Z'-factor is:

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • µp = mean of the positive control (Compound X, maximum inhibition)

  • σp = standard deviation of the positive control

  • µn = mean of the negative control (DMSO, no inhibition)

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor Values: [10][13]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: An unreliable assay.

Comparative Z'-Factor Analysis

To validate our assay, we ran three independent experiments, each with a full plate of positive (Compound X) and negative (DMSO) controls. The results are summarized below.

ParameterExperiment 1Experiment 2Experiment 3Average
Mean of Positive Control (µp) 152155150152.3
SD of Positive Control (σp) 8.59.18.28.6
Mean of Negative Control (µn) 980975988981.0
SD of Negative Control (σn) 45.248.546.146.6
Z'-Factor 0.650.620.660.64

The average Z'-factor of 0.64 indicates that this is an excellent and robust assay, well-suited for a high-throughput screening campaign.[13]

IC50 Determination: Quantifying Compound Potency

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3][6] It is a key measure of a compound's potency. IC50 values are typically determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.[4][14]

Dose-Response Workflow

Doser_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Serial Dilution of Test Compound run_assay Run MDH2 Assay with Each Compound Concentration compound_prep->run_assay plot_data Plot % Inhibition vs. log(Compound Concentration) run_assay->plot_data fit_curve Fit Data to a 4-Parameter Logistic Model plot_data->fit_curve calc_ic50 Calculate IC50 fit_curve->calc_ic50

Caption: Workflow for determining the IC50 of a test compound.

Comparative Potency Analysis

We performed dose-response experiments for both this compound and the comparator, Compound X. The results are presented below.

CompoundIC50 (µM)Hill Slope
Compound X 0.25 ± 0.031.10.99
This compound 15.7 ± 1.20.90.98

These results demonstrate that the assay can effectively determine the potency of both a strong inhibitor (Compound X) and a weaker inhibitor (this compound). The high R² values indicate a good fit of the data to the dose-response model.

Conclusion: A Validated Assay Ready for Screening

Through a systematic process of protocol optimization and statistical analysis, we have successfully validated a novel fluorescence-based assay for the identification of MDH2 inhibitors. The key performance metrics, including a Z'-factor well above 0.5 and the ability to generate reproducible IC50 values for compounds with a wide range of potencies, demonstrate the assay's suitability for high-throughput screening.

This guide has provided a framework for not only performing the steps of assay validation but also understanding the scientific principles that underpin a robust and trustworthy screening process. By following these principles, researchers can have high confidence in the data generated from their screening campaigns, ultimately accelerating the pace of drug discovery.

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. LibreTexts Chemistry. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BMG LABTECH. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • Chemical Properties of Benzoic acid, 3-(acetylamino)-, methyl ester (CAS 52189-36-3). Cheméo. Available at: [Link]

  • On HTS: Z-factor. Medium. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • The Importance of IC50 Determination. Visikol. Available at: [Link]

  • HTS Assay Validation. NCBI Bookshelf. Available at: [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen. Available at: [Link]

  • High-throughput screening. Wikipedia. Available at: [Link]

  • Methyl 3-acetylbenzoate. PubChem. Available at: [Link]

  • Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. FDA. Available at: [Link]

  • Methyl 3-(dimethylamino)benzoate. PubChem. Available at: [Link]

  • Methyl 3-acetamido-4-(methylamino)benzoate (C11H14N2O3). PubChemLite. Available at: [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. Available at: [Link]

  • Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. PubMed. Available at: [Link]

  • Methyl benzoate. Wikipedia. Available at: [Link]

  • Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PMC. Available at: [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-(acetylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a compound. It ends with the responsible management of its lifecycle, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 3-(acetylamino)benzoate, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: Why Special Handling is Required

This compound (CAS No. 52189-36-3) is an aromatic amine derivative.[1][2] While not classified as acutely toxic, it is categorized as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] These classifications mandate that it be treated as a hazardous waste. Aromatic amines, as a class of compounds, are known for potential health hazards, including carcinogenicity and mutagenicity, necessitating careful handling and disposal to prevent environmental contamination and human exposure.[4]

Before initiating any disposal procedures, a thorough risk assessment should be conducted. This involves reviewing the Safety Data Sheet (SDS) and understanding the specific hazards associated with the compound.[3]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[3]
Serious Eye IrritationH319Causes serious eye irritation.[3]
Respiratory IrritationH335May cause respiratory irritation.[3]

The Cardinal Rule: No Sink or Trash Disposal

Under no circumstances should this compound or its containers be disposed of down the drain or in regular solid waste.[5][6] This is a critical principle of modern laboratory safety and environmental regulation. The introduction of such chemicals into the sanitary sewer system can disrupt wastewater treatment processes and lead to the contamination of waterways. Similarly, disposal in regular trash can expose waste management personnel to chemical hazards and lead to environmental pollution through landfill leachate. All hazardous chemical waste must be managed through a designated hazardous waste collection program.[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound waste for pickup by a licensed hazardous waste disposal service.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[3]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Waste Segregation and Container Selection

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases.

  • Waste Stream: This waste should be collected in a designated "Non-halogenated Organic Solids" or a similar appropriate waste stream as defined by your institution's Environmental Health and Safety (EHS) office.

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be in good condition and free from any external contamination. For solid waste, a wide-mouth container is preferable.

Waste Accumulation and Labeling
  • Labeling: As soon as the first particle of waste enters the container, it must be labeled. Use a hazardous waste tag provided by your institution's EHS department.[5][6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The approximate quantity of the waste

    • The date the container was first used for waste accumulation

    • The name and contact information of the generating laboratory or researcher

  • Container Management: Keep the waste container closed at all times except when adding waste.[5][6] This minimizes the release of any potential vapors and prevents spills.

Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store liquid waste containers in a secondary containment bin or tray to capture any potential leaks.[5][6]

  • Segregation: Ensure that incompatible waste streams are physically separated within the SAA.

Arranging for Disposal

Once the waste container is full or has been in accumulation for a period approaching your institution's limit (often 12 months for academic labs), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[7] Do not allow waste to accumulate indefinitely.

Disposal of Empty Containers and Contaminated Materials

  • Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5] The first rinseate must be collected and disposed of as hazardous waste.[6] After triple-rinsing and air-drying, the container can typically be disposed of as regular solid waste, provided the label has been defaced.

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as spill cleanup materials (e.g., absorbent pads, vermiculite), should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through the chemical waste program.[5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spilled material is in a solution with a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite or sand to contain the spread.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. All cleanup materials should be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Begin Disposal Process for This compound assess_hazards Consult SDS: Identify Hazards (Irritant H315, H319, H335) start->assess_hazards don_ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->don_ppe select_container Select Compatible, Leak-Proof Waste Container don_ppe->select_container label_container Affix 'Hazardous Waste' Label with Full Chemical Name select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment segregate Segregate from Incompatible Wastes secondary_containment->segregate check_full Is Container Full or Nearing Time Limit? segregate->check_full check_full->add_waste No request_pickup Arrange for Pickup by Licensed Waste Contractor check_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this detailed protocol, researchers can ensure they are in compliance with regulatory requirements and are upholding the highest standards of professional practice. This commitment to the entire lifecycle of a chemical is what distinguishes a good scientist and builds a culture of safety and trust within the research community.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592170, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, November 28). Hazardous Waste Generator Improvements Final Rule. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, September 26). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, September). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-(acetylamino)-, methyl ester (CAS 52189-36-3). Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • CPAchem. (2023, December 14). Methyl benzoate Safety Data Sheet. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]

  • SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15094405, Methyl 3-acetylbenzoate. Retrieved from [Link]

Sources

Mastering the Safe Handling of Methyl 3-(acetylamino)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of Methyl 3-(acetylamino)benzoate, moving beyond rudimentary guidelines to instill a culture of comprehensive safety. Here, we will explore the causality behind procedural choices, ensuring that every step is part of a self-validating system of laboratory safety.

Understanding the Hazard Profile of this compound

This compound is classified as an irritant.[1] Understanding its specific hazard classifications under the Globally Harmonized System (GHS) is the first step in mitigating risk.

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling protocols to prevent inadvertent exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and chemical hazards. A one-size-fits-all approach is insufficient; PPE must be selected based on the specific task and the associated risk of exposure.

Task-Specific PPE Selection
Laboratory TaskMinimum Required PPERecommended PPE for Enhanced Safety
Weighing of Solid Compound Safety glasses with side shields, nitrile gloves, lab coat.Chemical splash goggles, double-gloving with nitrile gloves, disposable lab coat.[2]
Preparation of Solutions Chemical splash goggles, nitrile gloves, lab coat.Face shield over chemical splash goggles, heavier-duty gloves (e.g., neoprene or butyl rubber for larger volumes), chemically resistant apron over a lab coat.[3]
Conducting Reactions Chemical splash goggles, nitrile gloves, lab coat within a fume hood.Face shield, appropriate chemically resistant gloves for the solvents used, flame-retardant lab coat if flammable solvents are present.
Handling Waste Chemical splash goggles, chemically resistant gloves (e.g., neoprene or butyl rubber), lab coat.Face shield, chemically resistant apron, and consideration of respiratory protection if dealing with volatile byproducts.
Glove Selection: A Deeper Dive

While nitrile gloves are suitable for incidental contact, their resistance to all chemicals is not absolute.[4][5][6] For tasks involving prolonged or direct contact with this compound, especially when in solution with organic solvents, more robust glove materials are recommended.

  • Nitrile: Excellent for general use and protection against bases, oils, and some acids. Ideal for tasks with minimal risk of direct, prolonged contact.[4][7]

  • Neoprene: Offers good resistance to a broad range of chemicals, including some acids and solvents. A prudent choice for preparing solutions or during reactions.[7]

  • Butyl Rubber: Provides excellent resistance to ketones, esters, and aldehydes. Recommended when working with this compound in various solvent systems.[3]

  • Viton: Offers high resistance to aromatic and chlorinated solvents. While more expensive, it provides superior protection for high-risk procedures.[3]

Always inspect gloves for any signs of degradation or puncture before use and remove them promptly and properly to avoid cross-contamination.[8]

Experimental Workflow: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes the risk of exposure and ensures proper disposal.

experimental_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management Receipt Receive Chemical Storage Store in a cool, dry, well-ventilated area Receipt->Storage Inspect container for damage Weighing Weigh Solid (in fume hood if possible) Storage->Weighing SolutionPrep Prepare Solution (in fume hood) Weighing->SolutionPrep Use appropriate PPE Reaction Conduct Reaction (in fume hood) SolutionPrep->Reaction Use appropriate PPE WasteCollection Collect Waste in Labeled Container Reaction->WasteCollection InLabTreatment In-Lab Degradation (if applicable) WasteCollection->InLabTreatment Follow protocol FinalDisposal Dispose via Certified Waste Handler InLabTreatment->FinalDisposal

Caption: A comprehensive workflow for the safe handling of this compound.

Step-by-Step Weighing Procedure for Hazardous Powders

Given the respiratory irritation hazard of this compound, proper weighing technique is crucial to prevent the generation of airborne dust.

  • Preparation: Don all required PPE as outlined in the table above. Designate a specific area for weighing, preferably within a chemical fume hood or on a bench with a draft shield.[2][4] Cover the work surface with disposable bench paper.[2]

  • Taring the Vessel: Place a clean, labeled receiving container on the balance and tare it.

  • Transfer: If not weighing directly in a fume hood, move the tared container and the stock bottle of this compound into the hood.[8] Carefully transfer the desired amount of powder into the container. Keep the stock bottle closed as much as possible.[2]

  • Re-weighing: Securely close the receiving container and move it back to the balance to obtain the final weight.

  • Cleanup: Promptly clean any spills on the balance or work surface using a damp paper towel to avoid generating dust. Dispose of all contaminated materials, including the bench paper and any disposable weighing tools, as hazardous waste.[2]

Step-by-Step Solution Preparation
  • Solvent Addition: In a chemical fume hood, add the desired solvent to the pre-weighed this compound in the receiving container.

  • Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, date, and your initials.

Operational and Disposal Plans

Proper disposal is a critical final step in the safe handling of any chemical. Disposing of untreated aromatic amines directly into waste streams is environmentally irresponsible and often violates institutional and municipal regulations.

In-Lab Waste Degradation Protocol

For small quantities of this compound waste, in-lab degradation using acidified potassium permanganate can be an effective method to render it non-hazardous before final disposal.[3] This strong oxidizing agent breaks down the aromatic amine structure.

Materials:

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 3M)

  • Stir plate and stir bar

  • Appropriate waste container (e.g., a glass beaker or flask)

  • Sodium bisulfite (NaHSO₃) for quenching excess permanganate

Procedure:

  • Prepare the Degradation Solution: In a fume hood, and in a suitably large container to allow for stirring and potential gas evolution, add the aqueous waste containing this compound.

  • Acidify: Slowly and with stirring, add dilute sulfuric acid to the waste solution until it is acidic (pH < 3). This can be checked with pH paper.

  • Oxidize: While stirring, slowly add a solution of potassium permanganate. A deep purple color will appear. Continue adding the permanganate solution portion-wise until the purple color persists for at least one hour, indicating that the oxidation is complete.

  • Quench Excess Oxidant: After the reaction is complete, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite until the purple color disappears and a brownish precipitate of manganese dioxide (MnO₂) may form.

  • Neutralize and Dispose: Neutralize the final solution with a suitable base (e.g., sodium bicarbonate) and dispose of it in accordance with your institution's guidelines for aqueous waste. The manganese dioxide precipitate should be collected and disposed of as solid waste.

ppe_decision_tree Start Task Involving This compound IncidentalContact Incidental Contact? (e.g., weighing, preparing dilute solutions) Start->IncidentalContact SplashGoggles Chemical Splash Goggles Start->SplashGoggles LabCoat Standard Lab Coat Start->LabCoat ExtendedContact Extended or Direct Contact? (e.g., large volumes, concentrated solutions) IncidentalContact->ExtendedContact No NitrileGloves Nitrile Gloves (single pair) IncidentalContact->NitrileGloves Yes DoubleGlove Double Nitrile Gloves ExtendedContact->DoubleGlove Yes FaceShield Face Shield over Goggles ExtendedContact->FaceShield Yes ChemApron Chemically Resistant Apron over Lab Coat ExtendedContact->ChemApron Yes HeavierGloves Neoprene or Butyl Rubber Gloves DoubleGlove->HeavierGloves Consider for high risk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.